Dethiobiotin
説明
Structure
3D Structure
特性
IUPAC Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862136 | |
| Record name | 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15720-25-9, 636-20-4 | |
| Record name | 5-Methyl-2-oxo-4-imidazolidinehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15720-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Desthiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015720259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Desthiobiotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Desthiobiotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Dethiobiotin as a Precursor in Bacterial Biotin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (Vitamin H or B7) is an indispensable cofactor for essential metabolic enzymes in all domains of life. While humans and other animals are incapable of de novo biotin synthesis and must acquire it from their diet, most bacteria possess a dedicated biosynthetic pathway. This pathway represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the latter stages of bacterial biotin synthesis, focusing on the pivotal role of dethiobiotin as the penultimate precursor. We delve into the enzymatic conversion of 7,8-diaminononanoate (DAPA) to this compound, catalyzed by this compound synthetase (BioD), and the subsequent final step to biotin, catalyzed by biotin synthase (BioB). This guide includes a compilation of quantitative kinetic data for the key enzymes, detailed experimental protocols for their study, and a visualization of the regulatory mechanisms governing this vital pathway.
Introduction
The biosynthesis of biotin in bacteria is a complex and energetically expensive process, involving a series of enzymatic reactions to construct the vitamin's intricate bicyclic ring structure.[1] The pathway can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the ureido and tetrahydrothiophene rings.[1] this compound stands as a crucial intermediate in this pathway, representing the immediate precursor to biotin. The enzymes responsible for the conversion of this compound to biotin are highly conserved across various bacterial species, making them attractive targets for broad-spectrum antibiotics.[2][3] Understanding the intricacies of this metabolic route, from the kinetics of its enzymes to its regulation, is paramount for the rational design of effective inhibitors.
The Core Pathway: From this compound Precursor to Biotin
The final two steps of the biotin biosynthetic pathway, commencing from the precursor 7,8-diaminononanoate (DAPA), are central to the formation of the active cofactor. This section details the enzymes and transformations involved in the synthesis of this compound and its subsequent conversion to biotin.
This compound Synthetase (BioD): Formation of the Ureido Ring
This compound synthetase (EC 6.3.3.3), encoded by the bioD gene, catalyzes the ATP-dependent carboxylation of 7,8-diaminononanoate (DAPA) to form the ureido ring of this compound.[4][5] This reaction is a critical step, involving the incorporation of a carboxyl group that will ultimately become part of the biotin structure. The overall reaction is as follows:
7,8-diaminononanoate + ATP + CO₂ ⇌ this compound + ADP + Pi
The mechanism of BioD is thought to proceed in three main steps:
-
Formation of a carbamate intermediate from DAPA and CO₂.[4]
-
Activation of the carbamate by ATP to form a carbamic-phosphoric mixed anhydride.[4]
-
Intramolecular nucleophilic attack to close the ureido ring, with the release of ADP and inorganic phosphate.[4]
Biotin Synthase (BioB): The Final Sulfur Insertion
Biotin synthase (EC 2.8.1.6), the product of the bioB gene, catalyzes the final and remarkable step in biotin biosynthesis: the insertion of a sulfur atom to form the tetrahydrothiophene ring of biotin.[6] This complex reaction involves the conversion of this compound to biotin. BioB is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes and contains iron-sulfur clusters that are essential for its catalytic activity.[6][7] The enzyme utilizes SAM to generate a 5'-deoxyadenosyl radical, which initiates the sulfur insertion cascade.[6]
Quantitative Data: Enzyme Kinetics
A thorough understanding of the kinetic parameters of the enzymes in the biotin synthesis pathway is crucial for designing effective inhibitors and for metabolic engineering applications. The following table summarizes the available kinetic data for the key enzymes involved in and around the formation of this compound.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Reference(s) |
| 8-Amino-7-oxononanoate Synthase (BioF) | Escherichia coli | L-alanine | - | - | - | [8] |
| Pimeloyl-CoA | - | - | - | [8] | ||
| 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | Mycobacterium tuberculosis | KAPA | 3.8 ± 1.0 | 0.017 ± 0.003 | - | [3] |
| SAM | 780 ± 200 | - | - | [3] | ||
| Escherichia coli | KAPA | <2 | 0.013 | - | ||
| SAM | 150 | - | - | |||
| This compound Synthetase (BioD) | Escherichia coli | DAPA | 15.2 | - | - | [1] |
| NaHCO₃ | 600 | - | - | [1] | ||
| ATP | 10.5 | - | - | [1] | ||
| Biotin Synthase (BioB) | Escherichia coli | This compound | 2 | - | - | |
| Arabidopsis thaliana | This compound | 30 ± 5 | - | >2 h⁻¹ | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of this compound synthesis.
Cloning, Expression, and Purification of Recombinant this compound Synthetase (BioD)
Objective: To obtain highly pure and active BioD for subsequent enzymatic assays and structural studies.
Methodology:
-
Gene Amplification and Cloning:
-
The bioD gene is amplified from the genomic DNA of the target bacterium (e.g., Escherichia coli) using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.
-
The PCR product and a suitable expression vector (e.g., pET vector with an N-terminal His-tag) are digested with the corresponding restriction enzymes.
-
The digested gene and vector are ligated using T4 DNA ligase and transformed into a competent E. coli cloning strain (e.g., DH5α).
-
Positive clones are identified by colony PCR and verified by DNA sequencing.
-
-
Protein Expression:
-
The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Cell Lysis and Clarification:
-
Cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice or by using a French press.
-
The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography Purification:
-
The clarified supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
The His-tagged BioD is eluted with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Protein Purity and Concentration:
-
The purity of the eluted fractions is assessed by SDS-PAGE.
-
Fractions containing pure BioD are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.
-
This compound Synthetase (BioD) Enzyme Activity Assay
Objective: To determine the kinetic parameters of BioD by measuring the rate of ADP formation.
Methodology:
-
Assay Principle: This is a coupled spectrophotometric assay where the production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl.
-
Substrates: 7,8-diaminononanoate (DAPA), ATP, NaHCO₃.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Other Reagents: Phosphoenolpyruvate (PEP), NADH.
-
Enzyme: Purified recombinant BioD.
-
-
Assay Procedure:
-
In a 1 mL cuvette, prepare the reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add varying concentrations of one substrate (e.g., DAPA) while keeping the concentrations of the other substrates (ATP and NaHCO₃) at saturating levels.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified BioD.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Repeat the assay with different substrate concentrations to determine K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.
-
Analysis of this compound and Biotin by HPLC
Objective: To separate and quantify this compound and biotin in enzymatic reactions or biological samples.
Methodology:
-
Sample Preparation:
-
Enzymatic reactions are typically stopped by the addition of an acid (e.g., trifluoroacetic acid) or by heat inactivation, followed by centrifugation to remove precipitated protein.
-
Biological samples may require extraction and cleanup steps, such as solid-phase extraction, to remove interfering substances.
-
-
HPLC System and Column:
-
A standard HPLC system equipped with a UV or fluorescence detector is used.
-
A reversed-phase C18 column is commonly employed for the separation.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is common.
-
Detection:
-
UV detection can be performed at a low wavelength (e.g., 210-220 nm).
-
For enhanced sensitivity and specificity, post-column derivatization with a fluorescent reagent that binds to biotin and its precursors can be used, followed by fluorescence detection.
-
-
Injection Volume: Typically 10-50 µL.
-
-
Quantification:
-
Standard curves are generated using known concentrations of pure this compound and biotin.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.
-
Visualization of Pathways and Workflows
Bacterial Biotin Synthesis Pathway (Late Stages)
Caption: Late stages of the bacterial biotin synthesis pathway.
Experimental Workflow for BioD Activity Assay
References
- 1. uniprot.org [uniprot.org]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. Substrate binding and carboxylation by this compound synthetase--a kinetic and X-ray study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. med.unc.edu [med.unc.edu]
- 6. ableweb.org [ableweb.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
An In-depth Technical Guide to the Enzymatic Synthesis of Dethiobiotin Using Dethiobiotin Synthase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dethiobiotin is a crucial intermediate in the de novo biosynthesis of biotin (Vitamin H or B7), an essential cofactor for carboxylase enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The enzymes in the biotin biosynthesis pathway are absent in humans, making them attractive targets for the development of novel antimicrobial agents against various pathogens, including Mycobacterium tuberculosis.[1][2] this compound synthase (DTBS), also known as BioD, catalyzes the penultimate step in this pathway: the formation of the ureido ring of this compound.[3][4] This guide provides a comprehensive technical overview of the DTBS-catalyzed reaction, including its mechanism, kinetics, and detailed protocols for its enzymatic synthesis in a laboratory setting.
The this compound Synthase Reaction Mechanism
This compound synthase (EC 6.3.3.3) is a cyclo-ligase that masterfully constructs the ureido ring of this compound from three substrates: (7R,8S)-7,8-diaminopelargonic acid (DAPA), adenosine triphosphate (ATP), and carbon dioxide (typically supplied as bicarbonate).[3][5] The reaction is dependent on the presence of divalent cations, such as Mg²⁺, which are essential for both substrate binding and catalysis.[3][6]
The catalytic mechanism proceeds through a well-characterized, three-step sequence:
-
Carbamate Formation: The N7-amino group of DAPA performs a nucleophilic attack on CO₂, forming an N7-carbamate intermediate.[4][6][7]
-
Intermediate Activation: The carbamate is subsequently activated by the transfer of the γ-phosphoryl group from ATP, creating a highly reactive carbamic-phosphoric mixed anhydride intermediate.[3][7]
-
Ring Closure: An intramolecular nucleophilic attack from the N8-amino group of DAPA onto the activated carbonyl carbon of the mixed anhydride results in the closure of the five-membered ureido ring. This final step releases the products: this compound, ADP, and inorganic phosphate (Pi).[3][7]
The entire sequence showcases an elegant and efficient ATP-dependent carboxylation and ligation process.
References
- 1. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and this compound Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of the Mycobacterium tuberculosis biotin biosynthesis enzymes 7,8-diaminopelargonic acid synthase and this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. Substrate binding and carboxylation by this compound synthetase--a kinetic and X-ray study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Chemical Landscape of Dethiobiotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dethiobiotin is a crucial intermediate in the biosynthesis of biotin (Vitamin B7), a vital cofactor for a range of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions.[1] As a non-sulfur-containing analogue of biotin, this compound serves as the immediate precursor to biotin, undergoing sulfur insertion to form the characteristic thiophane ring of the final vitamin.[2][3] Its structure and biosynthetic pathway make it a subject of interest in microbiology, enzymology, and as a target for antimicrobial drug development. This guide provides an in-depth overview of the chemical structure, properties, and biological context of this compound.
Chemical Structure and Properties
This compound is structurally defined as a hexanoic acid with a 5-methyl-2-oxoimidazolidin-4-yl group at the 6-position.[4] The systematic IUPAC name for the biologically active stereoisomer is 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid.[5] This compound possesses two stereocenters, leading to different isomers, with the d-(+)-Dethiobiotin being the naturally occurring and biologically relevant form.[6]
The core structure consists of a ureido ring (an imidazolidinone ring) attached to a valeric acid side chain. This structure is catalytically formed by the enzyme this compound synthase, which facilitates the closure of the ureido ring from its precursor, 7,8-diaminononanoate (also known as 7,8-diaminopelargonic acid or DAPA).[7][8]
Quantitative and Physicochemical Data
The key quantitative and physicochemical properties of D-Dethiobiotin are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | [6] |
| CAS Number | 533-48-2 | [6] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [6][9] |
| Molecular Weight | 214.26 g/mol | [6][9] |
| Appearance | White to off-white crystalline solid | [10] |
| Melting Point | 156-158 °C | [11] |
| Solubility | Soluble in DMSO and DMF. Slightly soluble in aqueous base. | [5][10][12] |
| SMILES | C[C@@H]1NC(=O)N[C@@H]1CCCCCC(O)=O | [5] |
| InChI Key | AUTOLBMXDDTRRT-JGVFFNPUSA-N | [5] |
Biological Role and Significance
This compound holds a critical position as the penultimate intermediate in the de novo biosynthesis of biotin, a pathway present in bacteria, archaea, fungi, and plants, but absent in mammals.[13] This makes the enzymes involved in this pathway, including this compound synthase, attractive targets for the development of novel antimicrobial agents.
The biosynthesis of this compound is catalyzed by this compound synthase (EC 6.3.3.3).[7][14] This enzyme facilitates the ATP-dependent carboxylation and subsequent cyclization of 7,8-diaminononanoate (DAPA) to form the ureido ring of this compound.[7][8] The overall reaction proceeds with carbon dioxide (in the form of bicarbonate) and ATP as co-substrates, yielding this compound, ADP, and inorganic phosphate.[14]
The subsequent and final step in biotin synthesis is the insertion of a sulfur atom into the this compound molecule, a reaction catalyzed by biotin synthase.[2][3]
Biosynthetic Pathway of this compound
The enzymatic conversion of 7,8-diaminononanoate to this compound is a key step in the biotin biosynthetic pathway. The process involves the activation of bicarbonate by ATP and the subsequent formation of the ureido ring.
Caption: Enzymatic synthesis of this compound.
Experimental Protocols
Enzymatic Synthesis of this compound via this compound Synthase
The synthesis of this compound from its precursor, 7,8-diaminononanoate, is most efficiently achieved through an enzymatic reaction catalyzed by this compound synthase. The following protocol is based on methodologies established for the enzyme purified from Escherichia coli.[9][13]
1. Enzyme Preparation:
-
This compound synthase can be purified from bacterial sources, typically from strains of E. coli that overexpress the enzyme.[9] Purification can be achieved using standard chromatographic techniques, such as ion-exchange chromatography (e.g., DEAE-cellulose) and gel filtration.[5][13]
2. Reaction Mixture Components:
-
A typical reaction mixture for the enzymatic synthesis of this compound includes the following components in a buffered solution (e.g., Tris-HCl, pH 8.0):
-
Substrate: dl-7,8-diaminononanoate (DAPA)
-
Carbon Source: Sodium Bicarbonate (NaHCO₃)
-
Energy Source: Adenosine triphosphate (ATP)
-
Cofactor: Magnesium Chloride (MgCl₂)
-
Enzyme: Purified this compound synthase
-
3. Reaction Conditions:
-
The components are combined in a reaction vessel and incubated at a controlled temperature, typically 37°C.[9]
-
The reaction is initiated by the addition of the enzyme.
-
The progress of the reaction can be monitored by various methods, including chromatographic analysis (e.g., HPLC) to detect the formation of this compound or by using radiolabeled substrates (e.g., H¹⁴CO₃⁻) and measuring the incorporation of radioactivity into the product.[9]
4. Product Identification and Quantification:
-
The synthesized this compound can be identified and quantified by comparing its retention time and mass spectrum with an authentic standard using techniques such as HPLC and mass spectrometry.
-
Alternatively, a bioassay can be employed, where the ability of the reaction product to support the growth of biotin-auxotrophic microorganisms (e.g., certain strains of Saccharomyces cerevisiae or E. coli) is measured.[10]
Applications in Research and Development
Beyond its role as a biosynthetic intermediate, this compound and its derivatives have found practical applications in biotechnology and drug discovery.
-
Affinity Chromatography: this compound is used in affinity chromatography for the purification of biotin-binding proteins, such as avidin and streptavidin. Its lower binding affinity compared to biotin allows for the gentle elution of bound proteins under mild conditions, preserving their native structure and function.
-
Protein Labeling and Detection: As a biotin analogue, this compound can be used for the labeling, detection, and isolation of proteins and other biomolecules.[15]
-
Antimicrobial Drug Discovery: The enzymes of the biotin biosynthetic pathway, including this compound synthase, are validated targets for the development of novel antibiotics. High-throughput screening assays are often designed around these enzymes to identify inhibitors that could serve as lead compounds for new antimicrobial drugs.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biotin synthase - Wikipedia [en.wikipedia.org]
- 4. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The purification and properties of this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Partial Purification and Properties of d-Desthiobiotin Synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. This compound synthetase: the carbonylation of 7,8-diaminonanoic acid proceeds regiospecifically via the N7-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound synthesis from 7,8-diaminolargonic acid in cell-free extracts of a biotin auxotroph of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotin synthase mechanism: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
The Pivotal Role of Dethiobiotin in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dethiobiotin (DTB) stands as a critical intermediate in the de novo biosynthesis of biotin (Vitamin B7), an essential cofactor for a myriad of metabolic processes in microorganisms. This technical guide provides an in-depth exploration of the enzymatic conversion of 7,8-diaminopelargonic acid (DAPA) to this compound and its subsequent transformation into biotin. We delve into the biochemical pathways, enzyme kinetics, and regulatory mechanisms that govern this vital metabolic route. Furthermore, this guide furnishes detailed experimental protocols for the purification and characterization of key enzymes, alongside methodologies for quantitative analysis of pathway intermediates, offering a comprehensive resource for researchers in microbiology, biochemistry, and drug development. The absence of a biotin synthesis pathway in humans underscores its potential as a compelling target for novel antimicrobial strategies.
Introduction
Biotin is an indispensable cofactor for carboxylase, decarboxylase, and transcarboxylase enzymes, playing a central role in fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1] While some microorganisms can salvage biotin from their environment, many rely on its de novo synthesis.[2] The penultimate step in this pathway is the formation of this compound from 7,8-diaminopelargonic acid (DAPA), a reaction catalyzed by this compound synthetase (BioD).[3][4] this compound is then converted to biotin by the remarkable radical S-adenosylmethionine (SAM) enzyme, biotin synthase (BioB), which inserts a sulfur atom to form the characteristic thiophene ring of biotin.[5][6] Understanding the intricacies of this compound metabolism is not only fundamental to microbial physiology but also presents opportunities for the development of novel antimicrobial agents targeting this essential pathway.[3]
The Biotin Biosynthesis Pathway: A Focus on this compound
The synthesis of biotin from pimeloyl-CoA is a conserved pathway in many bacteria.[7] The late stages of this pathway, which are the focus of this guide, involve the conversion of KAPA to DAPA, followed by the synthesis of this compound and finally biotin.
This compound Synthesis by this compound Synthetase (BioD)
This compound synthetase (EC 6.3.3.3), encoded by the bioD gene, catalyzes the ATP-dependent cyclization of 7,8-diaminopelargonic acid (DAPA) to form the ureido ring of this compound.[3][8] The reaction proceeds through the formation of a carbamate intermediate from DAPA and CO2, which is then phosphorylated by ATP to form a carbamic-phosphoric acid anhydride.[3] Subsequent intramolecular nucleophilic attack by the N8 amino group of DAPA results in ring closure and the release of ADP and inorganic phosphate.[3]
Biotin Synthesis from this compound by Biotin Synthase (BioB)
Biotin synthase (EC 2.8.1.6), the product of the bioB gene, is a member of the radical SAM superfamily of enzymes.[5][9] It catalyzes the insertion of a sulfur atom into this compound to form the thiophane ring of biotin.[10] This complex reaction involves the reductive cleavage of S-adenosylmethionine (SAM) by a [4Fe-4S] cluster to generate a highly reactive 5'-deoxyadenosyl radical.[5][9] This radical abstracts hydrogen atoms from C6 and C9 of this compound, creating substrate radicals that are subsequently attacked by a sulfur atom derived from a second iron-sulfur cluster, a [2Fe-2S] cluster, within the enzyme.[5][10]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes and intermediates in the latter stages of the biotin biosynthesis pathway.
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| This compound Synthetase (BioD) | Escherichia coli | 7,8-Diaminopelargonic Acid (DAPA) | 2 x BioD KM of YnfK | - | [4] |
| Biotin Synthase (BioB) | Arabidopsis thaliana | This compound (DTB) | 30 ± 5 µM | >2 h-1 | [5] |
| Biotin Synthase (BioB) | Escherichia coli | This compound (DTB) | 2 µM | - | [11] |
| 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | Mycobacterium tuberculosis | 7-keto-8-aminopelargonic acid (KAPA) | 3.8 ± 1.0 µM | 1.0 ± 0.2 min-1 | [12] |
| 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | Mycobacterium tuberculosis | S-adenosyl-L-methionine (AdoMet) | 0.78 ± 0.20 mM | 1.0 ± 0.2 min-1 | [12] |
Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis-Menten constants (Km) and catalytic rates (kcat) for key enzymes involved in and around this compound metabolism.
| Microorganism | Condition | Metabolite | Concentration | Reference |
| Vibrio campbellii | Exponential Growth | Extracellular this compound | 1.09 ± 0.15 x 106 molecules per cell | [13][14] |
Table 2: Metabolite Concentrations. This table highlights reported concentrations of this compound in microbial cultures.
Regulation of the Biotin Biosynthesis Pathway
The biosynthesis of biotin is a metabolically expensive process, and thus, it is tightly regulated in most microorganisms.[4] The primary regulator in Escherichia coli and many other bacteria is the bifunctional protein BirA.[1][2] BirA possesses both biotin protein ligase (BPL) and DNA-binding activities.[2] In the presence of high concentrations of biotin, BirA acts as a transcriptional repressor, binding to the operator of the bio operon and inhibiting the expression of the biotin synthesis genes, including bioD and bioB.[2][15] When biotin levels are low, BirA functions as a ligase, attaching biotin to its target enzymes.[2] In some bacteria, other regulatory proteins like BioQ and BioR are involved in controlling biotin synthesis and transport.[2][16]
This compound as a Survival Factor for Biotin Auxotrophs
Many bacteria are biotin auxotrophs, meaning they cannot synthesize biotin de novo and must acquire it from their environment.[13][17] However, some of these auxotrophs retain the bioB gene, which encodes biotin synthase.[13][17] For these organisms, the presence of this compound in the environment can serve as an "escape route" from biotin auxotrophy.[13][17] If they can uptake this compound, they can convert it to the essential cofactor biotin, enabling their survival in biotin-limited conditions.[13][17] This has been demonstrated experimentally in marine bacteria and highlights the ecological significance of this compound as a public good in microbial communities.[13][17]
Experimental Protocols
This section provides detailed methodologies for the purification of key enzymes and the execution of relevant assays.
Purification of Recombinant BirA from E. coli
This protocol is adapted from a method for producing recombinant BirA for in vitro biotinylation.[3][18]
-
Expression:
-
Transform E. coli BL21(DE3) with a plasmid containing the BirA gene fused to an affinity tag (e.g., His-tag, MBP-tag).
-
Grow the culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6.
-
Induce protein expression with 1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or using a cell disruptor.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an appropriate affinity column (e.g., Ni-NTA for His-tagged protein).
-
Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the bound protein with lysis buffer containing a high concentration of imidazole (e.g., 400 mM).
-
-
Further Purification (Optional):
-
If necessary, further purify the protein by size-exclusion chromatography.
-
Purification of Recombinant Biotin Synthase (BioB) from E. coli
This protocol is based on methods for purifying BioB for in vitro assays and structural studies.[1][19]
-
Expression and Lysis:
-
Follow the expression and lysis steps as described for BirA, using a plasmid containing the bioB gene.
-
-
Anaerobic Purification:
-
All subsequent purification steps should be performed under strict anaerobic conditions (e.g., in an anaerobic chamber) to preserve the iron-sulfur clusters.
-
Load the clarified lysate onto an affinity column.
-
Wash and elute the protein as described for BirA.
-
-
Iron-Sulfur Cluster Reconstitution (if necessary):
This compound Synthetase (BioD) Assay
This assay measures the conversion of DAPA to this compound.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl pH 8.0)
-
ATP
-
MgCl2
-
NaHCO3 (as a source of CO2)
-
7,8-Diaminopelargonic acid (DAPA)
-
Purified BioD enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Termination and Analysis:
-
Stop the reaction (e.g., by adding acid or heat).
-
Analyze the formation of this compound using methods such as HPLC, LC-MS, or a microbiological assay with a biotin auxotroph that can utilize this compound.[21]
-
Biotin Synthase (BioB) Assay
This assay measures the conversion of this compound to biotin and must be performed under anaerobic conditions.[1][5]
-
Reaction Mixture (Anaerobic):
-
Prepare a reaction mixture in an anaerobic chamber containing:
-
Buffer (e.g., 50 mM Tris-HCl pH 8.0)
-
Dithiothreitol (DTT)
-
S-adenosylmethionine (SAM)
-
This compound (DTB)
-
A reducing system (e.g., NADPH, flavodoxin, and flavodoxin reductase)
-
Reconstituted BioB enzyme
-
-
-
Incubation:
-
Incubate the reaction at the desired temperature.
-
-
Analysis:
Microbial Growth Assay
This assay assesses the ability of a microorganism to utilize this compound for growth.[16][17]
-
Prepare Media:
-
Prepare a defined minimal medium that is devoid of biotin and this compound.
-
Prepare stock solutions of biotin and this compound.
-
-
Inoculation:
-
Grow a preculture of the test organism in a rich medium, then wash the cells several times with the minimal medium to remove any residual biotin.
-
Inoculate the minimal medium, supplemented with varying concentrations of biotin or this compound, with the washed cells. Include a negative control with no added biotin or this compound.
-
-
Incubation and Measurement:
-
Incubate the cultures under appropriate conditions (e.g., temperature, shaking).
-
Monitor microbial growth over time by measuring the optical density (OD) at 600 nm.
-
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Late stages of the microbial biotin biosynthesis pathway.
Caption: Simplified mechanism of biotin synthase (BioB).
Caption: Regulation of the bio operon by BirA.
Caption: General workflow for an in vitro biotin synthase (BioB) assay.
Conclusion
This compound metabolism is a cornerstone of microbial physiology, representing a critical juncture in the biosynthesis of the essential cofactor biotin. The enzymes BioD and BioB, which mediate the formation and conversion of this compound, respectively, are highly conserved and essential for many microorganisms. The unique radical SAM chemistry of BioB and the tight regulation of the biotin synthesis pathway by proteins such as BirA highlight the elegance and efficiency of microbial metabolic networks. For drug development professionals, the absence of this pathway in humans makes it an attractive and validated target for the discovery of novel antimicrobial agents. The detailed protocols and quantitative data provided in this guide serve as a valuable resource to facilitate further research into this fascinating area of microbial metabolism and to support the development of new strategies to combat infectious diseases.
References
- 1. Purification, Characterization, and Biochemical Assays of Biotin Synthase From Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate binding and carboxylation by this compound synthetase--a kinetic and X-ray study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of E. coli BirA biotin ligase for in vitro biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A versatile Escherichia coli strain for identification of biotin transporters and for biotin quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthase - Wikipedia [en.wikipedia.org]
- 9. Biotin Synthase Exhibits Burst Kinetics and Multiple Turnovers in the Absence of Inhibition by Products and Product-Related Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uniprot.org [uniprot.org]
- 12. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotin Synthase Contains Two Distinct Iron-Sulfur Cluster Binding Sites: Chemical and Spectroelectrochemical Analysis of Iron-Sulfur Cluster Interconversions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The overlooked role of a biotin precursor for marine bacteria - desthiobiotin as an escape route for biotin auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Biosynthesis of biotin from this compound by the biotin auxotroph Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The overlooked role of a biotin precursor for marine bacteria - desthiobiotin as an escape route for biotin auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression and purification of E. coli BirA biotin ligase for in vitro biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a Biotin Synthase That Utilizes an Auxiliary 4Fe–5S Cluster for Sulfur Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Complex Between Biotin Synthase and The Iron-Sulfur Cluster Assembly Chaperone HscA That Enhances In Vivo Cluster Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis of desthiobiotin in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay for biotin in the presence of this compound with Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dethiobiotin Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dethiobiotin biosynthesis pathway in Escherichia coli, a critical metabolic route for the synthesis of the essential cofactor biotin. This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of this pathway, making it a valuable resource for researchers in microbiology, biochemistry, and drug development.
Introduction to this compound Biosynthesis
Biotin, also known as vitamin B7, is an indispensable cofactor for a variety of carboxylase enzymes involved in crucial metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals must obtain biotin from their diet, many bacteria, including E. coli, possess the enzymatic machinery for its de novo synthesis. The this compound biosynthesis pathway represents the final, conserved stage of biotin synthesis, converting pimeloyl-CoA into this compound, the immediate precursor to biotin.[1][2] This pathway is a potential target for the development of novel antimicrobial agents, as its inhibition would disrupt essential metabolic functions in pathogenic bacteria.
The Enzymatic Core of the Pathway
The conversion of pimeloyl-CoA to this compound in E. coli is catalyzed by a series of four enzymes encoded by the bioF, bioA, bioD, and bioB genes.[1] The initial stages of biotin synthesis, which produce the pimeloyl-CoA precursor, involve enzymes from the fatty acid synthesis pathway and are initiated by the products of the bioC and bioH genes.[3]
BioF: 8-amino-7-oxononanoate Synthase
The first committed step in the this compound pathway is the pyridoxal 5'-phosphate (PLP)-dependent decarboxylative condensation of L-alanine and pimeloyl-CoA to form 7-keto-8-aminopelargonic acid (KAPA), also known as 8-amino-7-oxononanoate (AON).[1] This reaction is catalyzed by KAPA synthase, the product of the bioF gene. While pimeloyl-CoA is a substrate, it is believed that pimeloyl-ACP is the primary physiological substrate for BioF in E. coli.[1]
BioA: 7,8-diaminopelargonic Acid Aminotransferase
The second step involves the transamination of KAPA to yield 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by the bioA gene product, a PLP-dependent aminotransferase. Uniquely, BioA utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[4]
BioD: this compound Synthetase
This compound synthetase, encoded by the bioD gene, catalyzes the ATP-dependent formation of the ureido ring of this compound from DAPA and bicarbonate (CO2).[2] This mechanistically unusual reaction involves the insertion of a carboxyl group between the N7 and N8 nitrogen atoms of DAPA.[5]
BioB: Biotin Synthase
The final step in biotin synthesis is the insertion of a sulfur atom into this compound to form biotin, a reaction catalyzed by biotin synthase (BioB). This complex enzyme is a member of the radical SAM superfamily and utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a 5'-deoxyadenosyl radical. A second iron-sulfur cluster, a [2Fe-2S] cluster, is thought to be the source of the inserted sulfur atom.[6]
This compound Biosynthesis Pathway Diagram
Genetic Regulation of the bio Operon
The biosynthesis of biotin is a metabolically expensive process, and therefore, its production is tightly regulated at the transcriptional level in E. coli. The genes encoding the enzymes of the this compound pathway, along with bioC, are organized into a divergent operon, the bio operon. The bioA gene is transcribed from one promoter, while the bioBFCD genes are transcribed from a second promoter, with the two promoters being divergently oriented and overlapping.[3][7]
Regulation of the bio operon is mediated by the bifunctional protein BirA.[3] BirA functions as both a biotin protein ligase, responsible for attaching biotin to its cognate acetyl-CoA carboxylase subunit (AccB), and as a transcriptional repressor of the bio operon.[8]
In the presence of high concentrations of biotin, BirA catalyzes the synthesis of biotinoyl-5'-AMP. This molecule acts as a corepressor, binding to BirA and inducing its dimerization. The dimeric BirA-biotinoyl-5'-AMP complex then binds with high affinity to the bio operator (bioO), a palindromic DNA sequence located within the overlapping promoter region, thereby blocking transcription of the bio genes.[3][8]
When biotin levels are low, the limited biotin is preferentially used by BirA to biotinylate apo-AccB. This prevents the accumulation of the BirA-biotinoyl-5'-AMP complex, leading to the dissociation of BirA from the bioO and the subsequent derepression of the bio operon, allowing for the synthesis of more biotin.[3]
Regulatory Pathway of the bio Operon
Quantitative Data
Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes in E. coli
| Enzyme | Gene | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| BioF | bioF | Pimeloyl-CoA | 25 | - | [9] |
| L-Alanine | 0.5 | - | [9] | ||
| BioA | bioA | - | - | 0.13 | [4] |
| BioD | bioD1 | DAPA | 15.2 | - | [5] |
| NaHCO3 | 600 | - | [5] | ||
| ATP | 10.5 | - | [5] | ||
| BioB | bioB | This compound | 2 | - | [6] |
Note: A dash (-) indicates that the value was not reported in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Recombinant Expression and Purification of a His-tagged 'Bio' Protein
This protocol describes a general workflow for the expression and purification of a His-tagged enzyme from the this compound pathway (e.g., BioD) in E. coli.
Experimental Workflow for Recombinant 'Bio' Protein Production
Protocol:
-
Cloning: The target bio gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His6-tag. The construct is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.[1][10]
-
Expression: The verified plasmid is transformed into an expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[11][12]
-
Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication on ice, and the lysate is clarified by centrifugation to remove cell debris. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[13][14]
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a standard method such as the Bradford assay. The enzymatic activity of the purified protein is then confirmed using a specific activity assay.
This compound Synthetase (BioD) Activity Assay
This assay measures the activity of BioD by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 50 mM KCl, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 50 µg/ml pyruvate kinase, 50 µg/ml lactate dehydrogenase, 50 mM NaHCO3, and 2 mM ATP.
-
Enzyme and Substrate Addition: Add a known amount of purified BioD enzyme to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction by adding DAPA to a final concentration of 1 mM. Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the activity of BioD.
7,8-Diaminopelargonic Acid Aminotransferase (BioA) Activity Assay
This fluorometric assay measures the production of DAPA by derivatizing it with o-phthalaldehyde (OPA) and 2-mercaptoethanol (2-ME) to form a fluorescent product.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a microplate well containing 100 mM HEPES buffer (pH 8.0), 1 mM SAM, and the purified BioA enzyme.
-
Initiation: Initiate the reaction by adding KAPA to a final concentration of 100 µM. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Derivatization: Stop the reaction by adding an equal volume of a freshly prepared OPA/2-ME solution (e.g., 5 mg/ml OPA and 5 µl/ml 2-ME in 100 mM borate buffer, pH 9.5).
-
Measurement: After a short incubation at room temperature (1-2 minutes) to allow for the derivatization reaction to complete, measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm using a microplate reader. The fluorescence intensity is proportional to the amount of DAPA produced.
Conclusion
The this compound biosynthesis pathway in E. coli is a well-conserved and essential metabolic route. The enzymes of this pathway, particularly BioA and BioD, represent promising targets for the development of novel antibacterial agents. This guide provides a foundational understanding of the pathway's biochemistry, regulation, and the experimental approaches used for its investigation. Further research, particularly in the areas of in vivo metabolite and gene expression analysis, will provide a more complete picture of the dynamic regulation and flux through this critical pathway.
References
- 1. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 2. KEGG PATHWAY: Biotin metabolism - Escherichia coli K-12 MG1655 [kegg.jp]
- 3. Altered Regulation of Escherichia coli Biotin Biosynthesis in BirA Superrepressor Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin synthase from Escherichia coli: isolation of an enzyme-generated intermediate and stoichiometry of S-adenosylmethionine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycobacterial biotin synthases require an auxiliary protein to convert this compound into biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Location of promoter and operator sites in the biotin gene cluster of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered regulation of Escherichia coli biotin biosynthesis in BirA superrepressor mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and this compound Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E. coli protein expression and purification [protocols.io]
- 13. neb.com [neb.com]
- 14. Histidine-Tagged Recombinant Protein Purification and On-Column Refolding | Bio-Rad [bio-rad.com]
The Discovery and History of Dethiobiotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dethiobiotin, a vital intermediate in the biosynthesis of biotin (vitamin B7), has a rich history intertwined with the broader quest to understand microbial nutrition and metabolic pathways. Its discovery and subsequent characterization have been pivotal in elucidating the intricate steps of biotin synthesis, a pathway essential for most microorganisms and plants, yet absent in higher animals. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical aspects of this compound, tailored for researchers, scientists, and professionals in drug development who may target this pathway for antimicrobial strategies.
Discovery and Early History
The story of this compound's discovery unfolds from early investigations into the nutritional requirements of microorganisms. In the early 1940s, researchers were actively exploring substances that could either support or inhibit microbial growth, leading to the identification of various "vitamers" and "antivitamins."
A significant breakthrough came in 1943 , when D. B. Melville and his colleagues published their findings on a substance that could substitute for biotin in supporting the growth of Saccharomyces cerevisiae (yeast).[1] This compound was later identified as This compound . Their work, along with subsequent studies by K. Dittmer, V. du Vigneaud, L. H. Leonian, and V. G. Lilly in the mid-1940s, established that this compound could be converted into a biotin-like substance by various microorganisms.[2][3] These early studies laid the groundwork for understanding that this compound was a precursor in the biotin biosynthetic pathway.
It was not until the later work of researchers like M. A. Eisenberg in the 1960s that the precise role of this compound as the penultimate precursor to biotin was firmly established through studies using cell-free extracts of Escherichia coli. These experiments demonstrated the enzymatic conversion of 7,8-diaminopelargonic acid (DAPA) to this compound.
The Biotin Biosynthetic Pathway: The Central Role of this compound
This compound sits at a crucial juncture in the biotin biosynthetic pathway. It is synthesized from 7,8-diaminopelargonic acid (DAPA) and is subsequently converted to biotin. This pathway is a key target for the development of novel antimicrobial agents due to its absence in humans.
Synthesis of this compound
The formation of this compound from DAPA is catalyzed by the enzyme This compound synthase (DTBS) , also known as BioD. This ATP-dependent reaction involves the formation of a ureido ring by incorporating a carboxyl group.
Caption: Enzymatic synthesis of this compound from DAPA.
Conversion of this compound to Biotin
The final step in biotin biosynthesis is the insertion of a sulfur atom into the this compound molecule to form the thiophane ring of biotin. This remarkable reaction is catalyzed by the enzyme biotin synthase (BioB) , a member of the radical SAM (S-adenosylmethionine) enzyme superfamily.
Caption: Conversion of this compound to biotin by biotin synthase.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the enzymes involved in this compound metabolism are crucial for understanding the efficiency of the biotin biosynthetic pathway and for designing effective enzyme inhibitors.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µM·min⁻¹·mg⁻¹) |
| This compound Synthase | Escherichia coli | DAPA | 1.5 | 15.0 |
| This compound Synthase | Mycobacterium tuberculosis | DAPA | 2.0 | 6.0 |
| Biotin Synthase | Escherichia coli | This compound | ~10 | ~0.03 |
Note: Kinetic parameters can vary depending on the specific assay conditions. The values for biotin synthase are approximate due to the complexity of the assay.
Microbial Growth Promotion
This compound can support the growth of many biotin-auxotrophic microorganisms by serving as a direct precursor for biotin synthesis. However, its effectiveness can vary between species.
| Microorganism | Effect of this compound |
| Saccharomyces cerevisiae | Can substitute for biotin to support growth. |
| Lactobacillus plantarum | Can utilize this compound for growth, especially at higher concentrations.[4][5] |
| Lactobacillus casei | Can utilize this compound, but high concentrations can be inhibitory in the presence of low biotin levels. |
| Neurospora crassa | Can utilize this compound as a biotin precursor. |
Experimental Protocols
Enzymatic Synthesis of this compound from 7,8-Diaminopelargonic Acid (DAPA)
This protocol is based on the principles established in early cell-free extract experiments and can be adapted for purified this compound synthase.
Objective: To demonstrate the enzymatic conversion of DAPA to this compound.
Materials:
-
Purified this compound synthase (BioD)
-
7,8-Diaminopelargonic acid (DAPA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Tris-HCl buffer (pH 8.0)
-
Reaction quenching solution (e.g., perchloric acid)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NaHCO₃.
-
Add DAPA to the reaction mixture to a final concentration of approximately 10-50 µM.
-
Initiate the reaction by adding a known amount of purified this compound synthase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using a suitable HPLC method with a C18 column and detection at ~210 nm.
Caption: Experimental workflow for this compound synthesis.
In Vitro Biotin Synthase Assay
This assay measures the conversion of this compound to biotin catalyzed by biotin synthase.
Objective: To quantify the activity of biotin synthase.
Materials:
-
Purified biotin synthase (BioB)
-
This compound
-
S-adenosylmethionine (SAM)
-
Sodium dithionite (or other reducing system like flavodoxin/flavodoxin reductase/NADPH)
-
Ferric ammonium sulfate or ferrous ammonium sulfate
-
Sodium sulfide (Na₂S)
-
Tris-HCl buffer (pH 7.5)
-
Reaction quenching solution (e.g., acetic acid)
-
HPLC system for analysis
Procedure:
-
In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing Tris-HCl buffer.
-
Add biotin synthase to the buffer.
-
Add ferric or ferrous ions and sodium sulfide to reconstitute the iron-sulfur clusters of the enzyme. Incubate for a short period.
-
Add SAM and a reducing agent (e.g., sodium dithionite).
-
Initiate the reaction by adding this compound.
-
Incubate at the desired temperature (e.g., 25-37°C) for a specific time.
-
Quench the reaction by adding the quenching solution.
-
Analyze the formation of biotin from this compound by HPLC.
Caption: Workflow for the in vitro biotin synthase assay.
Conclusion and Future Directions
The discovery of this compound was a landmark in nutritional biochemistry and microbial metabolism. From its initial identification as a yeast growth factor to its established role as the direct precursor to biotin, the study of this compound has provided profound insights into fundamental biological processes. For drug development professionals, the enzymes responsible for the synthesis and conversion of this compound, particularly this compound synthase and biotin synthase, represent attractive targets for the development of novel antibiotics. A thorough understanding of the history, biochemistry, and enzymology of this compound is therefore essential for designing effective inhibitors that can combat bacterial infections by disrupting this vital metabolic pathway. Future research may focus on high-throughput screening of inhibitor libraries against these enzymes and the structural biology of enzyme-inhibitor complexes to guide rational drug design.
References
- 1. DESTHIOBIOTIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of Desthiobiotin Into Biotin or Biotinlike Substances by Some Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE POSSIBLE SYNTHESIS OF BIOTIN FROM DESTHIOBIOTIN BY YEAST AND THE ANTI-BIOTIN EFFECT OF DESTHIOBIOTIN FOR L. CASEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of biotin from this compound by the biotin auxotroph Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of biotin from this compound by the biotin auxotroph Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Dethiobiotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dethiobiotin, a sulfur-free analog of biotin, serves as a crucial intermediate in the biosynthesis of biotin in many microorganisms and is a versatile tool in various biotechnological applications. Its unique binding affinity to avidin and streptavidin, which is strong yet reversible, makes it particularly valuable in affinity chromatography for the gentle elution of target molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Chemical and Physical Properties
This compound is a heterocyclic compound with a valeric acid side chain. Its chemical structure consists of an imidazolidinone ring in place of the tetrahydrothiophene ring found in biotin.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 214.26 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 156-158 °C | --INVALID-LINK--, --INVALID-LINK-- |
| pKa | 4.77 ± 0.10 (Predicted) | --INVALID-LINK-- |
Solubility
| Solvent | Solubility | Conditions | Source(s) |
| Water | 1 mg/mL (4.67 mM) | Requires sonication | --INVALID-LINK-- |
| DMSO | ≥ 62.5 mg/mL (291.70 mM) | Requires sonication; hygroscopic nature of DMSO can affect solubility | --INVALID-LINK-- |
| Dimethylformamide (DMF) | ~20 mg/mL | - | --INVALID-LINK-- |
| Ethanol | ~0.5 mg/mL | - | --INVALID-LINK-- |
| PBS (pH 7.2) | ~0.2 mg/mL | In a 1:2 solution of DMSO:PBS | --INVALID-LINK-- |
| Aqueous Base | Slightly soluble | - | --INVALID-LINK-- |
Spectroscopic Properties
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound.
¹H NMR (500 MHz, D₂O, pH 7.4, referenced to DSS) [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.885 | m | H-7 |
| 3.781 | m | H-8 |
| 2.169 | m | H₂-2 |
| 1.564 | m | H₂-6 |
| 1.504 | m | H₂-3 |
| 1.330 | m | H₂-5 |
| 1.284 | m | H₂-4 |
| 1.099 | d | CH₃-1' |
¹³C NMR (500 MHz, D₂O, pH 7.4, referenced to DSS) [1]
| Chemical Shift (ppm) | Assignment |
| 186.83 | C-9 (C=O, imidazolidinone) |
| 168.49 | C-1 (C=O, carboxylic acid) |
| 58.79 | C-8 |
| 54.27 | C-7 |
| 40.22 | C-6 |
| 31.34 | C-5 |
| 31.32 | C-2 |
| 28.41 | C-4 |
| 28.09 | C-3 |
| 17.06 | C-1' (CH₃) |
UV-Vis Spectroscopy
This compound does not possess a strong chromophore and thus exhibits weak ultraviolet (UV) absorption. Its UV absorbance is primarily in the far-UV region, with a reported absorbance maximum around 200 nm, which is often utilized for detection in High-Performance Liquid Chromatography (HPLC) systems.[2]
Chemical Stability and Degradation
Understanding the stability of this compound is crucial for its storage and application.
-
Storage: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[3] Solutions in organic solvents like DMSO can be stored at -20°C for up to two months when kept with a desiccant. Aqueous solutions are less stable and it is recommended not to store them for more than one day.[3]
-
Degradation: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. This compound can be degraded under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[4][5] For instance, Lactobacillus casei has been shown to degrade this compound when grown in a biotin-excess medium.[6]
Experimental Protocols
Melting Point Determination (USP <741> Method)
This protocol is a general guideline based on the United States Pharmacopeia (USP) <741> method for melting range determination.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).
-
Thermometer or digital temperature probe calibrated with USP Melting Point Reference Standards.
Procedure:
-
Sample Preparation: Finely powder the dry this compound sample. Introduce the powdered sample into a capillary tube to a height of 2.5-3.5 mm when packed.
-
Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Determination:
-
Heat the block to a temperature approximately 10°C below the expected melting point of this compound (~156°C).
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (the completion of melting).
-
The melting range is the interval between the onset and completion of melting.
-
NMR Spectroscopic Analysis
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 500 MHz) with a suitable probe.
-
Internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial. If necessary, adjust the pH to 7.4 using dilute NaOD or DCl.
-
Add a small, known amount of DSS as an internal reference.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the DSS signal (0.0 ppm for ¹H).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
UV-Vis Spectrophotometry
This protocol outlines a general procedure for obtaining a UV-Vis absorption spectrum of this compound.
Materials and Equipment:
-
This compound
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 190-400 nm).
-
-
Measurement:
-
Fill a quartz cuvette with deionized water to serve as a blank and record the baseline.
-
Rinse the cuvette with the this compound solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Forced Degradation Study (Stability Indicating HPLC Method)
This protocol provides a framework for conducting a forced degradation study of this compound to assess its stability under various stress conditions.
Materials and Equipment:
-
This compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer)
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid this compound or its solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from the stressed solutions.
-
Neutralize the acidic and alkaline samples before injection into the HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase, with UV detection at around 200-210 nm.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products if possible, using techniques like mass spectrometry.
-
Biological Role and Applications
Biotin Biosynthesis Pathway
This compound is the penultimate precursor in the biosynthesis of biotin in many microorganisms, including Escherichia coli. The pathway involves a series of enzymatic reactions that convert pimeloyl-CoA to biotin.[7][8][9][10][11][12]
Caption: The conserved pathway of biotin biosynthesis from pimeloyl-CoA in E. coli.
Affinity Chromatography
The interaction between this compound and streptavidin is characterized by a high affinity (Kd ≈ 10⁻¹¹ M), which is, however, significantly weaker than the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M). This property allows for the gentle elution of this compound-tagged molecules from a streptavidin-coated matrix by competitive displacement with an excess of free biotin. This "soft-release" mechanism is highly advantageous for preserving the structure and function of purified proteins and their complexes.
Caption: A generalized workflow for a pull-down assay using this compound affinity chromatography.
Conclusion
This compound is a molecule of significant interest due to its biological role as a biotin precursor and its utility in biochemical research. This technical guide has provided a detailed summary of its physical and chemical properties, including spectroscopic data, solubility, and stability. The experimental protocols provided herein offer a starting point for researchers to perform their own characterization and utilization of this versatile compound. A thorough understanding of these properties is essential for the effective application of this compound in drug development and other scientific endeavors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Desthiobiotin | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. KEGG PATHWAY: Biotin metabolism - Escherichia coli K-12 MG1655 [kegg.jp]
The Dethiobiotin-Streptavidin Interaction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The interaction between dethiobiotin, a sulfur-free analog of biotin, and the tetrameric protein streptavidin has emerged as a powerful and versatile tool in various biotechnological applications. Unlike the nearly irreversible bond between biotin and streptavidin, the this compound-streptavidin interaction exhibits a lower binding affinity, allowing for gentle and efficient elution of captured biomolecules. This characteristic makes it particularly valuable for applications requiring reversible capture and release, such as affinity chromatography, pull-down assays, and cell surface labeling. This in-depth technical guide provides a comprehensive overview of the this compound-streptavidin interaction, including its binding kinetics, detailed experimental protocols for its characterization, and visual representations of key workflows.
Quantitative Binding Affinity Data
The binding kinetics of this compound and biotin to streptavidin have been characterized by various biophysical techniques. The key quantitative parameters are summarized in the table below for direct comparison. The dissociation constant (KD) is a measure of the binding affinity, with a lower KD value indicating a stronger interaction. The association rate constant (kon) describes the rate at which the ligand binds to the protein, while the dissociation rate constant (koff) represents the rate at which the complex decays.
| Ligand | Dissociation Constant (KD) (M) | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) |
| This compound | ~10-11[1] | Data not readily available | Data not readily available |
| Biotin | ~10-14 - 10-15[1] | 2.0 x 107[2] | Data not readily available |
Note: Specific kon and koff values for the this compound-streptavidin interaction are not consistently reported in the literature but can be determined experimentally using the protocols outlined below.
Experimental Protocols
Accurate characterization of the this compound-streptavidin interaction is crucial for its effective implementation in various applications. The following sections provide detailed methodologies for two primary techniques used to quantify binding kinetics: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Additionally, a protocol for a common application, the d-desthiobiotin pull-down assay, is described.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants for the this compound-streptavidin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip with a carboxymethylated dextran surface (e.g., CM5 chip)
-
Streptavidin
-
This compound
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., a pulse of high biotin concentration or a mild pH change)[3]
Procedure:
-
Chip Preparation and Streptavidin Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject a solution of streptavidin (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
The final immobilized streptavidin level should be approximately 2000-3000 response units (RU).
-
-
Analyte Binding:
-
Prepare a series of this compound solutions in running buffer at various concentrations (e.g., spanning a range from 0.1 to 10 times the expected KD).
-
Inject the this compound solutions sequentially over the streptavidin-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).[3]
-
A buffer-only injection should be included as a control (blank).
-
-
Dissociation:
-
Following the association phase, switch to a continuous flow of running buffer to monitor the dissociation of the this compound from the immobilized streptavidin for a defined period (e.g., 600 seconds).[3]
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection cycle. For the weaker this compound interaction, a pulse of a high concentration of free biotin or a mild pH change is often sufficient for complete regeneration.[3]
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the blank injection from the experimental sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kon, koff, and KD values.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Objective: To determine the thermodynamic parameters of the this compound-streptavidin interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Streptavidin
-
This compound
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both the streptavidin and this compound solutions extensively against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and ligand solutions after dialysis. A typical starting concentration for the protein in the sample cell is 20-50 µM, and for the ligand in the syringe is 200-500 µM.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the streptavidin solution into the sample cell and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the streptavidin solution in the sample cell.[3]
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
The raw data will be a series of heat-burst peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to streptavidin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
This compound Pull-Down Assay
This affinity purification technique is used to isolate and identify binding partners of a "bait" protein from a complex mixture like a cell lysate.
Objective: To identify proteins that interact with a specific this compound-labeled "bait" protein.
Materials:
-
This compound-labeled "bait" protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing potential "prey" proteins
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[4]
-
Elution Buffer (Binding/Wash Buffer containing 50 mM Biotin)[4]
-
Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the streptavidin-coated beads with the this compound-labeled bait protein to allow for immobilization.[4]
-
Wash the beads with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Incubate the immobilized bait protein with the cell lysate containing potential "prey" proteins.[4] This allows for the formation of bait-prey complexes on the beads.
-
-
Washing:
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.[4]
-
-
Elution:
-
Elute the bait-prey complexes from the streptavidin beads by incubating with the Elution Buffer. The excess free biotin will compete with the dethiobiotinylated bait for binding to streptavidin, releasing the entire complex.[4]
-
-
Analysis:
-
Analyze the eluted proteins by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the comparative binding of this compound and biotin to streptavidin and a typical experimental workflow for a this compound pull-down assay.
References
The Unseen Precursor: A Technical Guide to the Natural Occurrence of Dethiobiotin in Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dethiobiotin (DTB), a sulfur-less analog of biotin (Vitamin B7), is a crucial intermediate in the de novo biosynthesis of biotin in a wide array of organisms, including bacteria, yeast, fungi, and plants. While often overshadowed by its well-known vitamin counterpart, this compound plays a significant role in microbial metabolism and has garnered attention as a potential target for antimicrobial drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthesis, quantification, and physiological significance.
Natural Occurrence and Quantitative Levels of this compound
This compound is not merely a transient molecule in the biotin pathway; it can accumulate to significant levels in various organisms. Understanding the quantitative distribution of this compound is essential for metabolic engineering efforts and for elucidating its physiological roles.
| Organism | Strain | Condition | This compound Concentration | Biotin Concentration | Reference |
| Bacillus subtilis | 168 (Wild-type) | Shake flask fermentation | 215.9 µg/L | 9.9 µg/L | [1] |
| Bacillus subtilis | Engineered Strain | Shake flask fermentation | 21.6 mg/L | 11.2 mg/L | [1] |
| Vibrio campbellii | Prototrophic bacterium | Exponential growth | Up to 1.09 ± 0.15 x 10^6 molecules per cell (extracellular) | - | [2] |
| Pseudomonas aeruginosa | Mid-log phase | - | - | Over 3-fold higher than E. coli | [3] |
Note: Quantitative data for this compound across a wide range of organisms remains relatively sparse in publicly available literature, highlighting a key area for future research.
This compound Biosynthesis Pathways
The biosynthesis of this compound is a multi-step enzymatic process that is highly conserved across different kingdoms of life. The pathway typically starts from pimeloyl-CoA and involves a series of enzymatic reactions to construct the ureido ring of this compound.
Bacterial this compound Biosynthesis Pathway
In bacteria such as Escherichia coli and Bacillus subtilis, the biotin biosynthetic (bio) operon encodes the enzymes responsible for converting pimeloyl-CoA to biotin, with this compound as a key intermediate.[4][5] The pathway involves the following key enzymes:
-
7-keto-8-aminopelargonic acid (KAPA) synthase (BioF): Catalyzes the condensation of pimeloyl-CoA and L-alanine to form KAPA.
-
7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA): Converts KAPA to DAPA.
-
This compound synthase (BioD): Catalyzes the ATP-dependent carboxylation of DAPA to form the ureido ring of this compound.[6]
-
Biotin synthase (BioB): Inserts a sulfur atom into this compound to form biotin.[7]
References
- 1. Purification, Characterization, and Biochemical Assays of Biotin Synthase From Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The overlooked role of a biotin precursor for marine bacteria - desthiobiotin as an escape route for biotin auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay of biotin concentration with a Escherichia coli bio deletion mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The purification and properties of this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound uptake and utilization by bacteria possessing bioYB operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the antibiotic action of alpha-dehydrobiotin - PubMed [pubmed.ncbi.nlm.nih.gov]
Dethiobiotin: An In-Depth Technical Guide to a Versatile Vitamin B7 Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dethiobiotin (DTB) is a sulfur-less analog of biotin (vitamin B7) that plays a crucial role as a precursor in the biosynthesis of biotin in many organisms.[1][2] While it lacks the sulfur atom of biotin's thiophene ring, this compound retains the ureido ring structure essential for recognition by biotin-binding proteins and enzymes in the biotin synthesis pathway. This structural similarity, coupled with its distinct biochemical properties, makes this compound a valuable tool in various research and biotechnological applications. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical pathways, quantitative data, experimental protocols, and its utility as a research tool.
Biochemical Significance and Signaling Pathways
This compound is a key intermediate in the de novo biosynthesis of biotin, a pathway present in many bacteria, archaea, fungi, and plants.[1][2] The pathway involves the conversion of pimelic acid through a series of enzymatic steps to ultimately yield biotin. This compound sits at a critical juncture in this pathway, being the penultimate precursor to biotin.
The Biotin Biosynthetic Pathway
The formation of this compound and its subsequent conversion to biotin are catalyzed by two key enzymes: this compound synthetase (DTS) and biotin synthase (BS).
-
This compound Synthetase (EC 6.3.3.3): This enzyme catalyzes the ATP-dependent carboxylation of 7,8-diaminopelargonic acid (DAPA) to form the ureido ring of this compound.[3][4] The reaction proceeds via a carbamate intermediate.[3]
-
Biotin Synthase (EC 2.8.1.6): This S-adenosylmethionine (SAM)-dependent enzyme is responsible for the insertion of a sulfur atom into this compound to form biotin.[5] The reaction is a complex radical-based mechanism involving iron-sulfur clusters.[5][6]
This compound as a Biotin Analog in Biological Systems
This compound can serve as a source of biotin for organisms that possess a functional biotin synthase but lack the earlier enzymes in the biosynthetic pathway.[1][2][7] This makes it a useful supplement for studying biotin auxotrophy and metabolism in various microorganisms.[1][2][7] In human cells, such as the Jurkat T-cell line, this compound has been shown to mimic some of the gene-regulatory effects of biotin, independent of its conversion to biotin and its role as a carboxylase cofactor.[8] This suggests that this compound may have biological activities beyond being a simple precursor.
Quantitative Data
The primary quantitative distinction between this compound and biotin lies in their binding affinities for avidin and streptavidin, proteins widely used in biotechnology for their high-affinity interaction with biotin. This difference is the basis for many of this compound's applications.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |
| Biotin | Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | 1.3 x 10⁷ | ~10⁻⁶ |
| This compound | Streptavidin | ~10⁻¹¹ M | Not readily available | Not readily available |
| Biotin | Avidin | ~10⁻¹⁵ M | ~10⁷ | ~10⁻⁷ |
| This compound | Avidin | Not readily available | Not readily available | Not readily available |
Note: The binding kinetics can be influenced by experimental conditions such as pH, temperature, and buffer composition. The values presented are approximate and collated from various sources.
Experimental Protocols
This compound-Based Pull-Down Assay for Protein-Protein Interactions
This protocol describes the use of desthiobiotin-streptavidin affinity chromatography for the gentle isolation of protein complexes.
Materials:
-
Desthiobiotin-NHS ester for protein labeling
-
Streptavidin-agarose or magnetic beads
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20)
-
Elution Buffer (Binding/Wash Buffer containing 50 mM biotin)
-
Cell lysate containing the protein of interest
Procedure:
-
Labeling of Bait Protein:
-
Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add a 10-20 fold molar excess of Desthiobiotin-NHS ester (dissolved in DMSO or DMF) to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted desthiobiotin using a desalting column.
-
-
Immobilization of Bait Protein:
-
Wash the streptavidin beads with Binding/Wash Buffer.
-
Incubate the desthiobiotin-labeled bait protein with the streptavidin beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
-
Pull-Down of Interacting Proteins:
-
Incubate the beads with the immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution of Protein Complexes:
-
Add Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Collect the eluate containing the bait protein and its interacting partners.
-
Repeat the elution step for complete recovery.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Enzymatic Assay for Biotin Synthase
This protocol outlines a method to measure the activity of biotin synthase by quantifying the conversion of this compound to biotin.
Materials:
-
Purified biotin synthase (BioB)
-
This compound (substrate)
-
S-adenosylmethionine (SAM)
-
Reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Anaerobic chamber or glove box
-
Method for biotin detection (e.g., HPLC, microbiological assay, or mass spectrometry)
Procedure:
-
Reaction Setup (Anaerobic):
-
Prepare a reaction mixture in the anaerobic chamber containing Assay Buffer, the reducing system components, SAM, and biotin synthase.
-
Pre-incubate the mixture to ensure the enzyme's iron-sulfur clusters are in a reduced state.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding this compound to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
-
-
Quantification of Biotin:
-
Separate the reaction mixture components using HPLC.
-
Quantify the amount of biotin produced by comparing the peak area to a standard curve.
-
Alternatively, use a microbiological assay with a biotin-auxotrophic bacterial strain or mass spectrometry for detection and quantification.
-
Enzymatic Assay for this compound Synthetase
This protocol describes a method to measure the activity of this compound synthetase by monitoring the consumption of ATP or the formation of ADP.
Materials:
-
Purified this compound synthetase (BioD)
-
7,8-diaminopelargonic acid (DAPA) (substrate)
-
ATP
-
Bicarbonate (source of CO2)
-
Magnesium chloride (cofactor)
-
Coupled enzyme system for ADP detection (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Assay Buffer, DAPA, ATP, MgCl₂, and bicarbonate.
-
If using a coupled enzyme system, include pyruvate kinase, lactate dehydrogenase, and NADH in the mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding this compound synthetase.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH in the coupled enzyme system. This rate is proportional to the rate of ADP formation and thus the activity of this compound synthetase.
-
Alternatively, the reaction can be stopped at different time points, and the amount of this compound produced can be quantified by HPLC or a specific bioassay.
-
Logical Relationships and Applications
The differing binding affinities of this compound and biotin for streptavidin are fundamental to their distinct applications in research.
The strong, essentially irreversible binding of biotin to streptavidin is ideal for applications requiring stable immobilization, such as in immunoassays (ELISA), immunohistochemistry, and affinity chromatography where the goal is to capture and detect a target without the need for subsequent elution of the functional capture agent.
In contrast, the weaker, reversible binding of this compound to streptavidin is advantageous for applications where the gentle elution of the captured biomolecule and its interacting partners is crucial. This makes this compound the preferred choice for:
-
Affinity purification of proteins and protein complexes: The mild elution conditions, typically involving competition with free biotin, preserve the integrity and function of the purified molecules.
-
Pull-down assays for studying protein-protein interactions: The ability to recover intact protein complexes is essential for downstream analysis by mass spectrometry.
-
Reversible immobilization of biomolecules: This is useful in applications where the immobilized molecule needs to be recovered for further experiments.
Conclusion
This compound, as a key intermediate in biotin biosynthesis and a versatile analog of vitamin B7, offers a unique set of properties that are highly valuable to researchers, scientists, and drug development professionals. Its ability to be enzymatically converted to biotin provides a tool for studying microbial metabolism and auxotrophy. More significantly, its moderate binding affinity for streptavidin has established it as an indispensable reagent for the gentle and efficient purification and analysis of proteins and their interaction networks. A thorough understanding of the biochemical pathways, quantitative binding kinetics, and experimental protocols associated with this compound is essential for leveraging its full potential in modern biological research.
References
- 1. The overlooked role of a biotin precursor for marine bacteria - desthiobiotin as an escape route for biotin auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The overlooked role of a biotin precursor for marine bacteria - desthiobiotin as an escape route for biotin auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. Biotin synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of biotin from this compound by the biotin auxotroph Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diaminobiotin and desthiobiotin have biotin-like activities in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dethiobiotin-Streptavidin: A Guide to Reversible Affinity Purification
For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction is a cornerstone of affinity-based applications. However, the near-irreversible nature of this bond often necessitates harsh elution conditions that can compromise the integrity of purified proteins and their complexes. Desthiobiotin, a sulfur-free analog of biotin, offers a powerful alternative, enabling gentle and efficient purification through a reversible, high-affinity interaction with streptavidin. This document provides detailed application notes and protocols for harnessing the dethiobiotin-streptavidin system for the purification of sensitive biomolecules.
Core Principles: The Advantage of Reversible Binding
The remarkable strength of the streptavidin-biotin interaction, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁵ M), is due in large part to the thiophene ring of biotin.[1] Desthiobiotin lacks the sulfur atom in this ring, resulting in a significantly lower, yet still high, binding affinity for streptavidin (Kd ≈ 10⁻¹¹ M).[1][2][3][4] This weaker, reversible interaction is the key to its utility, allowing for the competitive displacement of this compound-tagged molecules from a streptavidin matrix under mild, physiological conditions using an excess of free biotin.[1][2][5] This "soft-release" mechanism preserves the structure, function, and interactions of the purified proteins, making it ideal for applications such as the isolation of protein complexes for subsequent analysis.[1][2][6]
Quantitative Comparison of Biotin and this compound Binding to Streptavidin
The selection of biotin or this compound for a particular application should be guided by the specific experimental requirements, particularly the need for subsequent elution of the functional biomolecule. The following table summarizes the key quantitative differences in their interaction with streptavidin.
| Feature | This compound | Biotin | Reference(s) |
| Dissociation Constant (Kd) | ~1 x 10⁻¹¹ M | ~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵ M | [1][2][7] |
| Binding Interaction | Reversible | Essentially Irreversible | [1][3] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-50 mM biotin) at physiological pH and temperature. | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer). | [1][2] |
| Impact on Protein Integrity | High; gentle elution preserves protein structure and function. | Potential for denaturation, aggregation, and dissociation of protein complexes. | [1] |
| Protein Purity | High; specific competitive elution minimizes co-purification of non-specific binders. | Can be high, but harsh elution may release non-specifically bound proteins. | [1] |
Experimental Protocols
I. Affinity Purification of a this compound-Tagged Protein using Streptavidin-Coated Magnetic Beads
This protocol outlines a general procedure for the capture and gentle elution of a dethiobiotinylated protein from a complex mixture, such as a cell lysate.
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.[1]
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[1]
-
Streptavidin-coated magnetic beads.[1]
-
Cell lysate containing the dethiobiotinylated protein of interest.[1]
-
Magnetic stand.[2]
Procedure:
-
Bead Preparation:
-
Binding:
-
Add the cell lysate containing the dethiobiotinylated protein to the washed beads.[1]
-
Incubate for 30-60 minutes at room temperature with gentle mixing to allow the tagged protein to bind to the streptavidin beads.
-
-
Washing:
-
Elution:
-
Add the Elution Buffer (containing 50 mM D-biotin) to the beads.[1]
-
Incubate for 10-15 minutes at room temperature with gentle mixing.[1] For some applications, incubation at 37°C for 10-30 minutes or overnight at 4°C may enhance elution efficiency.[2][8][9] This allows the free biotin to competitively displace the this compound-tagged protein.[1]
-
-
Collection:
II. Characterization of Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[7] This protocol provides a general workflow for determining the binding kinetics of this compound to streptavidin.
Methodology:
-
Immobilization:
-
Analyte Injection:
-
Solutions containing this compound at various concentrations are flowed over the sensor surface.[7]
-
-
Detection:
-
The binding of this compound to the immobilized streptavidin causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).[7]
-
-
Data Analysis:
-
The association rate (ka) is determined by monitoring the binding during the injection of this compound.
-
The dissociation rate (kd) is measured by flowing buffer over the chip after the this compound injection and monitoring the decrease in the SPR signal.
-
The dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
III. Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][7]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
The this compound solution is injected in small aliquots into the streptavidin solution.[7]
-
-
Heat Measurement:
-
The heat released or absorbed upon each injection is measured.[7]
-
-
Data Analysis:
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing the Workflow and Binding Principles
To better illustrate the concepts and protocols described, the following diagrams have been generated using the DOT language.
Caption: A comparison of affinity purification workflows using this compound and biotin, highlighting the key difference in elution strategies.
Caption: The mechanism of competitive elution in this compound affinity chromatography.
Caption: A generalized workflow for analyzing this compound-streptavidin binding kinetics using Surface Plasmon Resonance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aimspress.com [aimspress.com]
Application Notes and Protocols for Dethiobiotin-Based Affinity Purification of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity purification is a powerful technique for isolating specific proteins from complex biological mixtures. The biotin-streptavidin interaction, known for its high affinity and specificity, has long been a cornerstone of this methodology. However, the quasi-irreversible nature of this bond necessitates harsh, denaturing conditions for elution, often compromising the structural integrity and biological activity of the purified proteins. Dethiobiotin, a sulfur-free analog of biotin, offers a compelling alternative by providing a strong but reversible interaction with streptavidin.[1][2] This allows for the gentle elution of target proteins under physiological conditions, making it an ideal choice for applications where protein function is paramount.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the affinity purification of proteins.
Principle of this compound Affinity Purification
The purification strategy is centered on the differential binding affinities of this compound and biotin for streptavidin. This compound binds to streptavidin with high specificity but with a significantly lower affinity (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M).[3][5][6] This crucial difference allows for a "soft-release" mechanism. A protein of interest is first tagged with this compound and then captured by streptavidin immobilized on a solid support (e.g., magnetic beads or agarose resin). Following the removal of non-specific binders through washing steps, the this compound-tagged protein is eluted by competitive displacement with a solution containing a high concentration of free biotin.[1][7] The much higher affinity of biotin for streptavidin effectively displaces the this compound-tagged protein, releasing it in its native, functional state.[8][9]
Advantages of the this compound System
-
Gentle Elution: Proteins are eluted under mild, non-denaturing conditions, preserving their tertiary structure and biological activity.[2][7]
-
High Purity: The specific competitive elution minimizes the co-purification of non-specifically bound proteins.[2]
-
Versatility: Applicable to the purification of single proteins, protein complexes, and for pull-down assays to identify protein-protein interactions.[2][3]
-
Reduced Background: Helps in minimizing the co-purification of endogenous biotinylated molecules from biological samples.[4]
Quantitative Data Summary
The selection of an affinity tag system is often guided by its binding and elution characteristics. The following tables summarize key quantitative parameters for the this compound-streptavidin system in comparison to the traditional biotin-streptavidin system.
Table 1: Comparison of Binding Affinities
| Ligand | Binding Partner | Dissociation Constant (Kd) | Key Characteristic |
| This compound | Streptavidin | ~10⁻¹¹ M[3][5][6] | Reversible binding, allowing for gentle elution.[1][4] |
| Biotin | Streptavidin | ~10⁻¹⁵ M[3][5][6] | Near-irreversible binding, requiring harsh elution conditions.[2][8] |
Table 2: Typical Elution Conditions and Performance
| Parameter | This compound System | Biotin System |
| Elution Method | Competitive displacement with free biotin[1] | Denaturation (e.g., low pH, high temperature, SDS)[2] |
| Elution Buffer | Physiological buffer (e.g., PBS) with 2.5-50 mM D-biotin[2][8] | 0.1 M glycine-HCl, pH 2.8; SDS-PAGE sample buffer[2] |
| Protein Yield | Generally high due to efficient and gentle elution.[2] | Can be variable; harsh conditions may lead to protein precipitation and loss.[2] |
| Protein Purity | High; specific elution minimizes co-purification of contaminants.[2] | Can be high, but harsh elution may release non-specifically bound proteins.[2] |
| Preservation of Activity | High; native protein conformation is maintained.[3] | Low; proteins are often denatured and inactive.[2] |
| Resin Regeneration | Not recommended after biotin elution as streptavidin sites become saturated with high-affinity biotin.[8] | Difficult to impossible without denaturing the streptavidin.[2] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key experimental workflows and the principle of competitive elution in this compound affinity purification.
Experimental Protocols
I. Dethiobiotinylation of the Bait Protein
This protocol describes the labeling of a purified "bait" protein with an amine-reactive this compound derivative (e.g., NHS-Desthiobiotin).
Materials:
-
Purified bait protein (0.2-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-Desthiobiotin (e.g., EZ-Link™ NHS-Desthiobiotin).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-Desthiobiotin reagent in DMSO or DMF to a stock concentration of 10 mM.[7]
-
Protein Preparation: Ensure the bait protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Labeling Reaction: Add a 5-25 molar excess of the this compound reagent to the protein solution. A 15X molar excess is a good starting point.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Removal of Excess Reagent: Remove non-reacted this compound using a desalting column according to the manufacturer's instructions. This is a critical step to prevent competition for binding to the streptavidin resin.[9]
II. Affinity Purification/Pull-Down Assay
This protocol outlines the procedure for capturing the dethiobiotinylated bait protein and its interacting partners ("prey") from a complex mixture like a cell lysate.
Materials:
-
Dethiobiotinylated bait protein (from Protocol I).
-
Streptavidin-coated magnetic beads or agarose resin.
-
Binding/Wash Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.[2]
-
Cell lysate or protein mixture containing potential "prey" proteins.
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[2]
-
Magnetic stand (for magnetic beads) or chromatography columns.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in Binding/Wash Buffer.
-
Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.
-
Repeat this wash step twice.[2]
-
-
Immobilization of Bait Protein:
-
Binding of Prey Proteins:
-
Washing:
-
Pellet the beads and collect the supernatant (unbound fraction) for analysis if desired.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[2] For high background, consider increasing the number of washes or the detergent concentration (up to 0.1% Tween-20).[1]
-
-
Elution:
-
Add the Elution Buffer (PBS with 50 mM D-biotin) to the washed beads.
-
Incubate for 10-15 minutes at room temperature with gentle mixing.[2] To maximize recovery, a second elution can be performed.[1]
-
For tightly bound proteins, the incubation time can be extended, or the temperature can be increased to 37°C.[1][10]
-
-
Collection and Analysis:
-
Pellet the beads and carefully collect the supernatant, which contains the purified protein or protein complex.
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Note that the eluate will contain a high concentration of free biotin, which may need to be removed by dialysis or buffer exchange for certain downstream applications.[1]
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Protein Yield | Inefficient elution. | Increase the biotin concentration in the elution buffer, increase incubation time and/or temperature (e.g., 37°C), or perform a second elution.[1] |
| Protein degradation. | Add protease inhibitors to lysis and wash buffers.[1] | |
| High Background (Non-specific binding) | Insufficient washing. | Increase the number of wash steps or the detergent concentration in the wash buffer (e.g., up to 0.1% Tween-20).[1] |
| Ionic interactions. | Include 150-500 mM NaCl in the wash buffer.[1] | |
| Co-elution of Streptavidin | Harsh elution conditions. | Ensure elution is performed under non-denaturing conditions. Avoid boiling beads in SDS-PAGE sample buffer unless streptavidin contamination is acceptable.[1] |
| Excess Biotin in Eluate | High concentration of free biotin used for elution. | Remove excess biotin using dialysis, desalting columns, or buffer exchange if it interferes with downstream assays.[1] |
Conclusion
This compound-based affinity purification offers a significant advantage over the traditional biotin-streptavidin system by enabling the recovery of proteins and protein complexes in their native, functional state. The mild, competitive elution conditions are crucial for applications in structural biology, functional proteomics, and drug discovery, where the integrity of the purified biomolecules is essential. By following the detailed protocols and considering the quantitative data provided, researchers can effectively implement this powerful technique to achieve high-purity and functionally active protein samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Dethiobiotin Pull-Down Assay for Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dethiobiotin pull-down assay is a powerful affinity purification technique for isolating and identifying protein-protein interactions. This method offers a significant advantage over traditional biotin-based pull-downs by allowing for the gentle elution of captured protein complexes under native conditions. This preserves the integrity of protein interactions, making it an ideal tool for studying weak or transient binding partners, and for downstream applications such as mass spectrometry and functional assays.[1]
This document provides detailed protocols and application notes for performing this compound pull-down assays to explore protein-protein interaction networks.
Principle of the Assay
The assay is founded on the reversible interaction between this compound, a sulfur-free analog of biotin, and streptavidin.[1] While the biotin-streptavidin bond is one of the strongest non-covalent interactions known and requires harsh, denaturing conditions to break, the this compound-streptavidin interaction is significantly weaker.[2][3] This allows for the efficient elution of the this compound-tagged "bait" protein and its interacting "prey" proteins by competitive displacement with an excess of free biotin under mild, physiological conditions.[1][4]
The general workflow involves:
-
Labeling: The bait protein is covalently labeled with a this compound tag.[1]
-
Immobilization: The labeled bait protein is captured on streptavidin-coated beads.[1]
-
Incubation: The immobilized bait is incubated with a cell lysate or protein mixture containing potential prey proteins.
-
Washing: Non-specifically bound proteins are washed away.[1]
-
Elution: The bait-prey complexes are gently eluted with a buffer containing free biotin.[1]
-
Analysis: The eluted proteins are identified and characterized using techniques like SDS-PAGE, Western blotting, or mass spectrometry.[1]
Quantitative Data Summary
The key to the this compound pull-down assay lies in the differing binding affinities and elution conditions compared to the conventional biotin-streptavidin system.
| Parameter | This compound | Biotin |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M[3] | ~10⁻¹⁵ M |
| Binding Interaction | Reversible[2] | Essentially Irreversible[2] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 50 mM) at physiological pH and temperature.[1] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer). |
| Impact on Protein Integrity | High; gentle elution preserves protein structure and function.[2] | Potential for denaturation and aggregation. |
| Typical Elution Buffer | PBS or similar buffer containing 50 mM Biotin.[1] | 0.1 M glycine, pH 2.8 or 8 M guanidine-HCl. |
Experimental Protocols
Protocol 1: this compound Labeling of Bait Protein
This protocol describes the labeling of a purified "bait" protein with an amine-reactive this compound derivative (e.g., NHS-d-Desthiobiotin).
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS).
-
NHS-d-Desthiobiotin.
-
Anhydrous DMSO or DMF.
-
Desalting column.
Procedure:
-
Prepare this compound Reagent: Immediately before use, dissolve the NHS-d-Desthiobiotin in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice.
-
Remove Excess Label: Remove the unreacted this compound using a desalting column according to the manufacturer's instructions.[1]
-
The labeled protein is now ready for the pull-down assay.
Protocol 2: this compound Pull-Down Assay
This protocol outlines the capture of prey proteins from a cell lysate using the this compound-labeled bait protein.
Materials:
-
This compound-labeled bait protein (from Protocol 1).
-
Streptavidin magnetic beads.
-
Cell lysate.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (Binding/Wash Buffer containing 50 mM Biotin).
-
Magnetic stand.
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads. Transfer the desired amount to a new tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Wash the beads three times with Binding/Wash Buffer.[1]
-
Immobilize Bait Protein: Resuspend the washed beads in Binding/Wash Buffer. Add the this compound-labeled bait protein and incubate for 30-60 minutes at room temperature with gentle rotation. Pellet the beads on the magnetic stand and save the supernatant to assess binding efficiency.[1]
-
Wash: Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
Bind Prey Proteins: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash: Pellet the beads on the magnetic stand and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing. For more complete recovery, this step can be repeated.[1] Pellet the beads on the magnetic stand and collect the supernatant containing the eluted bait-prey complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or prepare the sample for mass spectrometry analysis.[1]
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol is for preparing the captured proteins for identification by mass spectrometry directly on the beads.
Materials:
-
Beads with bound protein complexes (from Protocol 2, after washing).
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate).
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate).
-
Trypsin (mass spectrometry grade).
-
50 mM Ammonium Bicarbonate.
-
Formic Acid.
-
Acetonitrile.
Procedure:
-
Wash Beads: Wash the beads twice with 50 mM Ammonium Bicarbonate to remove detergents.
-
Reduction: Add Reduction Buffer and incubate at 60°C for 30 minutes. Cool to room temperature.
-
Alkylation: Add Alkylation Buffer and incubate for 20-30 minutes at room temperature in the dark.
-
Digestion: Wash the beads with 50 mM Ammonium Bicarbonate. Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Extraction: Centrifuge the beads and transfer the supernatant to a new tube. Add a solution of 60% acetonitrile and 1% formic acid to the beads, incubate for 5 minutes, centrifuge, and combine this supernatant with the first one.
-
Sample Preparation for MS: Acidify the pooled supernatant with formic acid and desalt the peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.
Visualizations
Experimental Workflow
References
Probing the Cell Surface Proteome: A Detailed Protocol for Dethiobiotin Labeling
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the selective labeling and subsequent isolation of cell surface proteins using dethiobiotin, a reversible alternative to traditional biotin. This method is particularly advantageous for applications requiring the gentle elution and preservation of protein structure and function, making it an invaluable tool in drug discovery, biomarker identification, and the study of cellular signaling.
This compound, a stable, sulfur-free analog of biotin, binds to streptavidin with high specificity but a lower affinity than the nearly irreversible bond of biotin.[1][2][3][4] This crucial difference allows for the competitive elution of this compound-labeled proteins from streptavidin resins under mild, non-denaturing conditions, typically using a solution of free biotin.[1][5] This "soft-release" mechanism is ideal for preserving the integrity of isolated proteins and protein complexes for downstream analysis.[1][2]
Principle of the Method
The most common approach for labeling cell surface proteins with this compound involves the use of an N-hydroxysuccinimide (NHS) ester derivative of this compound. The NHS ester reacts efficiently with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine residues, to form stable amide bonds.[3][6][7] To restrict labeling to the cell surface, membrane-impermeable versions, such as Sulfo-NHS-dethiobiotin, are employed. The negative charge of the sulfo-group prevents the reagent from crossing the plasma membrane.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters and comparisons relevant to this compound labeling of cell surface proteins.
Table 1: Comparison of Biotin and this compound Interactions with Streptavidin
| Feature | Biotin | This compound | Reference(s) |
| Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹¹ M | [1][3][9] |
| Elution Conditions | Harsh, denaturing (e.g., low pH, high temperature, boiling in SDS-PAGE buffer) | Mild, competitive (e.g., free biotin solution at room temperature or 37°C) | [1][2][4] |
| Preservation of Protein | Often denatured | Native structure and function are often preserved | [1] |
Table 2: Recommended Reagent and Cell Concentrations for Labeling
| Parameter | Recommended Range | Notes | Reference(s) |
| This compound Reagent Concentration | 0.1 - 1 mM | Optimal concentration should be determined empirically for each cell type. | [6] |
| Cell Concentration (Suspension) | 1 x 10⁷ cells/mL | Ensure adequate reagent-to-cell surface ratio. | [6] |
| Cell Confluency (Adherent) | 80 - 90% | Ensures a sufficient number of cells for labeling and subsequent analysis. | [1] |
Experimental Protocols
This section provides a detailed methodology for the this compound labeling of cell surface proteins on live cells and the subsequent affinity purification of the labeled proteins.
Protocol 1: this compound Labeling of Cell Surface Proteins
Materials:
-
Cells of interest (adherent or suspension)
-
Sulfo-NHS-LC-d-Desthiobiotin[8]
-
Anhydrous Dimethylsulfoxide (DMSO)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free (e.g., prepared without Tris)[1][3]
-
Quenching Buffer (e.g., 100 mM Tris-HCl or 100 mM glycine in PBS, pH 7.5)[1][10]
Procedure:
-
Cell Preparation:
-
Adherent Cells: Grow cells to approximately 80-90% confluency in a culture dish.[1] Wash the cells twice with ice-cold PBS to remove any residual culture medium containing primary amines.[6]
-
Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 3 minutes).[11] Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in ice-cold PBS.[1]
-
-
Reagent Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-LC-d-Desthiobiotin in anhydrous DMSO (e.g., 10 mM).[6] Dilute the stock solution to the desired final concentration (e.g., 0.5 mM) in ice-cold PBS, pH 8.0.
-
Labeling Reaction:
-
Resuspend the washed cells in the ice-cold PBS containing the diluted this compound labeling reagent.
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent cells from settling.[6] For some cell lines that adhere poorly in PBS at room temperature, performing the labeling at 4°C is recommended.[11]
-
-
Quenching:
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess labeling reagent and quenched byproducts.[6] For adherent cells, aspirate the solution and add fresh PBS for each wash. For suspension cells, pellet the cells by centrifugation between each wash.
-
The labeled cells are now ready for lysis and affinity purification or other downstream applications.
Protocol 2: Affinity Purification of this compound-Labeled Proteins
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[10]
-
Streptavidin-conjugated magnetic beads or agarose resin[1][12]
-
Wash Buffer (e.g., Lysis Buffer or a modification with lower detergent concentration)
-
Elution Buffer (e.g., PBS containing 10-50 mM free biotin)[1]
Procedure:
-
Cell Lysis:
-
Protein Capture:
-
Washing:
-
Collect the beads (using a magnetic stand for magnetic beads or centrifugation for agarose). Discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.[1]
-
-
Elution:
-
Add Elution Buffer containing free biotin to the washed beads.
-
Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.[1] The free biotin will compete with the this compound-labeled proteins for binding to streptavidin, releasing the labeled proteins into the solution.
-
Collect the eluate containing the purified cell surface proteins.
-
The purified proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Workflow for this compound labeling and purification of cell surface proteins.
Caption: Principle of competitive elution from streptavidin beads.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desthiobiotin NHS [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. apexbt.com [apexbt.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Dethiobiotin in Click Chemistry: A Comprehensive Guide to Biomolecule Labeling
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of Reversible Biotinylation
In the realm of biomolecule labeling, the biotin-streptavidin interaction has long been a gold standard due to its high affinity and specificity. However, the quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions for elution, which can compromise the integrity and function of the target biomolecule and its interacting partners. Dethiobiotin, a sulfur-free analog of biotin, offers a powerful alternative. While maintaining a high affinity for streptavidin, its binding is reversible, allowing for gentle elution under mild, non-denaturing conditions using competitive displacement with free biotin.[1][2][3] This key feature minimizes the co-purification of endogenous biotinylated molecules and non-specifically bound proteins, leading to cleaner samples and more reliable downstream analysis.[2]
When combined with the precision of click chemistry, this compound becomes an invaluable tool for the specific and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans.[1][3] Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a bioorthogonal ligation strategy.[1][3] This means the azide and alkyne functional groups react selectively with each other under physiological conditions without interfering with native cellular processes.[4][5][6] This two-step labeling approach, where a small bioorthogonal handle (azide or alkyne) is first incorporated into the target biomolecule followed by reaction with a this compound-azide or -alkyne probe, minimizes steric hindrance and enhances cell permeability.[1]
Key Applications
The versatility of this compound-based click chemistry lends itself to a multitude of applications in biological research and drug development:
-
Proteomics: Enrichment of specific protein classes or those with post-translational modifications for subsequent identification and quantification by mass spectrometry.[1]
-
Protein-Protein Interaction Studies: Gentle pull-down of protein complexes to identify novel interaction partners.[1]
-
Cellular Imaging: Fluorescent labeling of cellular components for high-resolution microscopy.[1]
-
Drug Discovery: Identification of small molecule drug targets and elucidation of their mechanisms of action.[1][7]
-
Metabolite Labeling: Spatially restricted labeling of metabolites within living cells.[8]
-
Glycan Labeling: Specific labeling and visualization of glycans on the cell surface.[8]
Quantitative Data Summary
The selection of a labeling strategy often depends on quantitative parameters. The following tables provide a summary of key data for this compound-based click chemistry.
Table 1: Comparison of Biotin and this compound Binding Affinities
| Parameter | Biotin | This compound | Reference(s) |
| Binding Affinity (Kd) to Streptavidin | ≈ 10⁻¹⁵ M | ≈ 10⁻¹¹ M | [1][3] |
Table 2: Comparison of CuAAC and SPAAC for this compound Labeling
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Speed | Very Fast | Fast | [9] |
| Biocompatibility | Requires copper catalyst, which can be toxic to cells. Ligands like THPTA can mitigate toxicity. | Copper-free, highly biocompatible. | [10] |
| Reagents | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide | [3] |
| Typical Applications | In vitro labeling, cell lysates, fixed cells. | Live cell imaging, in vivo labeling. | [1][3] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding and implementation. The following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: General workflow for biomolecule labeling using this compound and click chemistry.
Caption: Workflow for affinity purification of this compound-labeled biomolecules.
Detailed Experimental Protocols
The following protocols provide a starting point for the labeling and analysis of biomolecules using this compound-azide and click chemistry. Optimization may be required for specific applications.
Protocol 1: General Protein Labeling in Cell Lysate (CuAAC)
This protocol describes the labeling of alkyne-modified proteins in a cell lysate with a this compound-azide probe.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
This compound-Azide (e.g., Azide-PEG3-Desthiobiotin)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA ligand stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (300 mM in water, freshly prepared)
-
PBS buffer (pH 7.4)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the Click-IT® Reaction Cocktail: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture for each sample. Add the reagents in the order listed and vortex briefly to mix after each addition.
-
90 µL PBS buffer
-
50 µL of alkyne-modified protein lysate
-
20 µL of 2.5 mM this compound-Azide in DMSO or water
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiate the Click Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the reaction tube to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Downstream Processing: The this compound-labeled proteins in the lysate are now ready for downstream applications such as affinity purification (see Protocol 3) or analysis by Western blot.
Protocol 2: Cell Surface Glycan Labeling (SPAAC)
This protocol details the labeling of cell surface glycans that have been metabolically engineered to incorporate an azide group, using a DBCO-functionalized this compound probe.
Materials:
-
Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)
-
DBCO-PEG4-Desthiobiotin
-
PBS buffer (pH 7.4)
-
Cell culture medium
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an azide-modified sugar analog (e.g., 50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells twice with ice-cold PBS to remove residual media.
-
Prepare Labeling Solution: Prepare a solution of DBCO-PEG4-Desthiobiotin in cell culture medium or PBS at a final concentration of 25-100 µM.
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess labeling reagent.
-
Analysis: The cells with labeled surface glycans are now ready for downstream applications such as flow cytometry analysis (with a fluorescent streptavidin conjugate) or cell lysis for subsequent affinity purification.
Protocol 3: Affinity Purification of this compound-Labeled Proteins
This protocol describes the enrichment of this compound-labeled proteins from a cell lysate using streptavidin magnetic beads.
Materials:
-
This compound-labeled cell lysate (from Protocol 1)
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., 1X TBST: 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.6)
-
Elution Buffer (Binding/Wash Buffer containing 5-20 mM free D-biotin)
-
Protease inhibitors
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads twice with Binding/Wash Buffer.[11]
-
Binding: Add the this compound-labeled cell lysate (supplemented with protease inhibitors) to the pre-washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.[12]
-
Washing: Place the tube on the magnetic stand, discard the supernatant (flow-through), and wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation. For difficult-to-elute proteins, incubation can be extended or performed at 37°C.
-
Collection of Eluate: Place the tube on the magnetic stand and carefully collect the supernatant containing the purified this compound-labeled proteins. The eluate is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 4: Quantification of Labeling Efficiency (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the molar ratio of this compound to protein.
Materials:
-
HABA/Avidin solution
-
Purified this compound-labeled protein sample
-
PBS buffer (pH 7.2-8.0)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Ensure the purified this compound-labeled protein is in an amine-free buffer like PBS. Remove any unreacted this compound using a desalting column or dialysis.[13]
-
Measurement:
-
Calculation: The decrease in absorbance at 500 nm is proportional to the amount of this compound in the sample, which displaces HABA from the avidin. Use the change in absorbance to calculate the concentration of this compound. This value, along with the known protein concentration, allows for the determination of the moles of this compound per mole of protein.[13]
Conclusion
This compound, in conjunction with click chemistry, offers a robust and versatile platform for the specific and reversible labeling of biomolecules. The mild elution conditions preserve the integrity of labeled molecules and their interaction partners, making this methodology highly suitable for a wide array of applications in modern biological and pharmaceutical research. The protocols and data presented here provide a solid foundation for the successful implementation of this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. epicypher.com [epicypher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application of Dethiobiotin in RNA-Protein Interaction Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dethiobiotin in the study of RNA-protein interactions. This powerful tool offers significant advantages over traditional biotin-based methods, primarily due to its reversible binding to streptavidin, which allows for the gentle elution of captured RNA-protein complexes. This preserves the integrity of the interactions and the native conformation of the proteins, making it ideal for downstream applications such as mass spectrometry and functional assays.
Introduction to this compound-Based RNA-Protein Interaction Studies
The study of RNA-protein interactions is crucial for understanding the complex regulatory networks that govern cellular processes.[1] this compound, a sulfur-free analog of biotin, has emerged as a valuable reagent in this field. It binds to streptavidin with high specificity but with a lower affinity (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the nearly irreversible bond of biotin (Kd ≈ 10⁻¹⁵ M).[2] This key difference allows for the competitive and gentle elution of this compound-labeled molecules and their binding partners from streptavidin matrices using a buffered solution of free biotin.[1][3]
Key Advantages of this compound:
-
Gentle Elution: Preserves the integrity and function of captured protein complexes.[3]
-
Reduced Background: Minimizes the co-purification of endogenously biotinylated proteins.[3]
-
High Specificity: Maintains the high specificity of the biotin-streptavidin interaction.
-
Versatility: Applicable to both in vitro and in vivo studies.
Data Presentation: Quantitative Analysis of RNA-Protein Interactions
A primary application of this compound-based RNA pull-down assays is the identification and quantification of proteins that interact with a specific RNA of interest. This is often achieved by coupling the pull-down with quantitative mass spectrometry techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT). The following tables present representative data from such experiments.
Table 1: Representative SILAC-Based Quantitative Proteomics Results from a this compound-RNA Pull-Down Assay
This table illustrates how SILAC can be used to quantify the enrichment of proteins specifically binding to a target RNA compared to a control RNA. "Heavy" labeled cells express the dethiobiotinylated target RNA, while "light" labeled cells express a control RNA. The ratio of heavy to light (H/L) indicates the enrichment of a protein in the target pull-down.
| Protein ID | Gene Name | H/L Ratio | -log10(p-value) | Function |
| P12345 | RBP-A | 15.8 | 4.5 | Splicing Factor |
| Q67890 | RBP-B | 12.3 | 4.2 | Translation Initiation Factor |
| A0A024RBG1 | RBP-C | 8.5 | 3.8 | RNA Helicase |
| P62258 | ACTB | 1.1 | 0.2 | Cytoskeletal Protein (Non-specific) |
| P02768 | ALB | 0.9 | 0.1 | Serum Protein (Background) |
Note: This is representative data and actual results will vary depending on the specific experiment.
Table 2: Representative TMT-Based Quantitative Proteomics Results Comparing Wild-Type vs. Mutant RNA Pull-Downs
TMT labeling allows for the simultaneous comparison of protein binding to multiple RNA baits. This example shows the relative abundance of proteins pulled down with a wild-type (WT) RNA compared to a mutant (Mut) RNA, and a negative control RNA.
| Protein ID | Gene Name | TMT Ratio (WT/Control) | TMT Ratio (Mut/Control) | Function |
| P08238 | HNRNPA1 | 10.2 | 1.5 | Pre-mRNA Splicing |
| Q15233 | FUS | 8.9 | 0.8 | DNA Repair, RNA Binding |
| P35637 | ILF2 | 7.5 | 6.9 | Transcription Regulation |
| P60709 | ACTB | 1.2 | 1.1 | Cytoskeletal Protein (Non-specific) |
| P01112 | HRAS | 0.9 | 1.0 | Signal Transduction (Background) |
Note: This is representative data and actual results will vary depending on the specific experiment.
Table 3: Comparison of Binding Affinities (Kd) for this compound and Biotin to Streptavidin
| Ligand | Dissociation Constant (Kd) | Reference |
| This compound | ~ 10⁻¹¹ M | [2] |
| Biotin | ~ 10⁻¹⁵ M | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments utilizing this compound to study RNA-protein interactions.
Protocol 1: In Vitro this compound-RNA Pull-Down Assay
This protocol describes the identification of proteins from a cell lysate that bind to an in vitro transcribed, this compound-labeled RNA probe.
A. Preparation of this compound-Labeled RNA Probe
-
In Vitro Transcription:
-
Set up an in vitro transcription reaction using a linearized DNA template containing the target RNA sequence downstream of a T7 promoter.
-
Use a commercially available T7 RNA polymerase kit and include this compound-UTP or this compound-CTP in the nucleotide mix. A typical substitution ratio is 25-50% of the corresponding natural nucleotide.
-
Treat the reaction with DNase I to remove the DNA template.[1][4]
-
-
RNA Purification:
B. Preparation of Cell Lysate
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and RNase inhibitors.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.[1]
C. RNA-Protein Pull-Down
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads and transfer the desired amount (e.g., 50 µL of slurry per pull-down) to a new tube.
-
Wash the beads twice with Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100).
-
Block the beads by resuspending them in Binding/Wash Buffer containing yeast tRNA (100 µg/mL) and BSA (100 µg/mL) and incubating for 1 hour at 4°C with rotation.[1]
-
-
Binding of RNA to Beads:
-
Wash the blocked beads twice with Binding/Wash Buffer.
-
Resuspend the beads in Binding/Wash Buffer and add the folded this compound-labeled RNA probe (typically 1-5 µg).[4]
-
To fold the RNA, heat at 90°C for 2 minutes, place on ice for 2 minutes, and then allow to come to room temperature for 20 minutes in an RNA structure buffer (e.g., 10 mM Tris pH 7.0, 100 mM KCl, 10 mM MgCl₂).
-
Incubate for 1 hour at room temperature with gentle rotation.[1]
-
-
Binding of Proteins to RNA:
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.[1]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50-100 µL of Elution Buffer (Binding/Wash Buffer containing 2-10 mM free biotin) to the beads.[4]
-
Incubate at 37°C for 15-30 minutes with gentle mixing.
-
Pellet the beads and collect the supernatant containing the eluted protein complexes.
-
D. Downstream Analysis
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting.
-
For unbiased identification of interacting proteins, perform mass spectrometry analysis (e.g., LC-MS/MS) on the eluted sample.
Protocol 2: In Vivo Crosslinking and this compound-RNA Pull-Down (CHART-MS adaptation)
This protocol, adapted from the Capture Hybridization Analysis of RNA Targets (CHART) method, allows for the identification of proteins interacting with a specific endogenous RNA in a more physiological context. It involves in vivo crosslinking, cell lysis, RNA fragmentation, and capture of the target RNA using dethiobiotinylated antisense oligonucleotides.
A. In Vivo Crosslinking and Cell Lysate Preparation
-
Grow cells to the desired confluency.
-
Crosslink RNA-protein interactions by treating cells with formaldehyde (e.g., 1% for 10 minutes at room temperature) or by UV irradiation (e.g., 254 nm).
-
Quench the crosslinking reaction (e.g., with glycine for formaldehyde).
-
Harvest and lyse the cells in a stringent lysis buffer (e.g., containing SDS) to denature proteins and disrupt cellular structures.
-
Sonicate the lysate to shear chromatin and fragment the RNA.
B. Capture of Target RNA
-
Design and synthesize a pool of antisense DNA oligonucleotides complementary to the target RNA. These oligos should be 3'- or 5'-labeled with this compound.
-
Incubate the cell lysate with the dethiobiotinylated antisense probes overnight at a temperature that allows for specific hybridization.
-
Add streptavidin magnetic beads and incubate for another 2-4 hours to capture the probe-RNA-protein complexes.
C. Washing and Elution
-
Perform stringent washes to remove non-specifically bound proteins and nucleic acids. A series of washes with buffers of decreasing stringency is recommended.
-
Elute the captured complexes by incubating the beads with an elution buffer containing free biotin (e.g., 10 mM).
-
Reverse the crosslinks by heating the eluate (e.g., at 65°C for formaldehyde) and treating with proteinase K to degrade proteins and release the RNA for verification (by RT-qPCR) and proteinase K to degrade RNA and release proteins for analysis.
D. Downstream Analysis
-
Identify the eluted proteins by mass spectrometry. Quantitative methods like SILAC or TMT can be incorporated by metabolic labeling of cells before crosslinking.
Signaling Pathways and Logical Relationships
The study of RNA-protein interactions is fundamental to elucidating complex signaling pathways. For example, a signaling cascade might lead to the activation of an RNA-binding protein, which then binds to a specific mRNA, affecting its translation or stability and ultimately leading to a cellular response. This compound-based pull-down assays can be used to identify the components of these ribonucleoprotein (RNP) complexes that are formed or modulated in response to specific stimuli.
Conclusion
This compound-based affinity purification is a powerful and versatile technique for the study of RNA-protein interactions. Its key advantage of allowing gentle elution of captured complexes makes it particularly suitable for the identification and characterization of interacting proteins in their native state. The protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to effectively apply this technology to unravel the complex and dynamic world of RNA-protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]
- 4. LncRNA Pulldown Combined with Mass Spectrometry to Identify the Novel LncRNA-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dethiobiotin-Based Probes in Metalloprotein Pull-Down Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metalloproteins are a vast and diverse class of proteins, estimated to constitute up to one-third of all proteins, that require metal ions for their catalytic activity or structural stability. The study of these proteins, or metalloproteomics, is crucial for understanding numerous physiological and pathological processes, including cellular metabolism, signal transduction, and disease progression. A significant challenge in studying metalloproteins is the preservation of their native state, including the associated metal cofactor, during purification and analysis.
Dethiobiotin-based pull-down assays offer a powerful and gentle method for the affinity purification of metalloproteins. This compound, a sulfur-free analog of biotin, binds to streptavidin with high specificity but with a lower affinity (Kd ≈ 10⁻¹¹ M) compared to the nearly irreversible biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M)[1][2]. This key difference allows for the competitive elution of dethiobiotinylated "bait" molecules and their interacting "prey" proteins under mild, non-denaturing conditions, typically with an excess of free biotin. This approach is particularly advantageous for metalloprotein research as it helps to maintain the integrity of the protein and its metal cofactor.
These application notes provide detailed protocols for the synthesis of this compound-based probes and their application in the pull-down of specific metalloproteins, focusing on Human Carbonic Anhydrase IX (CA IX), a key enzyme in tumor biology, and New Delhi Metallo-β-lactamase-1 (NDM-1), a critical factor in antibiotic resistance.
Data Presentation
Table 1: Binding Affinities of Probes and Inhibitors
The following table summarizes the dissociation constants (Kd) for the interaction of this compound with streptavidin, as well as the binding affinities of various sulfonamide inhibitors with different isoforms of human carbonic anhydrase (hCA). While specific Kd values for the complete this compound-sulfonamide probes are not widely reported, the data for the unconjugated inhibitors provide a strong indication of the probe's potential affinity for its target.
| Ligand/Inhibitor | Binding Partner | Dissociation Constant (K | Method |
| This compound | Streptavidin | ~ 10⁻¹¹ M | Various |
| Biotin | Streptavidin | ~ 10⁻¹⁵ M | Various |
| Dansylamide | hCA XII | 80 nM | Fluorescence Titration[3] |
| Acetazolamide | hCA II | 0.025 µM | OpenSPR[4] |
| Furosemide | hCA II | 2.5 µM | OpenSPR[4] |
Note: The affinity of the this compound-based probe for its target metalloprotein will be influenced by the linker and the specific sulfonamide derivative used.
Table 2: Example Metalloproteins Targeted by this compound-Based Probes
This table provides examples of metalloproteins that have been successfully targeted and pulled down using this compound-based probes, primarily demonstrated with carbonic anhydrase and its variants.
| Metalloprotein Target | Metal Cofactor | Probe Type | Application | Reference |
| Carbonic Anhydrase (CA) | Zn²⁺ | This compound-arylsulfonamide | Proof-of-concept, pull-down from cell lysate | [5][6] |
| Co²⁺-substituted CA | Co²⁺ | This compound-arylsulfonamide | Study of metallation states | [6] |
| Ni²⁺-substituted CA | Ni²⁺ | This compound-arylsulfonamide | Study of metallation states | [6] |
| Mn²⁺-substituted CA | Mn²⁺ | This compound-arylsulfonamide | Study of metallation states | [6] |
| New Delhi Metallo-β-lactamase (NDM-1) | Zn²⁺ | This compound-thiol-containing inhibitors (proposed) | Antibiotic resistance studies | [7] |
Experimental Protocols
Protocol 1: Generalized Synthesis of a this compound-Sulfonamide Probe
This protocol describes a generalized method for the synthesis of a this compound-sulfonamide probe, which involves the coupling of an amine-reactive this compound derivative to a sulfonamide moiety containing a primary amine.
Materials:
-
This compound-NHS ester
-
Amine-containing sulfonamide derivative (e.g., 4-(2-aminoethyl)benzenesulfonamide)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution of Reactants: Dissolve the amine-containing sulfonamide derivative (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
Coupling Reaction: Add this compound-NHS ester (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature overnight in the dark.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching the Reaction: Once the reaction is complete, quench any remaining NHS-ester by adding a small amount of water or an amine-containing buffer (e.g., Tris).
-
Purification: Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry and NMR spectroscopy.
-
Storage: Lyophilize the pure fractions and store the final product at -20°C.
Protocol 2: Metalloprotein Pull-Down Assay
This protocol outlines the steps for a pull-down assay using a this compound-based probe to capture a target metalloprotein from a complex biological sample, such as a cell lysate.
Materials:
-
Dethiobiotinylated probe (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the target metalloprotein
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors.
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.
-
Elution Buffer: Binding/Wash Buffer containing 50 mM D-biotin.
-
Magnetic stand
-
End-over-end rotator
Procedure:
-
Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a standard protein assay.
-
Probe Incubation with Lysate: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Binding/Wash Buffer. b. Add the dethiobiotinylated probe to the lysate at a final concentration optimized for your target (typically in the low micromolar range). c. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Bead Preparation and Capture: a. Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. b. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. c. Wash the beads three times with Binding/Wash Buffer. d. After the final wash, resuspend the beads in Binding/Wash Buffer. e. Add the lysate containing the probe-protein complexes to the washed beads. f. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: a. Pellet the beads using the magnetic stand and discard the supernatant. b. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. Add the Elution Buffer to the beads. b. Incubate for 10-30 minutes at room temperature with gentle mixing. For more efficient elution, incubation at 37°C can be performed[5]. c. Place the tube on the magnetic stand and carefully collect the supernatant, which contains the purified metalloprotein and its interacting partners.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody specific to the target metalloprotein. b. For identification of unknown interacting partners, the eluted sample can be subjected to mass spectrometry analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the this compound-based metalloprotein pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. epicypher.com [epicypher.com]
- 3. Modulation of Ligand Binding Affinity of Tumorigenic Carbonic Anhydrase XII upon Interaction with Cationic CdTe Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Pull-Down of Metalloproteins in Their Native States by Using Desthiobiotin-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. An Integrated Biophysical Approach to Discovering Mechanisms of NDM-1 Inhibition for Several Thiol-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Dethiobiotin Affinity Chromatography: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Dethiobiotin affinity chromatography is a powerful and versatile technique for the purification of proteins and their interaction partners. This method offers a significant advantage over traditional biotin-streptavidin systems by allowing for the gentle elution of target molecules, thereby preserving their structure, function, and interactions. This guide provides a comprehensive overview of the principles, detailed experimental protocols, and key applications of this compound affinity chromatography.
Core Principles: A Reversible High-Affinity Interaction
This compound affinity chromatography leverages the specific, non-covalent interaction between this compound, a sulfur-free analog of biotin, and streptavidin, a protein with a very high affinity for biotin.[1] The key distinction lies in the binding affinities. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, making it nearly irreversible.[2] This necessitates harsh, denaturing conditions for elution, which can compromise the integrity of the purified molecules.[2]
In contrast, the bond between this compound and streptavidin is weaker, characterized by a higher dissociation constant (Kd).[1][3] This allows for the elution of this compound-tagged molecules under mild, physiological conditions through competitive displacement with an excess of free biotin.[1][4] Because biotin has a much higher affinity for streptavidin, it effectively displaces the this compound-tagged molecule from the streptavidin-coated solid support, enabling a "soft-release" of the target.[1] This gentle elution is crucial for preserving the native state of proteins and protein complexes, making it ideal for applications in drug development and interaction studies.[1][5]
Quantitative Data Summary
The effectiveness of this compound affinity chromatography is rooted in the significant difference in binding affinities between this compound and biotin for streptavidin.
| Parameter | This compound | Biotin | Reference |
| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [2][3][4][6] |
| Binding Interaction | Reversible | Essentially Irreversible | [2] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-50 mM biotin) | Harsh, denaturing conditions (e.g., low pH, chaotropic agents) | [2] |
Experimental Workflow: A Visual Guide
The general workflow for a this compound affinity chromatography experiment, such as a pull-down assay to identify protein-protein interactions, is depicted below.
Principle of Competitive Elution
The gentle elution process is central to the advantages of this compound affinity chromatography. The following diagram illustrates the mechanism of competitive elution.
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments using this compound affinity chromatography.
Protocol 1: Pull-Down Assay to Identify Protein Interactions
This protocol outlines a general procedure for a this compound-based pull-down assay. Optimization of incubation times, buffer compositions, and reagent concentrations may be necessary for specific applications.
Materials:
-
Streptavidin-coupled magnetic beads or agarose resin
-
This compound-labeled "bait" protein
-
Cell lysate containing potential "prey" proteins
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 50 mM Biotin in PBS)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or microcentrifuge
-
Gentle lysis buffer to maintain protein interactions.[1]
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in wash buffer.
-
Place the tube on a magnetic rack and discard the supernatant. Repeat this wash step twice.
-
Resuspend the beads in wash buffer to the original volume.
-
-
Immobilization of Bait Protein:
-
Add the this compound-labeled bait protein to the prepared streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound bait protein.
-
-
Capture of Prey Proteins:
-
Add the pre-cleared cell lysate to the beads with the immobilized bait protein.[1]
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Analysis:
-
Analyze the eluate by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For identification of unknown interacting proteins, bands of interest can be excised from the gel and analyzed by mass spectrometry.[1]
-
Protocol 2: Purification of a this compound-Tagged Protein
This protocol is designed for the purification of a specific protein that has been tagged with this compound.
Materials:
-
Streptavidin affinity resin (e.g., agarose or magnetic beads)
-
Cell lysate or protein solution containing the this compound-tagged protein
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 10-50 mM Biotin in Binding/Wash Buffer)
-
Gravity-flow column or magnetic separation stand
Procedure:
-
Column/Bead Equilibration:
-
Pack the streptavidin resin into a gravity-flow column or prepare the magnetic beads.
-
Equilibrate the resin with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the cell lysate or protein solution onto the equilibrated resin.
-
Allow the sample to bind to the resin by incubating for a specified time (e.g., 1-2 hours) at 4°C with gentle mixing.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Apply the Elution Buffer to the resin.
-
Collect the eluate in fractions.
-
Monitor the protein concentration in the fractions to identify those containing the purified protein.
-
-
Regeneration (Optional):
-
Some streptavidin resins can be regenerated for reuse according to the manufacturer's instructions. This often involves washing with a solution to displace the bound biotin.
-
Applications in Research and Drug Development
This compound affinity chromatography is a valuable tool in various research and development areas:
-
Protein-Protein Interaction Studies: The gentle elution preserves weak or transient interactions, allowing for the identification of novel binding partners.[4]
-
Purification of Sensitive Proteins and Complexes: The non-denaturing conditions ensure that the purified proteins retain their biological activity and structural integrity.[1][7]
-
Drug Target Identification and Validation: This technique can be used to isolate specific cellular targets of a this compound-labeled drug candidate.
-
Isolation of RNA-Interacting Proteins: The method has been successfully applied to pull down proteins that specifically interact with RNA probes labeled with this compound.[5]
Conclusion
This compound affinity chromatography offers a powerful and gentle alternative to traditional biotin-based purification methods.[2] Its key advantage lies in the reversible binding to streptavidin, which allows for the elution of target molecules under mild, non-denaturing conditions.[1][8] This makes it an indispensable technique for researchers and drug development professionals who require high-purity, functionally active proteins and protein complexes for their studies.[1] By understanding the core principles and optimizing the experimental protocols, scientists can effectively leverage this technology to advance their research and discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dethiobiotin-Based Isolation of Protein Complexes for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of endogenous protein complexes is a cornerstone of understanding cellular function and is critical for drug discovery and development. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions. Dethiobiotin, a stable and sulfur-free analog of biotin, offers a significant advantage over traditional biotin-streptavidin systems by allowing for the gentle and efficient elution of captured protein complexes. This preserves the integrity of protein interactions, leading to more reliable identification of binding partners by mass spectrometry.[1][2][3]
The interaction between this compound and streptavidin is strong and specific, yet readily reversible by competitive displacement with an excess of free biotin.[4][5] This contrasts with the nearly irreversible bond between biotin and streptavidin, which often necessitates harsh, denaturing elution conditions that can disrupt protein complexes and lead to the co-purification of non-specific binders.[2][6] These application notes provide detailed protocols for the use of this compound in affinity purification of protein complexes for subsequent mass spectrometry analysis.
Principle of this compound-Based Affinity Purification
The methodology is centered on the reversible interaction between this compound and streptavidin. A protein of interest, the "bait," is tagged with this compound and immobilized on streptavidin-coated beads.[1] This bait-bead complex is then incubated with a cell lysate containing potential "prey" proteins. After washing away non-specifically bound proteins, the entire bait-prey complex is gently eluted from the beads using a buffer containing free biotin.[3] The eluted, intact protein complexes are then ready for downstream analysis by mass spectrometry.
Quantitative Data Summary
The key to this compound's utility lies in its binding affinity for streptavidin, which is significantly lower than that of biotin, allowing for competitive elution under physiological conditions.[3][6]
| Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Conditions | Reference |
| This compound | Streptavidin | ~10⁻¹¹ M | Gentle (e.g., 50 mM Biotin) | [3][5][7] |
| Biotin | Streptavidin | ~10⁻¹⁵ M | Harsh (e.g., low pH, denaturants) | [6][8] |
Experimental Workflows and Signaling Pathways
This compound Affinity Purification Workflow
Caption: Workflow for this compound-based affinity purification of protein complexes.
On-Bead Digestion Workflow for Mass Spectrometry
Caption: Workflow for on-bead digestion of captured protein complexes for mass spectrometry.
Experimental Protocols
Protocol 1: Labeling of Bait Protein with this compound
This protocol describes the covalent labeling of a purified bait protein with an amine-reactive this compound reagent (e.g., NHS-LC-Desthiobiotin).[1]
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-LC-Desthiobiotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the bait protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Prepare this compound Reagent: Immediately before use, dissolve the NHS-LC-Desthiobiotin in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice with gentle agitation.[1][9]
-
Remove Excess Label: Remove non-reacted this compound using a desalting column according to the manufacturer's instructions.[1] The labeled protein is now ready for the pull-down assay.
Protocol 2: Affinity Purification of Protein Complexes
This protocol outlines the capture of interacting prey proteins from a cell lysate using the dethiobiotinylated bait protein.
Materials:
-
This compound-labeled bait protein (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[2]
-
Cell lysate
-
Elution Buffer (e.g., PBS, pH 7.4, containing 50 mM D-biotin)[2]
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Repeat this wash step twice.[2]
-
Immobilization of Bait Protein: Resuspend the washed beads in Binding/Wash Buffer and add the this compound-labeled bait protein. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the beads.[1]
-
Binding of Prey Proteins: Pellet the beads on a magnetic stand and discard the supernatant. Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow prey proteins to bind to the immobilized bait.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.[1][9]
-
Elution: To elute the captured protein complexes, add the Elution Buffer to the beads and incubate for 30 minutes at 37°C with gentle shaking.[10] Pellet the beads and carefully collect the supernatant containing the eluted protein complexes. Repeat the elution step for complete recovery.[1]
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol is for preparing the captured proteins for identification by mass spectrometry directly on the beads.[1]
Materials:
-
Beads with bound protein complexes (from Protocol 2, after washing)
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)[1]
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)[1]
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid
-
Acetonitrile
Procedure:
-
Wash Beads: Wash the beads twice with 50 mM Ammonium Bicarbonate to remove any residual detergents from the wash buffer.[1]
-
Reduction: Add Reduction Buffer to the beads and incubate at 60°C for 30 minutes.[1]
-
Alkylation: Cool the sample to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark at room temperature.
-
Digestion: Add trypsin to the beads and incubate overnight at 37°C with shaking.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. To ensure complete recovery, perform a second elution with a solution of 50% acetonitrile and 5% formic acid.
-
Sample Preparation for MS: Combine the eluates, dry the sample in a vacuum centrifuge, and resuspend in an appropriate buffer for LC-MS/MS analysis.
Applications in Drug Development and Research
-
Target Identification and Validation: this compound-based AP-MS can identify the cellular binding partners of a drug target, providing insights into its mechanism of action and potential off-target effects.
-
Understanding Disease Mechanisms: By comparing the protein interaction networks of a target protein in healthy versus diseased states, researchers can uncover novel disease pathways.
-
Biomarker Discovery: The identification of proteins that differentially associate with a target under specific conditions can lead to the discovery of new biomarkers.
-
Mapping Signaling Pathways: This technique is instrumental in elucidating the components and connectivity of cellular signaling pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Yield of Bait Protein | Inefficient labeling with this compound. | Optimize the molar excess of the this compound reagent. Ensure the protein buffer is amine-free. | [1] |
| Hydrolyzed this compound reagent. | Prepare the reagent stock solution in anhydrous DMSO or DMF immediately before use. | [1] | |
| High Background of Non-specific Proteins | Insufficient washing. | Increase the number of wash steps. Increase the detergent or salt concentration in the wash buffer. | [1] |
| Hydrophobic interactions with beads. | Block the beads with a blocking agent like BSA before adding the bait protein. | [1] | |
| No or Low Yield of Prey Proteins | The interaction is weak or transient. | Consider in vivo crosslinking prior to cell lysis to stabilize interactions. | |
| The protein complex is disrupted during the procedure. | Ensure all steps are performed at 4°C and use appropriate protease inhibitors. |
Conclusion
This compound-based affinity purification is a powerful and versatile method for the isolation of protein complexes for mass spectrometry analysis. The ability to gently elute intact complexes under physiological conditions is a significant advantage over traditional biotin-based methods, leading to higher quality data and more reliable identification of protein-protein interactions. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technique in their workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. epicypher.com [epicypher.com]
- 8. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elution of Dethiobiotin-Tagged Proteins via Biotin Competition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The affinity purification of tagged proteins is a cornerstone technique in molecular biology, enabling the isolation and study of specific proteins from complex mixtures. The biotin-streptavidin interaction, known for its high specificity and affinity, is widely used for this purpose. However, the near-irreversible nature of this bond often necessitates harsh, denaturing conditions for elution, which can compromise the structure and function of the purified protein and its interacting partners.
Dethiobiotin, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity than biotin.[1][2][3] This key difference allows for the gentle and efficient elution of this compound-tagged proteins from streptavidin resins under mild, non-denaturing conditions through competitive displacement with free biotin.[1][2][3] This method preserves the native conformation and function of the target protein, making it ideal for downstream applications such as enzyme activity assays, structural studies, and the analysis of protein-protein interactions.[2][4]
Principle of Elution
The elution of this compound-tagged proteins using biotin competition is based on the principle of competitive displacement.[2] this compound and biotin bind to the same site on the streptavidin molecule. However, biotin has a much stronger binding affinity (a lower dissociation constant, Kd).[1][5] When a high concentration of free biotin is introduced to the streptavidin resin where a this compound-tagged protein is bound, the free biotin will outcompete the this compound-tagged protein for the binding sites on streptavidin. This displacement releases the this compound-tagged protein into the elution buffer in its native state.
Advantages of the this compound-Streptavidin System
-
Gentle Elution: Proteins are eluted under mild, physiological conditions, preserving their native structure, activity, and interactions.[1][2]
-
High Purity: The specific competitive elution minimizes the co-purification of non-specifically bound proteins.[4]
-
Reduced Background: Minimizes the co-purification of endogenous biotinylated molecules that are not eluted under these mild conditions.[1][3]
-
Versatility: Compatible with a wide range of downstream applications that require functional proteins.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the binding affinities and typical elution conditions. The following tables summarize key quantitative data.
Table 1: Binding Affinities of Biotin and this compound to Streptavidin
| Ligand | Dissociation Constant (Kd) | Reference |
| Biotin | ~10⁻¹⁵ M | [1][5][6] |
| This compound | ~10⁻¹¹ M | [1][3][6][7] |
Table 2: Typical Elution Conditions for this compound-Tagged Proteins with Biotin
| Parameter | Typical Range | Notes | Reference |
| Biotin Concentration | 2 mM - 50 mM | Start with a lower concentration and optimize if necessary. | [2][6] |
| Incubation Time | 10 minutes - overnight | Longer incubation may be needed for tightly bound proteins. | [6] |
| Incubation Temperature | Room Temperature - 37°C | Higher temperatures can increase elution efficiency. | [2][8] |
| pH | 7.0 - 8.0 | Elution is effective under near-neutral and non-denaturing conditions. | [1] |
Experimental Protocols
Materials
-
Streptavidin-conjugated resin (e.g., agarose or magnetic beads)
-
Binding/Wash Buffer (e.g., Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20)[2]
-
Elution Buffer (Binding/Wash Buffer containing a high concentration of free biotin)
-
This compound-tagged protein sample
-
Protease inhibitors (optional)
-
Microcentrifuge tubes or chromatography columns
-
Magnetic stand (for magnetic beads)
-
End-over-end rotator or shaker
Protocol 1: Pull-Down Assay using Magnetic Beads
This protocol is suitable for small-scale affinity purification and pull-down assays to identify protein-protein interactions.
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads slurry.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, resuspend the beads, place the tube on the magnetic stand, and discard the supernatant.[8]
-
-
Binding of this compound-Tagged Protein:
-
After the final wash, resuspend the beads in 500 µL of Binding/Wash Buffer.
-
Add your cell lysate or protein mixture containing the this compound-tagged "bait" protein.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.[8]
-
Pellet the beads on the magnetic stand and collect the supernatant (flow-through) for analysis to assess binding efficiency.[8]
-
-
Washing:
-
Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.[2]
-
For the final wash, remove all residual wash buffer.
-
-
Elution:
-
Add 50-100 µL of Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM biotin) to the beads.[2]
-
Resuspend the beads gently by pipetting.
-
Incubate for 30 minutes at 37°C with shaking (e.g., 950 rpm).[9]
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted protein into a fresh tube.[2]
-
-
Repeat Elution (Optional):
-
To maximize protein recovery, a second elution can be performed by adding another 50-100 µL of fresh Elution Buffer to the beads and repeating the incubation and collection steps. The eluates can be pooled.[2]
-
Protocol 2: Column Chromatography
This protocol is suitable for larger-scale purification of a this compound-tagged protein.
-
Column Preparation:
-
Pack a chromatography column with streptavidin agarose resin.
-
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the protein sample containing the this compound-tagged protein onto the column. Allow the sample to flow through the column by gravity or at a controlled flow rate.
-
Collect the flow-through for analysis.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Apply 2-5 column volumes of Elution Buffer (e.g., Binding/Wash Buffer containing 10 mM biotin) to the column.[1]
-
Collect the eluate in fractions.
-
Monitor the protein concentration in the fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the eluted protein.
-
-
Post-Elution Processing:
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Protein Yield | Inefficient elution. | Increase the biotin concentration in the elution buffer. Increase the incubation time and/or temperature (e.g., 37°C). Perform a second elution and pool the eluates. | [2][8] |
| Protein degradation. | Add protease inhibitors to the lysis and wash buffers. | [2] | |
| High Background (Non-specific binding) | Insufficient washing. | Increase the number of wash steps. Increase the detergent concentration in the wash buffer (e.g., up to 0.1% Tween-20). Include NaCl (150-500 mM) in the wash buffer to reduce ionic interactions. | [2] |
| Co-elution of Streptavidin | Harsh elution conditions. | Ensure elution is performed under non-denaturing conditions. Avoid boiling the beads in SDS-PAGE sample buffer. | [2] |
| Excess Biotin Interferes with Downstream Assays | High concentration of free biotin in the eluate. | Remove excess biotin using dialysis, desalting columns, or buffer exchange. | [2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epicypher.com [epicypher.com]
- 8. benchchem.com [benchchem.com]
- 9. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dethiobiotin Labeling Kits for Proteomics Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dethiobiotin, a sulfur-free analog of biotin, has emerged as a valuable tool in proteomics for the affinity-based enrichment of labeled proteins and their interacting partners. Unlike the nearly irreversible bond between biotin and streptavidin, the interaction between this compound and streptavidin is strong yet readily reversible under mild conditions. This key feature allows for the efficient elution of captured proteins without the need for harsh denaturing agents, thereby preserving protein complexes and enabling downstream analysis by mass spectrometry.
This document provides detailed application notes and protocols for the use of this compound labeling kits in proteomics research. It covers the principles of this compound labeling, quantitative comparisons with traditional biotin-based methods, and step-by-step experimental procedures for common applications.
Principles of this compound Labeling
This compound retains the high specificity for streptavidin but exhibits a significantly lower binding affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M)[1]. This difference in binding affinity is the cornerstone of its utility in proteomics. While the this compound-streptavidin interaction is robust enough for efficient capture of labeled proteins, it can be competitively displaced by an excess of free biotin under physiological conditions. This allows for the gentle elution of the entire protein complex, making it ideal for studying protein-protein interactions and identifying post-translational modifications.
This compound labeling reagents are available with different reactive groups to target specific functional groups on proteins. The most common are:
-
N-hydroxysuccinimide (NHS) esters: These react with primary amines (lysine residues and the N-terminus) to form stable amide bonds.
-
Azide or Alkyne derivatives: These are used in bioorthogonal click chemistry reactions to label proteins that have been metabolically or enzymatically modified to contain a corresponding alkyne or azide group.
Data Presentation: Quantitative Comparison
The choice between this compound and biotin depends on the specific requirements of the experiment, particularly the need for recovery of the labeled protein in its native state. The following tables summarize the key quantitative differences between these two labeling reagents.
| Feature | This compound | Biotin | References |
| Binding Affinity (Kd) to Streptavidin | ~10-11 M | ~10-15 M | [1] |
| Binding Interaction | Reversible | Essentially Irreversible | |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 50 mM biotin) at physiological pH | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer) | [2] |
| Impact on Protein Integrity | High; preserves protein structure and function | Potential for denaturation and aggregation | [2] |
| Protein Yield | Generally high due to efficient and gentle elution | Can be variable; harsh elution may lead to protein loss | [2] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound-NHS Ester
This protocol describes the labeling of a purified protein with a this compound-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound-NHS ester stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
Add the calculated volume of the this compound-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted this compound-NHS ester using a desalting column or dialysis.
-
Quantification (Optional): Determine the degree of labeling using the HABA assay (Protocol 3).
-
Storage: Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Click Chemistry Labeling of Proteins with this compound-Azide
This protocol is for labeling an alkyne-modified protein with a this compound-azide reagent using a copper-catalyzed click reaction (CuAAC).
Materials:
-
Alkyne-modified protein in a compatible buffer
-
This compound-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS buffer
Procedure:
-
Prepare Click-Chemistry Reagents:
-
Prepare a 10 mM stock solution of this compound-azide in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50 µL of alkyne-modified protein lysate (1-5 mg/mL)
-
90 µL of PBS buffer
-
20 µL of 10 mM this compound-azide solution
-
-
Initiate Click Reaction:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction and vortex briefly.
-
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.
-
Downstream Processing: The this compound-labeled proteins are now ready for affinity purification.
Protocol 3: HABA Assay for Determining the Degree of this compound Labeling
This colorimetric assay quantifies the amount of this compound incorporated into a protein.
Materials:
-
HABA/Avidin solution
-
This compound-labeled protein sample (with excess free label removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions in a suitable buffer (e.g., PBS).
-
Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).
-
Add a known concentration of the this compound-labeled protein to the HABA/Avidin solution and mix.
-
Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A500 HABA/Avidin/Sample).
-
-
Calculation: The decrease in absorbance at 500 nm is proportional to the amount of this compound in the sample. The moles of this compound per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Protocol 4: Affinity Purification of this compound-Labeled Proteins
This protocol describes the capture and elution of this compound-labeled proteins using streptavidin-coated magnetic beads.
Materials:
-
This compound-labeled protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 50 mM Biotin)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Repeat this wash step twice.
-
-
Binding:
-
Add the this compound-labeled protein sample to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of Elution Buffer to the beads and resuspend gently.
-
Incubate for 15-30 minutes at room temperature with gentle rotation. For tightly bound proteins, incubation can be extended or performed at 37°C.
-
Separate the beads from the eluate using the magnetic stand and carefully collect the supernatant containing the eluted protein.
-
For maximal recovery, a second elution can be performed.
-
Protocol 5: On-Bead Tryptic Digestion for Mass Spectrometry
This protocol is for digesting the captured proteins directly on the streptavidin beads for subsequent analysis by mass spectrometry.
Materials:
-
Beads with bound protein complexes (from Protocol 4, after washing)
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid
-
Acetonitrile
Procedure:
-
Wash Beads: Wash the beads twice with 50 mM Ammonium Bicarbonate to remove detergents.
-
Reduction: Resuspend the beads in Reduction Buffer and incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark at room temperature.
-
Digestion:
-
Add trypsin to the beads (a 1:50 to 1:100 enzyme-to-protein ratio is a good starting point).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
To further recover peptides, wash the beads with a solution of 60% acetonitrile and 1% formic acid.
-
Pool the supernatants.
-
-
Sample Preparation for MS: Acidify the pooled supernatant with formic acid to a final concentration of 0.1-1%. The sample is now ready for desalting and analysis by mass spectrometry.
Mandatory Visualization
Caption: General experimental workflow for proteomics applications using this compound labeling kits.
Caption: Simplified mTOR signaling pathway and a conceptual application of a this compound-based chemical probe.
References
Application Notes and Protocols: Immobilization of Dethiobiotin-Labeled Molecules on Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between streptavidin and biotin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁵ M).[1][2] This high-affinity interaction is a cornerstone of various biotechnological applications, including affinity purification, immunoassays, and targeted drug delivery.[3][4] However, the near-irreversible nature of the streptavidin-biotin bond necessitates harsh and denaturing conditions for the elution of biotinylated molecules, which can compromise the structure, function, and integrity of the target molecule.[1][5]
Dethiobiotin, a sulfur-free analog of biotin, offers a compelling alternative for applications requiring the gentle recovery of purified molecules.[6] It binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin.[2][5][7] This reversible interaction allows for the efficient elution of this compound-labeled molecules from streptavidin supports under mild, non-denaturing conditions through competitive displacement with free biotin.[5][8] This application note provides detailed protocols for the immobilization and subsequent elution of this compound-labeled molecules on streptavidin beads, preserving the native conformation and functionality of the eluted targets.
Principle of this compound-Streptavidin Interaction
The key to the utility of this compound lies in its modified chemical structure. Lacking the sulfur atom present in biotin's thiophene ring, this compound forms a less tenacious, reversible bond with the streptavidin binding pocket.[1][8] This allows for a gentle elution process based on the principle of competitive displacement. By introducing a high concentration of free biotin, which has a much higher affinity for streptavidin, the this compound-labeled molecule is outcompeted and released from the beads.[5][8]
Quantitative Data Summary
The following table summarizes the key binding affinity differences between this compound and biotin for streptavidin.
| Ligand | Dissociation Constant (Kd) | Binding Interaction | Elution Conditions |
| This compound | ~10⁻¹¹ M[2][5][7] | Reversible[1] | Mild, competitive elution with free biotin (e.g., 2-50 mM biotin) under physiological pH and temperature.[1][5] |
| Biotin | ~10⁻¹⁵ M[1][2] | Essentially Irreversible[1] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer).[1] |
Experimental Protocols
Protocol 1: Immobilization of this compound-Labeled Molecules on Streptavidin Beads
This protocol describes the general procedure for capturing this compound-labeled molecules onto streptavidin-conjugated beads (e.g., agarose or magnetic beads).
Materials:
-
Streptavidin beads (agarose or magnetic)
-
This compound-labeled molecule (e.g., protein, antibody, nucleic acid)
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) containing 0.05% Tween-20 (PBST/TBST). The buffer composition can be optimized for the specific target molecule.
-
Microcentrifuge tubes or appropriate columns
-
Magnetic stand (for magnetic beads)
-
Tube rotator or shaker
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads by gentle vortexing.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand for 1-2 minutes (for magnetic beads) or centrifuge at a low speed (e.g., 500 x g) for 1 minute (for agarose beads) to pellet the beads.
-
Discard the supernatant.
-
Add 1 mL of Binding/Wash Buffer and resuspend the beads.
-
Repeat the wash step two more times.
-
-
Binding of this compound-Labeled Molecule:
-
After the final wash, remove the supernatant and resuspend the beads in the desired volume of Binding/Wash Buffer containing the this compound-labeled molecule.
-
Incubate for 30-60 minutes at room temperature with gentle mixing on a rotator or shaker. Incubation time and temperature may be optimized for specific interactions.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully remove and save the supernatant (this is the "flow-through" and can be analyzed to assess binding efficiency).
-
Resuspend the beads in 1 mL of Binding/Wash Buffer.
-
Incubate for 2-5 minutes with gentle mixing.
-
Pellet the beads and discard the supernatant (wash fraction).
-
Repeat the wash step at least three to five times to remove non-specifically bound molecules.
-
Protocol 2: Elution of this compound-Labeled Molecules
This protocol outlines the gentle elution of captured this compound-labeled molecules using competitive displacement with free biotin.
Materials:
-
Beads with immobilized this compound-labeled molecule (from Protocol 1)
-
Elution Buffer: Binding/Wash Buffer supplemented with a high concentration of free biotin. Common concentrations range from 2 mM to 50 mM.[5] A typical starting concentration is 10-50 mM.
-
Collection tubes
Procedure:
-
Elution:
-
After the final wash step in Protocol 1, remove all residual wash buffer.
-
Resuspend the beads in an appropriate volume (e.g., 1-2 bed volumes) of Elution Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. For tighter interactions, incubation time can be extended or performed at 37°C.[9]
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully collect the supernatant, which contains the eluted molecule, into a fresh collection tube.
-
-
Repeat Elution (Optional):
-
To maximize the recovery of the target molecule, a second elution step can be performed.
-
Add another volume of fresh Elution Buffer to the beads, repeat the incubation, and collect the eluate. The eluates can be pooled or analyzed separately.[5]
-
-
Post-Elution Processing:
-
The eluted sample will contain a high concentration of free biotin. Depending on downstream applications, it may be necessary to remove the excess biotin using methods such as dialysis, gel filtration, or buffer exchange.[5]
-
Visualizations
Caption: Experimental workflow for immobilization and elution.
Caption: Principle of competitive displacement.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Eluted Molecule | - Inefficient binding to beads.- Premature elution during wash steps.- Incomplete elution. | - Optimize binding conditions (time, temperature, buffer composition).- Ensure wash buffer does not contain components that interfere with binding.- Increase biotin concentration in elution buffer, extend elution time, or perform a second elution.[5] |
| High Background/Non-specific Binding | - Insufficient washing.- Hydrophobic or ionic interactions with the beads. | - Increase the number of wash steps.- Add a non-ionic detergent (e.g., 0.1% Tween-20) or increase the salt concentration in the wash buffer.[8] |
| Co-elution of Streptavidin | - Harsh elution conditions were used (not typical for this compound). | - Ensure elution is performed with free biotin under non-denaturing conditions. Avoid boiling the beads unless streptavidin in the eluate is acceptable.[5] |
| Excess Biotin in Eluate Interferes with Downstream Assays | - High concentration of free biotin used for elution. | - Remove excess biotin using dialysis, desalting columns, or buffer exchange methods.[5] |
Conclusion
The use of this compound-labeled molecules in conjunction with streptavidin beads provides a powerful platform for the affinity purification of proteins, nucleic acids, and other biomolecules.[1][10] The chief advantage of this system is the ability to gently elute the captured molecules under physiological conditions, thereby preserving their structural and functional integrity.[5][9] This makes the this compound-streptavidin system particularly well-suited for applications such as the purification of sensitive enzymes, the isolation of protein-protein interaction complexes, and pull-down assays where the recovery of intact and active components is critical.[1] By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively implement this versatile technique to achieve high-purity samples for a wide range of downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Dethiobiotin in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dethiobiotin, a sulfur-free analog of biotin, has emerged as a valuable tool in fluorescence microscopy, offering a key advantage over the traditional biotin-streptavidin system: reversible binding. The interaction between this compound and streptavidin is strong and specific, yet it can be readily reversed under gentle conditions by competition with free biotin.[1][2] This property makes this compound particularly well-suited for applications requiring the gentle elution of labeled molecules, sequential imaging, and dynamic studies in live cells. This document provides detailed application notes and protocols for the use of this compound-based probes in various fluorescence microscopy techniques.
Core Advantages of this compound
The primary advantage of this compound lies in its binding affinity to streptavidin. While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, the this compound-streptavidin interaction is significantly weaker, with a Kd of approximately 10⁻¹¹ M.[1] This allows for the efficient displacement of this compound-labeled molecules from streptavidin by the addition of excess free biotin under physiological conditions.[1][2]
This reversible binding is advantageous in several microscopy applications:
-
Sequential Imaging: Enables the labeling and imaging of multiple targets within the same sample using the same fluorophore, minimizing concerns about spectral overlap and chromatic aberrations.
-
Affinity-Based Protein Purification for Imaging: Allows for the gentle isolation of protein complexes for subsequent visualization, preserving their integrity.
-
Live-Cell Imaging: Facilitates the study of dynamic processes by allowing for the controlled association and dissociation of fluorescent probes.
Data Presentation
Table 1: Comparison of Biotin and this compound Binding to Streptavidin
| Feature | Biotin | This compound | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹¹ M | [1] |
| Binding Nature | Near-irreversible | Reversible | [1][2] |
| Elution Conditions | Harsh (e.g., denaturants, low pH) | Gentle (competition with free biotin) | [1] |
Table 2: Photophysical Properties of Common Fluorophores for this compound Conjugation
Note: Specific quantitative data for this compound-fluorophore conjugates regarding signal-to-noise ratio, photostability, and quantum yield are not extensively available in the literature. The values provided below are for the fluorophores themselves and may be influenced by conjugation to this compound. The degree of labeling (DOL) can significantly affect the photophysical properties of the conjugate.[2]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| Fluorescein | 494 | 518 | ~0.9 | Moderate |
| Alexa Fluor 488 | 495 | 519 | ~0.92 | High |
| Cyanine3 (Cy3) | 550 | 570 | ~0.15 | Moderate |
| Alexa Fluor 546 | 556 | 573 | ~0.79 | High |
| Cyanine5 (Cy5) | 649 | 670 | ~0.2 | Low |
| Alexa Fluor 647 | 650 | 668 | ~0.33 | High |
Experimental Protocols
Protocol 1: Immunofluorescence Staining using Dethiobiotinylated Secondary Antibodies
This protocol describes the indirect immunofluorescence staining of a target protein in fixed and permeabilized cells using a dethiobiotinylated secondary antibody followed by detection with a fluorescently labeled streptavidin.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the target protein)
-
Dethiobiotinylated Secondary Antibody (specific to the host species of the primary antibody)
-
Fluorescently Labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Mounting Medium with Antifade Reagent
-
Microscope slides
Procedure:
-
Cell Preparation:
-
Wash cells three times with PBS.
-
Fix cells with Fixation Solution for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the dethiobiotinylated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Streptavidin Incubation:
-
Dilute the fluorescently labeled streptavidin in Blocking Buffer.
-
Incubate the cells with the diluted streptavidin for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Allow the mounting medium to cure before imaging.
-
Visualization:
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Caption: Immunofluorescence staining workflow using a dethiobiotinylated secondary antibody.
Protocol 2: Live-Cell Imaging with this compound-Based Probes
This protocol provides a general framework for labeling and imaging cell surface proteins in live cells using a dethiobiotinylated ligand or antibody.
Materials:
-
Cells cultured in a glass-bottom dish or chamber slide
-
Live-Cell Imaging Medium (e.g., phenol red-free DMEM)
-
Dethiobiotinylated probe (ligand or antibody specific to the cell surface target)
-
Fluorescently labeled streptavidin
-
Washing Buffer (e.g., warm PBS or imaging medium)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable imaging vessel.
-
Replace the culture medium with pre-warmed Live-Cell Imaging Medium.
-
-
Labeling:
-
Dilute the dethiobiotinylated probe to the desired concentration in Live-Cell Imaging Medium.
-
Incubate the cells with the probe for 15-30 minutes at 37°C. The optimal time may vary depending on the probe and target.
-
Wash the cells gently three times with warm Washing Buffer to remove the unbound probe.
-
Dilute the fluorescently labeled streptavidin in Live-Cell Imaging Medium.
-
Incubate the cells with the streptavidin for 10-20 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm Washing Buffer.
-
-
Imaging:
-
Add fresh, pre-warmed Live-Cell Imaging Medium to the cells.
-
Image the cells on a microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO₂ levels.
-
Acquire images using appropriate settings to minimize phototoxicity.
-
For Reversible Labeling:
-
To remove the fluorescent signal, incubate the cells with a high concentration of free biotin (e.g., 1-10 mM) in Live-Cell Imaging Medium for 15-30 minutes.
-
Wash the cells and confirm the signal loss by imaging.
Caption: General workflow for live-cell imaging with reversible this compound labeling.
Protocol 3: Conceptual Workflow for Sequential Super-Resolution Microscopy (STORM)
The reversible nature of this compound binding is particularly advantageous for sequential super-resolution imaging, allowing for the imaging of multiple targets with the same photoswitchable dye. This conceptual workflow outlines the steps for sequential dSTORM imaging.
Materials:
-
Fixed and permeabilized cells on high-precision coverslips
-
Primary antibodies for each target
-
Dethiobiotinylated secondary antibody
-
Streptavidin conjugated to a STORM-compatible fluorophore (e.g., Alexa Fluor 647)
-
STORM imaging buffer (containing an oxygen scavenging system and a thiol)
-
Biotin elution buffer (e.g., 10 mM Biotin in PBS)
-
Washing Buffer (PBS)
Procedure:
-
First Target Labeling:
-
Perform immunolabeling for the first target protein using the appropriate primary antibody, followed by the dethiobiotinylated secondary antibody and then the fluorescently labeled streptavidin, as described in Protocol 1.
-
-
First Target Imaging (STORM):
-
Mount the sample in STORM imaging buffer.
-
Acquire a super-resolution image of the first target using a STORM microscope.
-
-
Elution:
-
After imaging, carefully remove the imaging buffer and wash the sample with PBS.
-
Incubate the sample with the Biotin Elution Buffer for 15-30 minutes at room temperature to displace the streptavidin-fluorophore conjugate from the dethiobiotinylated secondary antibody.
-
Wash thoroughly with PBS.
-
-
Second Target Labeling:
-
Incubate the same sample with the primary antibody for the second target.
-
Follow with the dethiobiotinylated secondary antibody and the same fluorescently labeled streptavidin used for the first target.
-
-
Second Target Imaging (STORM):
-
Mount the sample in fresh STORM imaging buffer.
-
Acquire a super-resolution image of the second target.
-
-
Repeat and Image Registration:
-
Repeat the elution and labeling steps for any additional targets.
-
Use fiduciary markers or image registration software to align the sequentially acquired super-resolution images.
-
Caption: Conceptual workflow for sequential super-resolution imaging using this compound.
Signaling Pathway and Experimental Workflow Visualization
While this compound is not specific to a particular signaling pathway, its utility shines in workflows that involve affinity capture followed by imaging. The following diagram illustrates a general workflow for isolating and imaging a protein of interest and its interaction partners.
Caption: General workflow for affinity capture of protein complexes using this compound for subsequent fluorescence imaging.
Conclusion
This compound offers a powerful and versatile alternative to biotin for a range of fluorescence microscopy applications. Its key feature of reversible binding to streptavidin opens up possibilities for advanced imaging techniques such as sequential super-resolution microscopy and dynamic live-cell imaging. The protocols provided here serve as a starting point for researchers to incorporate this compound-based probes into their experimental workflows, enabling more sophisticated and informative imaging experiments. As the development of new this compound-fluorophore conjugates continues, the utility of this valuable tool in cellular and molecular imaging is expected to expand further.
References
- 1. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dethiobiotin-Azide and its Application in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Dethiobiotin-azide, a versatile reagent for bioorthogonal click chemistry applications. This compound, a sulfur-free analog of biotin, offers the significant advantage of reversible binding to streptavidin, allowing for gentle elution of labeled biomolecules under non-denaturing conditions.[1][2] The incorporation of an azide functional group enables its use in highly efficient and specific click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These methodologies are invaluable for a range of applications in proteomics, drug discovery, and cellular imaging.[1][3] This document outlines two distinct methods for the synthesis of this compound-azide reagents: a solution-phase coupling method and a solid-phase peptide synthesis (SPPS) approach for creating more complex tagged molecules. Detailed protocols for a typical CuAAC reaction are also provided.
Introduction
This compound is a valuable tool in bioconjugation and affinity purification due to its specific interaction with streptavidin. Unlike the near-irreversible bond between biotin and streptavidin, the this compound-streptavidin interaction is readily reversed by competitive displacement with free biotin under mild conditions.[1][2] This property is particularly advantageous for the isolation and analysis of sensitive protein complexes and other biomolecules.
The functionalization of this compound with an azide group creates a powerful probe for click chemistry. Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and can be performed in complex biological media.[4][5] The azide group of this compound-azide can react with alkyne-modified biomolecules, enabling their efficient labeling and subsequent detection or purification.[1][6] This two-step labeling strategy, involving the metabolic or chemical incorporation of a small alkyne handle into a target biomolecule followed by reaction with this compound-azide, minimizes potential steric hindrance and enhances cell permeability compared to single-step labeling with bulky probes.[1]
Key Applications:
-
Proteomics: Enrichment of specific classes of proteins or those with post-translational modifications for mass spectrometry analysis.[1]
-
Protein-Protein Interaction Studies: Pull-down experiments to identify binding partners of a protein of interest.[1]
-
Cellular Imaging: Fluorescent labeling of cellular components for microscopic visualization.[1]
-
Drug Discovery: Identification of small molecule targets and elucidation of their mechanisms of action.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound-azide and its applications.
| Parameter | Biotin | This compound | Reference(s) |
| Binding Affinity (Kd) to Streptavidin | ≈ 10⁻¹⁵ M | ≈ 10⁻¹¹ M | [1][2][6] |
| Reagent | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound-PEG3-Azide | >93.0% - 98% | C₁₈H₃₄N₆O₅ | 414.51 |
Synthesis of this compound-Azide Reagents
Two primary methods for the synthesis of this compound-azide reagents are presented below. The choice of method will depend on the desired final product and the available laboratory capabilities.
Protocol 1: Solution-Phase Synthesis of this compound-PEG-Azide
This protocol describes the coupling of the carboxylic acid group of this compound to an amine-containing PEG-azide linker using carbodiimide chemistry. This method is suitable for producing a simple, flexible this compound-azide probe.
Materials:
-
This compound
-
Amine-PEG-Azide (e.g., 1-Amino-11-azido-3,6,9-trioxaundecane)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Methylene chloride (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 equivalents) to the solution and stir at 0 °C for 30 minutes, then at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the Amine-PEG-Azide linker (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the activated this compound-NHS ester dropwise to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound-PEG-Azide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR and mass spectrometry.
-
Protocol 2: Solid-Phase Synthesis of a this compound-Azide Peptide Tag
This protocol is adapted from the work of Sieber and colleagues and describes the synthesis of a peptide-based this compound-azide tag using Fmoc solid-phase peptide synthesis (SPPS). This method allows for the precise incorporation of the this compound and azide moieties into a defined peptide sequence.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-L-Lys(N₃)-OH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Methanol
-
Diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Resin Preparation:
-
Swell the Rink amide resin in DMF in a peptide synthesis vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
-
Amino Acid Coupling Cycles:
-
Coupling of Fmoc-L-Lys(N₃)-OH: Dissolve Fmoc-L-Lys(N₃)-OH (4 equivalents), DIC (4 equivalents), and OxymaPure® (4 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Coupling of Fmoc-Gly-OH: Repeat the coupling and deprotection steps with Fmoc-Gly-OH. Repeat for a second glycine residue if desired.
-
-
This compound Coupling:
-
Dissolve this compound (4 equivalents), DIC (4 equivalents), and OxymaPure® (4 equivalents) in DMF.
-
Add the solution to the deprotected N-terminus of the peptide on the resin and agitate for 4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/water/DTT (e.g., 94/1/2.5/2.5 v/v/v/w) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or water/acetonitrile mixture).
-
Purify the this compound-azide peptide tag by reverse-phase HPLC (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry. The expected yield is approximately 70%.[1]
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis pathway of this compound-PEG-Azide and a general workflow for its use in click chemistry.
Caption: Solution-phase synthesis of this compound-PEG-Azide.
Caption: General workflow for biomolecule labeling and enrichment.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for labeling alkyne-modified proteins in a cell lysate with this compound-azide. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
This compound-azide solution (2.5 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate solution (300 mM in water, freshly prepared)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Reaction Mixture: For each sample, combine the following in a 1.5 mL microcentrifuge tube:
-
50 µL of protein lysate
-
90 µL of PBS buffer
-
20 µL of 2.5 mM this compound-azide solution
-
-
Add Catalyst Components:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.
-
-
Initiate Click Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to start the reaction. Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Downstream Processing:
-
The click-labeled proteins are now ready for downstream applications such as affinity purification, SDS-PAGE, or mass spectrometry.
-
Conclusion
This compound-azide is a powerful and versatile reagent for the study of biomolecules. Its reversible binding to streptavidin and its ability to participate in highly efficient click chemistry reactions make it an invaluable tool for researchers in a wide range of disciplines. The synthesis and application protocols provided in this document offer a foundation for the successful implementation of this technology in the laboratory.
References
- 1. Buy Desthiobiotin-PEG3-Azide (EVT-1722712) | 1306615-47-3 [evitachem.com]
- 2. Desthiobiotin, Reactive Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. Desthiobiotin-PEG3-Azide, 1426828-06-9 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
Application Notes and Protocols for In Vivo Protein Labeling Using Dethiobiotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic landscape of proteomics and drug development, the ability to capture and identify protein-protein interactions and the composition of protein complexes within a living organism is paramount. Dethiobiotin, a stable and sulfur-free analog of biotin, has emerged as a powerful tool for in vivo protein labeling. Its key advantage lies in the reversible interaction with streptavidin, allowing for the gentle elution of labeled proteins and their binding partners under physiological conditions, thereby preserving the integrity of delicate protein complexes that would be disrupted by the harsh elution methods required for the nearly irreversible biotin-streptavidin bond.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in in vivo protein labeling, with a focus on proximity-dependent biotinylation techniques such as BioID and TurboID.
Principle of this compound-Based In Vivo Labeling
This compound-based in vivo protein labeling can be achieved through two primary strategies:
-
Direct Chemical Labeling: This method involves the systemic administration of a reactive this compound derivative, such as N-hydroxysuccinimide (NHS)-dethiobiotin. This reagent reacts with primary amines (e.g., lysine residues) on proteins accessible to the labeling reagent, such as those on the cell surface or within the vasculature.[4]
-
Enzymatic Proximity Labeling: This has become the more prevalent and powerful approach for studying protein-protein interactions in a cellular context. It utilizes a promiscuous biotin ligase, such as BirA* (from BioID) or the more recently engineered and faster-acting TurboID, fused to a protein of interest ("bait").[4][5] When this compound is supplied to the organism, the ligase generates reactive dethiobiotinyl-5'-AMP, which then covalently attaches to lysine residues of proteins in close proximity (typically within a 10-20 nm radius) to the bait protein.[4][5] This allows for the identification of both stable and transient interactors.
The lower binding affinity of this compound to streptavidin (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M) is the cornerstone of this technology's utility, enabling competitive elution with a simple buffered solution of free biotin.[6]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for this compound-based protein labeling to facilitate experimental design and comparison.
Table 1: Comparison of Biotin and this compound Binding Affinities
| Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Conditions | Reference(s) |
| Biotin | Streptavidin | ~10⁻¹⁵ M | Harsh (e.g., low pH, denaturants) | [6] |
| This compound | Streptavidin | ~10⁻¹¹ M | Gentle (competitive elution with free biotin) | [6] |
Table 2: Recommended Reagent Concentrations and Incubation Times for In Vitro Labeling (as a starting point for in vivo optimization)
| Parameter | Recommended Range/Condition | Notes | Reference(s) |
| Protein Concentration | 0.2 - 2 mg/mL | Higher concentrations can improve labeling efficiency. | [6] |
| Molar Excess of NHS-Dethiobiotin | 5- to 25-fold | The optimal ratio should be determined empirically. | [1] |
| Reaction Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction. | [1] |
| Reaction pH | 7.2 - 9.0 | Labeling is more efficient at a slightly alkaline pH. | [1] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation at lower temperatures can be beneficial for sensitive proteins. | [1] |
Experimental Protocols
Protocol 1: In Vivo Proximity Labeling in a Mouse Model using TurboID and this compound
This protocol is adapted from established in vivo biotinylation procedures using TurboID and provides a framework for the use of this compound.
1. Generation of In Vivo Model:
-
Construct Design: Create a fusion construct of your protein of interest with TurboID. This can be delivered via an adeno-associated virus (AAV) for tissue-specific expression or by generating a transgenic mouse line. For conditional expression, a Cre-lox system can be employed.
-
AAV Production and Delivery: If using AAVs, produce high-titer virus and deliver to the target tissue via appropriate injection methods (e.g., tail vein injection for systemic delivery, stereotactic injection for brain-specific expression). Allow sufficient time for viral expression (typically 2-3 weeks).
2. This compound Administration:
-
Preparation of this compound Solution: While specific in vivo dosage for this compound is not extensively documented, a starting point can be extrapolated from in vivo biotin administration protocols. Dissolve d-dethiobiotin in a vehicle suitable for injection (e.g., 18:1:1 saline:Kolliphor EL:DMSO) or in the drinking water.
-
Administration Routes and Dosages (to be optimized):
-
Intraperitoneal (IP) Injection: A daily injection of 24 mg/kg of biotin has been used for in vivo BioID. A similar molar equivalent of this compound can be used as a starting point.
-
Drinking Water: Supplementing the drinking water with this compound is a less invasive method. Concentrations of biotin used in drinking water for in vivo labeling can be adapted for this compound.
-
Diet: A diet containing 0.5% (w/w) biotin has been shown to induce biotinylation in various tissues in BioID mice. A similar custom diet with this compound could be formulated.
-
-
Labeling Duration: For TurboID, a labeling period of 24 hours to 7 days can be considered, depending on the desired extent of labeling and the turnover of the proteins of interest.
3. Tissue Collection and Lysis:
-
Euthanize the animal and perfuse with ice-cold PBS to remove blood.
-
Dissect the target tissue and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Affinity Purification of Dethiobiotinylated Proteins:
-
Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Gentle Elution of Dethiobiotinylated Proteins:
-
Prepare an elution buffer containing 50 mM d-biotin in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate the beads with the elution buffer for 15-30 minutes at room temperature with gentle mixing.
-
Collect the eluate containing the dethiobiotinylated proteins and their interactors. Repeat the elution step for complete recovery.
6. Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of the bait protein and known interactors.
-
For proteomic identification, the eluate can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis.
Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis
For sensitive mass spectrometry applications, on-bead digestion can be performed to minimize contamination from the streptavidin beads.
-
After the final wash of the streptavidin beads, resuspend them in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin (or another suitable protease) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid and desalt using a C18 StageTip or ZipTip before LC-MS/MS analysis.
Visualizations
Workflow for In Vivo Proximity Labeling with this compound
Caption: Workflow of in vivo protein labeling using TurboID and this compound.
Signaling Pathway Example: Elucidation of a Kinase Interaction Network
The following diagram illustrates a hypothetical signaling pathway that could be elucidated using this compound-based in vivo proximity labeling. In this example, a kinase of interest is used as the bait to identify its substrates and interacting partners.
Caption: Hypothetical kinase signaling pathway mapped by proximity labeling.
Conclusion
This compound offers a significant advantage for in vivo protein labeling studies by enabling the gentle elution and preservation of protein complexes. When combined with powerful proximity labeling techniques like TurboID, it provides a robust platform for discovering novel protein-protein interactions and mapping protein networks in their native physiological context. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute successful in vivo protein labeling experiments using this compound, ultimately accelerating our understanding of complex biological processes and aiding in the development of novel therapeutics.
References
- 1. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo TurboID labeling for paired proteomic and transcriptomic profiling of neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peer review in In vivo proteomic mapping through GFP-directed proximity-dependent biotin labelling in zebrafish | eLife [elifesciences.org]
- 5. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Dethiobiotin pull-down assays
Welcome to the technical support center for dethiobiotin pull-down assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues leading to low protein yield.
Troubleshooting Guide: Low Yield
This guide addresses the most common causes of low yield in a question-and-answer format, providing actionable solutions to improve your experimental outcomes.
Q1: My final yield is very low. Where should I start troubleshooting?
Low yield can stem from issues at multiple stages of the pull-down workflow. A systematic approach is crucial. First, verify that your "bait" protein is successfully labeled with this compound. Then, confirm that the labeled bait is efficiently captured by the streptavidin beads. Finally, assess the binding of your "prey" protein and the efficiency of the final elution step. Analyzing samples from each stage (e.g., flow-through, wash fractions, and post-elution beads) via SDS-PAGE or Western blot can pinpoint the problematic step.
Q2: How can I be sure my bait protein is properly labeled with this compound?
Inefficient labeling of the bait protein is a primary cause of low yield.[1] Several factors can lead to poor labeling efficiency.
-
Incorrect Buffer Composition: The labeling reaction, especially when using NHS-ester chemistry, is sensitive to primary amines (e.g., Tris, glycine) which compete with the protein for the label. Ensure your protein is in an amine-free buffer like PBS (pH 7.2-8.0) before starting the labeling reaction.[1][2]
-
Reagent Quality: NHS-ester reagents are moisture-sensitive and can hydrolyze, rendering them inactive.[1][3] Always use fresh, high-quality reagents and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1]
-
Molar Excess of Label: The ratio of this compound reagent to protein is critical. A 15X molar excess is a good starting point, but this may require optimization (ranging from 5-25X) depending on the protein concentration and number of available amine groups.[3][4]
-
Confirmation of Labeling: You can confirm labeling efficiency by running a Western blot and detecting the labeled protein with streptavidin-HRP.[1]
Q3: I've confirmed my bait protein is labeled, but it's not binding to the streptavidin beads. What's wrong?
If the labeled bait isn't captured, the issue likely lies with the beads or the binding step itself.
-
Bead Capacity: Ensure you are not exceeding the binding capacity of the streptavidin resin. Check the manufacturer's specifications and consider using a larger volume of beads if necessary.
-
Competition for Binding: If you did not remove the excess, unreacted this compound after the labeling reaction, it will compete with your labeled bait for binding sites on the streptavidin beads.[3] Always include a desalting step to remove free label before incubating with the beads.[3][4]
-
Inaccessible Tag: The this compound tag may be sterically hindered or buried within the protein's structure, preventing it from binding to the larger streptavidin protein.[5] If this is suspected, consider re-engineering your protein to place the tag at a different terminus (N- or C-terminus) or adding a flexible linker sequence between the tag and the protein.[6]
Q4: My bait protein is on the beads, but I'm not capturing my prey protein. How can I improve capture efficiency?
This problem points to issues with the protein-protein interaction itself or the conditions during the binding step.
-
Weak or Transient Interaction: Many biologically relevant interactions are transient. To improve capture, you can increase the incubation time (e.g., overnight at 4°C) or use a higher concentration of cell lysate.[1]
-
Incorrect Protein Folding: The functionality of both the bait and prey proteins is essential. Ensure your lysis and binding buffers are gentle and maintain the native conformation of the proteins.[1]
-
Overly Stringent Wash Buffers: Harsh wash conditions can disrupt the desired protein-protein interaction. If you suspect this, decrease the stringency of your wash buffer by lowering the salt (e.g., from 500 mM to 150 mM NaCl) or detergent concentration (e.g., from 0.1% to 0.05% Tween-20).[1][7] Analyze wash fractions to see if you are losing your prey protein prematurely.[5]
Q5: My bait and prey proteins are captured, but I can't elute them efficiently. How can I increase my elution yield?
Inefficient elution is a common bottleneck. Since this compound relies on competitive displacement, the composition of the elution buffer is critical.[5]
-
Insufficient Biotin Concentration: The concentration of free biotin in the elution buffer may be too low to effectively displace the this compound-tagged complex.[5] While 4-5 mM biotin is a common starting point, you may need to increase this concentration up to 10 mM or higher for efficient elution.[5][8][9]
-
Suboptimal Elution Time/Temperature: Elution may be incomplete with short incubation times. Try increasing the incubation period (e.g., 30-60 minutes) or performing the elution at a slightly elevated temperature (e.g., 37°C) to enhance displacement.[1][4]
-
Poor Biotin Solubility: Biotin can be difficult to dissolve, especially at high concentrations.[5] An incompletely dissolved solution will have a lower effective concentration. Prepare a concentrated stock in a solvent like DMSO or a pH-adjusted buffer, ensure it is fully dissolved, and then dilute it to the final working concentration.[5]
-
Sequential Elutions: Instead of a single elution, perform two or three sequential elutions with fresh buffer and pool the fractions to maximize recovery.[5]
Visualizing the Workflow and Troubleshooting Logic
To better understand the experimental process and potential points of failure, refer to the diagrams below.
Caption: Standard workflow for a this compound pull-down assay.
Caption: A logical workflow for troubleshooting low yield issues.
Data Summary Tables
Quantitative parameters are key to optimizing your assay. The tables below summarize the binding affinities and recommended buffer components.
Table 1: Comparative Binding Affinities
| Ligand | Dissociation Constant (Kd) | Binding Characteristic | Elution Condition |
| Biotin | ~10⁻¹⁵ M[10][11] | Essentially irreversible | Harsh, denaturing conditions[10] |
| This compound | ~10⁻¹¹ M[10][12] | Strong but reversible | Gentle, competitive displacement[10] |
Table 2: Recommended Concentrations for Wash Buffer Components
| Component | Typical Concentration Range | Purpose |
| Salt (NaCl, KCl) | 150 - 500 mM | Reduces non-specific ionic interactions.[7] |
| Non-ionic Detergent | 0.05% - 1% (v/v) | Reduces non-specific hydrophobic interactions.[7] |
| BSA | 1% - 5% | Blocking agent to cover hydrophobic bead surfaces.[7] |
Frequently Asked Questions (FAQs)
Q: Why use this compound instead of regular biotin? A: this compound is a stable analog of biotin that binds to streptavidin with high affinity, yet this interaction is reversible.[10][12] This allows for the gentle elution of your protein complex using free biotin, preserving its native structure and function, which is often compromised by the harsh, denaturing conditions required to break the standard biotin-streptavidin bond.[10][13]
Q: How can I reduce high background or non-specific binding? A: High background can obscure results. To reduce it:
-
Block the Beads: Before adding your bait protein, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein.[1][7]
-
Pre-clear the Lysate: Incubate your cell lysate with plain streptavidin beads before the pull-down to remove proteins that bind non-specifically to the beads themselves.[10]
-
Optimize Wash Steps: Increase the number of washes or the stringency of the wash buffer by moderately increasing salt or detergent concentrations.[1]
Q: Can I reuse the streptavidin resin after elution? A: Because elution with biotin does not denature streptavidin, the resin can potentially be regenerated and reused.[14] However, regeneration procedures must be robust to ensure all biotin is removed, and performance should be validated before reusing the resin for critical experiments.
Key Experimental Protocols
Below are detailed methodologies for the critical stages of a this compound pull-down assay.
Protocol 1: Labeling of Bait Protein with NHS-LC-Desthiobiotin
-
Buffer Exchange: Ensure the purified bait protein (0.2-2 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[2][4]
-
Prepare Reagent: Immediately before use, dissolve NHS-LC-Desthiobiotin in anhydrous DMSO to create a 10 mM stock solution.[1]
-
Reaction: Add the this compound solution to the protein at a 15X molar excess.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Removal of Excess Label: Remove unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your binding/wash buffer.[3][4]
Protocol 2: this compound Pull-Down Assay
-
Bead Preparation: Transfer the desired amount of streptavidin magnetic bead slurry to a tube. Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).[1][4]
-
Immobilization: Resuspend the washed beads and add the desalted, this compound-labeled bait protein. Incubate for 30-60 minutes at room temperature with gentle rotation.[1]
-
Binding: Pellet the beads with a magnetic stand, remove the supernatant, and wash once. Then, add the pre-cleared cell lysate (containing prey proteins) to the beads.[4]
-
Incubation: Incubate for 1-3 hours at room temperature or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the lysate. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.[15]
Protocol 3: Competitive Elution
-
Prepare Elution Buffer: Prepare an elution buffer containing 5-10 mM free D-biotin in your wash buffer. Ensure the biotin is fully dissolved.[5][15]
-
Elution: After the final wash, remove the supernatant and add the elution buffer to the beads.
-
Incubation: Incubate for 10-30 minutes at 37°C or for a longer duration (e.g., 60 minutes) at room temperature with gentle mixing.[4]
-
Collection: Place the tube on a magnetic rack and carefully collect the supernatant, which contains your eluted protein complex.[15] For maximum yield, this step can be repeated, and the eluates pooled.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pull-down of metalloproteins in their native states using desthiobiotin-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Elution of Dethiobiotin-Tagged Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the elution of dethiobiotin-tagged proteins from streptavidin-based affinity resins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for protein purification?
This compound is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a lower affinity compared to the nearly irreversible bond of biotin.[1][2] This allows for the gentle and efficient elution of this compound-tagged proteins from streptavidin resins under mild, non-denaturing conditions, typically through competitive displacement with free biotin.[1][3] This method is advantageous as it preserves the native structure and function of the purified protein and its interacting partners.[1][4]
Q2: What are the main advantages of this compound over traditional biotin for affinity purification?
The primary advantage is the ability to elute the target protein under gentle, non-denaturing conditions.[1] This preserves protein structure, function, and protein-protein interactions. It also minimizes the co-purification of endogenous biotinylated molecules that would not be eluted under these mild conditions.[1]
Q3: Can I reuse the streptavidin resin after eluting with free biotin?
No, it is generally not recommended to reuse streptavidin resin after elution with free biotin.[5] The high concentration of free biotin used for elution will saturate the binding sites on the resin, rendering it unable to bind new biotinylated molecules.[5] The biotin-streptavidin interaction is practically irreversible under physiological conditions.[5]
Q4: How can I remove excess free biotin from my eluted protein sample?
Excess free biotin in the eluate can be removed by standard methods such as dialysis, diafiltration, or gel filtration chromatography (desalting columns).[5][6] The choice of method will depend on the volume of your sample and the downstream application.
Troubleshooting Guides
Problem 1: Low or No Elution of the this compound-Tagged Protein
This is one of the most common issues, manifesting as a low yield of the target protein or the complete inability to recover the bound protein.
Possible Cause 1: Suboptimal Elution Buffer Composition
The elution buffer may not be effectively competing with the this compound-streptavidin interaction.
-
Solution: Increase Biotin Concentration. The elution of this compound-tagged proteins relies on competitive displacement by free biotin.[5][7] If the biotin concentration is too low, it will not efficiently displace the tagged protein. It is recommended to start with a biotin concentration of at least 4 mM and incrementally increase it up to 10 mM or higher if elution remains inefficient.[7]
-
Solution: Optimize pH of the Elution Buffer. The pH of the elution buffer can influence binding kinetics. While the this compound-streptavidin interaction is stable over a wide pH range, slight adjustments can improve elution efficiency. For Strep-Tactin® resins, a pH of 8.0 is recommended for efficient dissolution of desthiobiotin.[7][8] Ensure your elution buffer is buffered to a pH between 7.5 and 8.5.[7] It is also crucial to re-adjust the pH after dissolving biotin, as it can lower the solution's pH.[1]
-
Solution: Include Salt in the Elution Buffer. The presence of salt, typically 50-150 mM NaCl, can help reduce non-specific interactions and may facilitate the elution process.[7][9]
Possible Cause 2: Insufficient Incubation Time or Temperature
The elution buffer may not have had enough time to displace the tagged protein.
-
Solution: Increase Incubation Time. Try increasing the incubation time of the elution buffer with the resin to allow for more complete displacement. Incubation times can range from 10-15 minutes to overnight at 4°C for tightly bound proteins.[1][5]
-
Solution: Increase Incubation Temperature. Incubating at 37°C for 10-30 minutes with gentle shaking can also improve elution efficiency.[9][10]
Possible Cause 3: Incomplete Dissolution of Biotin
Biotin can be difficult to dissolve, especially at higher concentrations.
-
Solution: Proper Dissolution Technique. To prepare a concentrated biotin solution, it may be necessary to add a base to deprotonate the carboxylic acid group, which increases its solubility in water.[7] A 200 mM D(+)-biotin stock solution can be prepared in 100% DMSO.[7][11]
Possible Cause 4: Issues with the Affinity Resin
Over time, affinity resins can lose their binding capacity or become fouled.
-
Solution: Use Fresh Resin. If you suspect the resin is compromised, try the elution with a fresh batch of streptavidin beads.[7]
Problem 2: High Background (Contaminating Proteins in Eluate)
This issue arises when non-specifically bound proteins are co-eluted with the target protein.
Possible Cause 1: Insufficient Washing
Non-specifically bound proteins were not adequately removed before elution.
-
Solution: Increase Wash Steps. Increase the number of wash steps and/or the volume of wash buffer.[5]
-
Solution: Increase Wash Buffer Stringency. Add low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or increase the salt concentration (up to 500 mM NaCl) in the wash buffer to disrupt ionic and hydrophobic interactions.[5][12]
Possible Cause 2: Non-Specific Binding to the Resin
The streptavidin resin itself may be binding non-specifically to other proteins.
-
Solution: Block the Resin. Before incubating with your sample, block the streptavidin resin with a blocking agent like 0.5% (w/v) casein in 1X TBST to reduce non-specific binding.[1][11]
Data Presentation
Table 1: Comparison of Biotin and this compound Binding to Streptavidin
| Feature | Biotin | d-Desthiobiotin | Reference |
| Dissociation Constant (Kd) | ~ 10⁻¹⁵ M | ~ 10⁻¹¹ M | [3][4][9][13] |
| Binding Affinity | Very High | Moderate | [9] |
| Elution Conditions | Harsh (e.g., low pH, denaturants) | Mild (competitive elution with free biotin) | [3][9] |
| Reversibility | Essentially irreversible | Reversible | [3][9] |
Table 2: Typical Composition of this compound Elution Buffer
| Component | Concentration | Purpose | Reference |
| d-Biotin | 2 - 10 mM | Competitive displacement of dethiobiotinylated molecules | [9] |
| Tris-HCl | 20 - 50 mM | Buffering agent to maintain physiological pH (typically 7.2-8.0) | [9] |
| NaCl | 50 - 150 mM | To reduce non-specific interactions | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10x Biotin Elution Buffer Stock (50 mM)
Materials:
-
D-Biotin
-
Dimethyl sulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0
-
5 M NaCl
-
Nuclease-free water
Procedure:
-
To prepare a 200 mM D(+)-biotin stock solution, dissolve 48.8 mg of D(+)-biotin in 1 mL of 100% DMSO.[7][11] Vortex until fully dissolved. Gentle warming may be required.
-
In a separate tube, prepare the 10x buffer base by mixing the appropriate volumes of 1 M Tris-HCl (pH 8.0) and 5 M NaCl to achieve the desired final 1x concentrations (e.g., for a final 1x buffer of 20 mM Tris and 50 mM NaCl, the 10x stock would be 200 mM Tris and 500 mM NaCl).
-
Add the appropriate volume of the 200 mM biotin/DMSO stock to the 10x buffer base to achieve a final 10x biotin concentration of 50 mM.
-
Bring the final volume to the desired amount with nuclease-free water.
-
Store the 10x elution buffer stock at -20°C. Dilute to 1x with nuclease-free water before use.
Protocol 2: Elution of Dethiobiotinylated Protein from Streptavidin Resin
Materials:
-
Streptavidin resin (agarose or magnetic beads) with bound dethiobiotinylated protein
-
Wash Buffer (e.g., 1X TBST: 20 mM Tris, 150 mM NaCl, 0.05% Tween-20, pH 7.4)
-
1x Biotin Elution Buffer (prepared as in Protocol 1, e.g., 5 mM Biotin in 20 mM Tris, 50 mM NaCl, pH 8.0)
-
Microcentrifuge tubes
-
Magnetic stand (for magnetic beads)
-
Incubator or shaker
Procedure:
-
Washing: After binding the dethiobiotinylated protein, wash the resin thoroughly to remove non-specifically bound proteins.
-
Elution:
-
Collection:
-
Repeat Elution (Optional): To maximize recovery, a second round of elution can be performed by adding another 1-2 bed volumes of fresh Elution Buffer and repeating the incubation and collection steps. The eluates can then be pooled.[5][12]
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no elution of this compound-tagged proteins.
Caption: General experimental workflow for the elution of this compound-tagged proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. epicypher.com [epicypher.com]
- 12. benchchem.com [benchchem.com]
- 13. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
Technical Support Center: Preventing Co-purification of Endogenous Biotinylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-purifying endogenous biotinylated proteins during affinity purification experiments.
Troubleshooting Guides
Issue: High background or non-specific bands in a pull-down experiment.
High background or the presence of non-specific bands in a pull-down assay using streptavidin-based affinity purification can often be attributed to the co-purification of endogenous biotinylated proteins. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
1. Confirm the Source of Non-Specific Bands:
To determine if the unwanted bands are indeed endogenously biotinylated proteins, a control experiment is essential.[1]
-
Experimental Protocol:
-
Prepare two identical samples of your cell lysate.
-
In one sample (experimental), proceed with your standard pull-down protocol, including your biotinylated bait protein.
-
In the second sample (control), perform the pull-down with streptavidin beads alone, omitting your biotinylated bait protein.[1]
-
Elute the bound proteins from both sets of beads and analyze them by SDS-PAGE and Western blotting.
-
Probe the Western blot with a streptavidin-conjugate (e.g., Streptavidin-HRP).
-
Any bands that appear in the control lane are likely endogenously biotinylated proteins.[1]
-
2. Implement a Blocking Strategy for Endogenous Biotin:
The most effective way to prevent the binding of endogenous biotinylated proteins to streptavidin is to block them before introducing your biotinylated probe.[2][3] This is a two-step process involving sequential incubation with avidin or streptavidin, followed by free biotin.[2][4]
-
Experimental Protocol:
-
After your standard protein blocking step (e.g., with BSA), incubate your sample with an excess of streptavidin (e.g., 0.1 mg/mL) for 15-30 minutes at room temperature.[2][5] This will bind to the endogenous biotin in your sample.
-
Wash the sample thoroughly to remove any unbound streptavidin.[2][4]
-
Incubate the sample with an excess of free biotin (e.g., 0.5 mg/mL) for 30-60 minutes at room temperature.[2][5] This will saturate the biotin-binding sites on the streptavidin that is now bound to the endogenous biotin.[2][4]
-
You can now proceed with the addition of your biotinylated probe.
-
Workflow for Blocking Endogenous Biotin
Caption: A sequential workflow for blocking endogenous biotin in a sample.
3. Pre-clear the Lysate:
An alternative or complementary approach to blocking is to remove the endogenous biotinylated proteins from your lysate before starting the pull-down with your bait protein.[5]
-
Experimental Protocol:
-
Equilibrate streptavidin-coated beads in your lysis buffer.
-
Add the equilibrated beads to your cell lysate and incubate with gentle rotation for 30-60 minutes at 4°C.[5]
-
Separate the beads from the lysate using a magnet (for magnetic beads) or by centrifugation.
-
The supernatant is your pre-cleared lysate, which should now be depleted of most endogenous biotinylated proteins.
-
Proceed with your pull-down experiment by adding your biotinylated bait protein to the pre-cleared lysate, followed by fresh streptavidin beads.
-
Pre-clearing Lysate Workflow
Caption: Workflow for removing endogenous biotinylated proteins from a lysate.
4. Optimize Washing Conditions:
Insufficient washing can lead to the retention of non-specifically bound proteins. Optimizing your wash steps is a critical and effective way to reduce background.[4]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Number of Washes | 2-3 times | 4-5 times | Increases the removal of unbound proteins.[5] |
| Duration of Washes | 1-2 minutes | 5-10 minutes | Allows more time for weakly bound proteins to dissociate.[5] |
| Detergent | None or low concentration | 0.05% - 0.1% Tween-20 | Reduces hydrophobic interactions that cause non-specific binding.[5] |
| Salt Concentration | 150 mM NaCl | Up to 500 mM NaCl | Disrupts weak electrostatic interactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common endogenous biotinylated proteins that can cause background in my experiments?
Biotin is a vitamin that acts as a cofactor for several carboxylase enzymes.[6] These are the most common endogenously biotinylated proteins found in cells. In Western blots, they often appear as distinct bands.[7] For example, pyruvate carboxylase is a commonly observed contaminant at around 125 kDa.[8][9]
Q2: Why is it important to use a biotin-free blocking agent?
Some commonly used blocking agents, like non-fat dry milk, contain endogenous biotin.[3][4] Using such blockers can introduce biotin into your system, which will then bind to your streptavidin beads, leading to high background. It is recommended to use biotin-free blocking agents like Bovine Serum Albumin (BSA) or casein.[1][4]
Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Generally effective and can be sourced as biotin-free.[4] | Can be more expensive than milk. |
| Non-fat Dry Milk | 3-5% | Inexpensive and effective for many applications. | Contains endogenous biotin and phosphoproteins, which can interfere with biotin-streptavidin systems.[4] |
| Casein | 0.2-6% | A good alternative to non-fat dry milk. | Can also contain biotin if not highly purified.[4] |
| Normal Serum | 5-10% | Can be very effective, especially when from the same species as the secondary antibody. | May contain cross-reactive antibodies. |
| Synthetic Polymers | Varies | Protein-free, eliminating concerns about biotin and protein cross-reactivity. | May not be as effective as protein-based blockers in all situations. |
Q3: Can I use an alternative to the biotin-streptavidin system to avoid this issue altogether?
Yes, there are alternative detection systems that do not rely on the biotin-streptavidin interaction. Polymer-based detection systems are a popular alternative that can offer enhanced sensitivity with lower background.[3] These systems use a polymer backbone conjugated with multiple enzymes and secondary antibodies, bypassing the need for biotin.[3]
Decision Tree for Method Selection
Caption: A decision tree to troubleshoot high background in biotin pull-down experiments.
Q4: I am still getting background after implementing these strategies. What else can I do?
If you continue to experience high background after implementing blocking and pre-clearing steps, consider the following:
-
Titrate your reagents: The concentrations of your biotinylated probe and streptavidin conjugate may be too high, leading to non-specific binding.[1] Perform a titration experiment to find the optimal concentrations.
-
Increase wash stringency further: For very strong non-specific interactions, you can try more stringent wash buffers, for example, containing up to 8M urea for proximity-labeling experiments like BioID.[10] However, be aware that such harsh conditions may disrupt your intended protein-protein interactions.
-
Check for biotin contamination: Ensure that none of your buffers or reagents are contaminated with biotin.[5] As mentioned, some grades of BSA and non-fat dry milk can be sources of biotin.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ohsu.edu [ohsu.edu]
Technical Support Center: Scaling Up Dethiobiotin-Based Protein Purification
Welcome to the technical support center for dethiobiotin-based protein purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up their purification workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when scaling up this compound-based protein purification.
Problem: Low protein yield after scaling up the purification.
| Possible Cause | Recommended Solution |
| Inadequate Resin Capacity | Ensure the total amount of target protein in your larger sample volume does not exceed the binding capacity of your scaled-up column. If overloading is suspected, either reduce the sample load or increase the column volume. For large sample volumes, consider using high-capacity resins like Strep-Tactin®XT 4Flow® high capacity to prevent target protein loss in the flow-through.[1] |
| Suboptimal Flow Rate | A flow rate that is too high for the column dimensions can lead to insufficient residence time for the protein to bind to the resin. When scaling up, it is crucial to maintain a constant residence time. This is typically achieved by keeping the linear flow rate constant while increasing the column diameter.[2] For FPLC applications, recommended linear flow rates are often between 100 and 300 cm/h. For a 1 ml FPLC column, a flow rate of 0.5-1 ml/min is recommended, and for a 5 ml column, 1-3 ml/min.[3][4] |
| Premature Elution During Washing | With larger columns and higher wash volumes, there is an increased risk of prematurely eluting the bound protein, especially if the binding affinity is moderate. Reduce the total wash volume to 3-5 column volumes (CVs). If protein loss is still observed in the wash fractions, consider using a resin with higher affinity, such as Strep-Tactin®XT, for proteins with weaker binding characteristics.[1] |
| Inefficient Elution | Incomplete elution is a common issue in large-scale columns. To maximize recovery, perform sequential elutions with fresh elution buffer and pool the eluates. Increasing the incubation time of the elution buffer on the column can also facilitate more complete displacement of the tagged protein. For difficult-to-elute proteins, a stepwise or gradient elution might be more effective than a single-step elution.[5] |
Problem: The purified protein has low purity or contains contaminants.
| Possible Cause | Recommended Solution |
| Increased Non-Specific Binding | Larger sample volumes from scaled-up expression cultures can contain higher concentrations of host cell proteins that may bind non-specifically to the resin. Increase the number of wash steps (e.g., 5 x 1 CV) to more effectively remove these contaminants.[6] Consider adding low concentrations of non-ionic detergents (e.g., 0.1% Tween 20) or increasing the salt concentration (up to 500 mM NaCl) in the wash buffer to disrupt weak, non-specific interactions. |
| Co-purification of Host Proteins | Some host cell proteins may specifically interact with your target protein. If contaminants persist after extensive washing, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve the desired purity. |
| Proteolytic Degradation | Longer processing times associated with larger volumes can increase the risk of proteolytic degradation of the target protein. Add protease inhibitors to your lysis buffer and perform all purification steps at 4°C to minimize protease activity. |
| Leaching of Resin Components | While less common with modern, cross-linked agarose resins, leaching of the Strep-Tactin ligand can occur, especially with harsh buffer conditions or repeated, aggressive regeneration cycles. Ensure that your buffer compositions are within the recommended pH range (typically 7-8) and follow the manufacturer's guidelines for resin regeneration.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to consider when scaling up my this compound-based protein purification?
A1: The most critical parameter is maintaining a constant residence time of your sample on the column. As you increase the column volume, the flow rate must be adjusted proportionally to ensure that the protein has sufficient time to bind to the resin. This is typically achieved by keeping the linear flow rate constant while increasing the column diameter.
Q2: How do I choose the right resin for my scaled-up purification?
A2: For larger sample volumes and higher protein titers, it is advisable to use a high-capacity resin to avoid column overloading and loss of your target protein in the flow-through.[1] Resins with a higher density of the Strep-Tactin ligand, such as Strep-Tactin®XT 4Flow® high capacity, are designed for this purpose.[1] Additionally, consider the physical properties of the resin, such as bead size and rigidity, which can affect flow properties and pressure limits in larger columns.[2]
Q3: Can I reuse my Strep-Tactin® column for large-scale purifications?
A3: Yes, Strep-Tactin® resins can typically be regenerated and reused for multiple purification cycles (often 3 to 5 times or more) without a significant loss in performance.[7] Regeneration is usually performed by washing the column with a solution of HABA (2-(4'-hydroxybenzeneazo)benzoic acid), which displaces the bound this compound and provides a visual indication of the column's activity status.[7] For Strep-Tactin®XT resins, which require biotin for elution, regeneration is achieved with a mild sodium hydroxide solution.[8]
Q4: What are the recommended buffer compositions for large-scale purification?
A4: The buffer compositions for large-scale purification are generally the same as for small-scale. However, it is crucial to ensure that the pH is maintained within the optimal range of 7-8 for efficient binding.[6]
-
Wash Buffer (Buffer W): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA.[6]
-
Elution Buffer (Buffer E): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 2.5 mM desthiobiotin.[6]
Q5: How can I remove the this compound from my purified protein sample?
A5: If the presence of this compound in your final protein sample interferes with downstream applications, it can be removed by standard buffer exchange techniques such as dialysis or gel filtration (desalting columns).[7]
Quantitative Data
The following tables provide a summary of key quantitative parameters in this compound-based protein purification. Note that specific values may vary depending on the target protein, expression system, and specific resin used.
Table 1: Comparison of Biotin and this compound Binding Affinities
| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions |
| Biotin | ~10-15 M | Harsh, denaturing (e.g., low pH, chaotropic agents) |
| This compound | ~10-11 M[9] | Mild, competitive elution with biotin or this compound[9] |
Table 2: Recommended Flow Rates for Strep-Tactin® FPLC Columns
| Column Volume | Recommended Flow Rate |
| 1 ml | 0.5 - 1.0 ml/min[3][4] |
| 5 ml | 1.0 - 3.0 ml/min[3][4] |
Table 3: Typical Binding Capacities of Strep-Tactin® Resins
| Resin Type | Binding Capacity (nmol protein/ml resin) |
| Strep-Tactin® Superflow® | 25 - 100 |
| Strep-Tactin® Superflow® high capacity | up to 230[4] |
Experimental Protocols
Protocol 1: Large-Scale Purification of a Strep-tag® II Fusion Protein using FPLC
This protocol is a general guideline for purifying a Strep-tag® II fusion protein from a large volume of cleared cell lysate using an FPLC system.
Materials:
-
Cleared cell lysate containing the Strep-tag® II fusion protein
-
FPLC system
-
Pre-packed Strep-Tactin® high-capacity FPLC column (e.g., 5 ml)
-
Wash Buffer (Buffer W): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Elution Buffer (Buffer E): Buffer W containing 2.5 mM this compound
-
Regeneration Buffer (Buffer R): Buffer W containing 1 mM HABA
Procedure:
-
Column Equilibration:
-
Connect the Strep-Tactin® column to the FPLC system.
-
Equilibrate the column with 5 column volumes (CVs) of Buffer W at the recommended flow rate for your column size (e.g., 2 ml/min for a 5 ml column).
-
-
Sample Application:
-
Load the cleared cell lysate onto the equilibrated column. To prevent column clogging, ensure the lysate is properly clarified by centrifugation and/or filtration.
-
The flow rate during sample loading should be optimized to allow for sufficient residence time. A slower flow rate during loading can improve binding efficiency.
-
-
Washing:
-
After loading the entire sample, wash the column with 5-10 CVs of Buffer W to remove unbound and non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein with Buffer E. A step elution is typically effective.
-
Collect fractions and monitor the UV absorbance at 280 nm to identify the peak containing your purified protein. For a 5 ml column, you can collect 1 ml fractions.
-
To maximize yield, a second elution step with fresh Buffer E can be performed.
-
-
Regeneration:
-
Regenerate the column by washing with 3-5 CVs of Buffer R. The appearance of a red color indicates that the HABA is binding to the Strep-Tactin®, signifying that the column is being regenerated.
-
Wash the column with 5-10 CVs of Buffer W to remove the HABA. The column is now ready for reuse or storage.
-
Visualizations
Caption: Experimental workflow for this compound-based protein purification.
Caption: Troubleshooting decision tree for low protein yield.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. purolite.com [purolite.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. m.youtube.com [m.youtube.com]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. fishersci.ie [fishersci.ie]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
Improving the efficiency of Dethiobiotin labeling reactions
Welcome to the technical support center for Dethiobiotin labeling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its advantages over traditional Biotin?
This compound is a sulfur-free analog of biotin.[1][2] Its primary advantage lies in its reversible binding to streptavidin and avidin. While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known and is essentially irreversible under physiological conditions, this compound binds with a lower affinity.[2][3][4] This allows for the gentle elution of this compound-labeled molecules from streptavidin matrices using a buffer containing free biotin, preserving the integrity of sensitive protein complexes.[2][5]
Q2: What are the common chemistries used for this compound labeling?
The most prevalent methods for this compound labeling include:
-
Amine-reactive labeling: This approach typically uses N-hydroxysuccinimide (NHS) esters of this compound to target primary amines, such as the side chains of lysine residues and the N-terminus of proteins, forming stable amide bonds.[5][6][7]
-
Click Chemistry: this compound azide reagents can be used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This allows for the labeling of biomolecules that have been modified to contain an alkyne group.[1]
Q3: How can I determine the efficiency of my this compound labeling reaction?
Several methods can be used to validate labeling efficiency:[8]
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a colorimetric method that estimates the molar ratio of this compound to the protein.[6][8]
-
Mass Spectrometry (MS): MS provides a highly accurate way to determine the number of this compound molecules attached to a protein and can even identify the specific labeled residues.[8][9]
-
Dot Blot: For a qualitative or semi-quantitative analysis, a dot blot can be performed, followed by detection with streptavidin-HRP and a chemiluminescent substrate.[10]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution | Citation |
| Suboptimal pH | For NHS-ester reactions, ensure the pH is between 7.2 and 9.0. At a lower pH, primary amines are protonated and less reactive. | [5][6][7][10] |
| Inappropriate Buffer | Use an amine-free buffer like PBS, bicarbonate, or borate buffer. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction. | [5][7][10] |
| Insufficient Molar Excess of this compound Reagent | Increase the molar excess of the this compound reagent. A starting point of a 10- to 20-fold molar excess is recommended, but this may need to be optimized. | [5][6][11] |
| Inactive Labeling Reagent | Prepare a fresh stock solution of the this compound reagent in anhydrous DMSO or DMF. Unused solutions can be stored at -20°C with a desiccant for up to 2 months. | [5][11] |
| Low Protein Concentration | Higher protein concentrations (0.2 - 2 mg/mL) generally lead to more efficient labeling. Consider concentrating your protein before labeling. | [5][10][11] |
| Short Incubation Time | Increase the incubation time. Typical reactions are 30-60 minutes at room temperature or 2 hours at 4°C. | [6][11] |
Issue 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution | Citation |
| High Degree of Labeling | A high level of labeling can alter the solubility of the protein. Reduce the molar excess of the this compound reagent. | [10][12] |
| Inappropriate Buffer Conditions | Optimize buffer components. Consider adding mild, non-ionic detergents or adjusting the salt concentration. | [10][13] |
| Protein Denaturation by Organic Solvent | The final concentration of the organic solvent (DMSO or DMF) used to dissolve the labeling reagent should not exceed 10% of the total reaction volume. | [6] |
Issue 3: Inefficient Elution of Labeled Protein from Streptavidin Resin
| Potential Cause | Recommended Solution | Citation |
| Low Biotin Concentration in Elution Buffer | Increase the concentration of free biotin in the elution buffer. A range of 2.5 mM to 10 mM is a good starting point. | [9][13] |
| Inaccessible this compound Tag | The tag may be buried within the protein's structure. Consider re-engineering the protein with the tag at a different terminus or adding a flexible linker. | [9] |
| Insufficient Incubation Time for Elution | Increase the incubation time of the elution buffer with the resin. Gentle agitation during this step can also improve efficiency. | [9][13] |
| Strong Secondary Interactions with Resin | Increase the salt concentration (up to 500 mM NaCl) or add a non-ionic detergent to the wash and elution buffers to disrupt non-specific interactions. | [13] |
Data Summary Tables
Table 1: Recommended Reaction Conditions for NHS-Ester Based this compound Labeling
| Parameter | Recommended Range | Notes | Citation |
| Protein Concentration | 0.2 - 2 mg/mL | Higher concentrations are generally more efficient. | [5][11] |
| Molar Excess of NHS-Dethiobiotin | 5-25X | A 15X molar excess is a good starting point. | [5][11] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate buffer) | Buffers with primary amines like Tris will compete with the reaction. | [5][7] |
| Reaction pH | 7.2 - 9.0 | The reaction is more efficient at a slightly alkaline pH. | [5][7] |
| Incubation Temperature | Room Temperature or 4°C (on ice) | [6][11] | |
| Incubation Time | 30-60 minutes at Room Temperature or 2 hours on ice | Longer incubation times may risk protein degradation. | [6][11] |
Table 2: Comparison of this compound and Biotin
| Feature | This compound | Biotin | Citation |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1][2][14] |
| Binding Characteristic | Reversible | Essentially Irreversible | [2][3] |
| Elution Conditions | Mild (e.g., 2-10 mM Biotin in PBS) | Harsh (e.g., low pH, denaturants) | [2] |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins via Primary Amines (NHS-Ester Chemistry)
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Dethiobiotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration between 0.2 and 2 mg/mL in an amine-free buffer.[5][11] If the buffer contains primary amines, exchange it for a suitable buffer using dialysis or a desalting column.[11]
-
Prepare NHS-Dethiobiotin Stock Solution: Immediately before use, dissolve the NHS-Dethiobiotin in anhydrous DMSO or DMF to a concentration of 10 mM.[5][11]
-
Labeling Reaction: Add the calculated amount of the 10 mM NHS-Dethiobiotin stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[6] The final concentration of the organic solvent should not exceed 10%.[6]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[6][11]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[6]
-
Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[6]
Protocol 2: HABA Assay for Determining this compound Labeling Efficiency
Materials:
-
HABA/Avidin pre-mixed reagent or HABA and Avidin
-
This compound-labeled protein in an amine-free buffer
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Sample Preparation: Ensure the labeled protein sample is free of unreacted this compound by using a desalting column or dialysis.[8]
-
Measurement: a. Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).[8] b. Add a known concentration of the this compound-labeled protein to the HABA/Avidin solution and mix.[8] c. Measure the absorbance of the mixture at 500 nm after the reading has stabilized (A₅₀₀ HABA/Avidin/Sample).[8]
-
Calculation: The decrease in absorbance at 500 nm is proportional to the amount of this compound in the sample. Use this change in absorbance and the protein concentration to calculate the molar ratio of this compound to protein.[8]
Visualizations
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Caption: Experimental workflow for this compound protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
Technical Support Center: Minimizing Streptavidin Contamination in Eluates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize streptavidin contamination in eluates during biotin-affinity purification.
Troubleshooting Guides
Issue 1: High Streptavidin Contamination in Eluate After Denaturing Elution
Symptoms:
-
Significant streptavidin bands are visible on SDS-PAGE gels of the eluate.
-
Mass spectrometry data is overwhelmed by streptavidin-derived peptides.[1][2]
-
Streptavidin is detected in downstream applications, causing interference.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol/Experimental Considerations |
| Harsh Elution Conditions | The strong interaction between biotin and streptavidin often necessitates harsh elution conditions, which can denature the streptavidin tetramer and cause it to leach from the solid support.[3][4][5] | Protocol 1: Harsh Denaturing Elution: 1. Wash: After binding the biotinylated molecule, wash the streptavidin resin extensively with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins. 2. Elution: Resuspend the resin in 1-2 bed volumes of a denaturing elution buffer (see table below). 3. Incubation: Incubate at the recommended temperature and time. 4. Collection: Separate the resin from the eluate by centrifugation or using a magnetic stand.[6] |
| Inherent Nature of Streptavidin | Streptavidin is a tetramer, and harsh conditions can cause dissociation of monomers that are not covalently attached to the beads.[7] | Consider using monomeric avidin beads, which have a lower binding affinity for biotin, allowing for milder elution conditions.[7] |
| On-Bead Digestion | Tryptic digestion of the target protein on the beads can also digest the streptavidin, leading to significant peptide contamination.[1][2] | Use protease-resistant streptavidin or a chemical derivatization strategy to protect streptavidin from proteolysis.[2] Alternatively, perform a two-step elution where the target protein is first eluted under non-denaturing conditions, followed by on-bead digestion of any remaining protein. |
Denaturing Elution Buffer Comparison:
| Elution Buffer | Concentration | Temperature | Incubation Time | Notes |
| SDS-PAGE Loading Buffer | 2% SDS | 95-100°C | 5-10 min | Commonly used for SDS-PAGE applications.[3][8] |
| Guanidine HCl | 6 M, pH 1.5 | Room Temp | 5-10 min | Effective but requires immediate buffer exchange or neutralization.[3] |
| Glycine-HCl | 0.1 M, pH 2.2-2.8 | Room Temp | 5-10 min | Requires neutralization of the eluate to prevent protein precipitation.[6] |
| Acetic Acid | 0.1 M | Room Temp | 5-10 min | A milder acidic option, but may be less efficient.[3] |
Issue 2: Low Yield of Eluted Target Protein with Mild Elution Methods
Symptoms:
-
Low concentration of the target protein in the eluate.
-
A significant amount of the target protein remains bound to the streptavidin beads after elution.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol/Experimental Considerations |
| Suboptimal Competitive Elution | Insufficient concentration of free biotin or inadequate incubation time and temperature can lead to inefficient displacement of the biotinylated protein.[6] | Protocol 2: Competitive Elution with Excess Biotin: 1. Wash: Perform thorough washes as described in Protocol 1. 2. Elution: Resuspend the resin in an elution buffer containing a high concentration of free biotin (e.g., 25 mM).[1][8] 3. Incubation: Incubate at an elevated temperature (e.g., 95°C) for 5 minutes to facilitate dissociation.[1][8] 4. Collection: Collect the eluate. Repeat the elution step for higher recovery. |
| Steric Hindrance | The biotin tag on the target protein may be inaccessible to the competitive biotin in the elution buffer. | Consider using a biotinylation reagent with a longer spacer arm to increase the accessibility of the biotin tag. |
| Strong Biotin-Streptavidin Interaction | The inherent strength of the bond may be too high for mild competitive elution to be effective.[6] | Optimize the detergent concentration in the lysis buffer. For example, the presence of 0.4% SDS and 1% IGEPAL-CA630 can facilitate elution with excess biotin and heat.[8] |
Mild Elution Method Comparison:
| Elution Method | Key Components | Temperature | Advantages | Disadvantages |
| Competitive Elution | Excess free biotin (e.g., 25 mM) | 95°C | Preserves the integrity of the streptavidin beads. | May result in incomplete elution.[1][8] |
| Pure Water and Heat | Pure water | >70°C | Gentle on nucleic acids.[3] | Inefficient in the presence of salts and buffers.[3] |
| Photocleavable Biotin | UV light (e.g., 365 nm) | Room Temp | Gentle and efficient, preserving protein function.[9] | Requires a specific photocleavable biotin reagent.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of streptavidin contamination in eluates?
The primary cause is the disruption of the strong, non-covalent interaction between streptavidin and biotin, which often requires harsh denaturing conditions.[3][4] These conditions can lead to the dissociation of the streptavidin tetramer and its subsequent leaching from the solid support into the eluate.[4][7]
Q2: How can I completely avoid streptavidin contamination?
While complete avoidance is challenging with standard streptavidin resins, several strategies can significantly reduce contamination:
-
Use Strep-Tactin®: This engineered streptavidin variant has a slightly lower affinity for biotin, allowing for efficient elution with biotin-containing buffers without leaching the Strep-Tactin® itself.[5]
-
Employ a Cleavable Biotin Linker: Using a biotin reagent with a cleavable spacer arm (e.g., photocleavable or chemically cleavable) allows for the release of the target molecule without disrupting the streptavidin-biotin interaction.[7][9]
-
On-Bead Enzymatic Cleavage: If your protein has a protease cleavage site between the biotin tag and the protein sequence, you can use a specific protease to release the protein while the biotin tag remains bound to the streptavidin.[3]
Q3: Can I reuse my streptavidin beads after elution?
Reusability depends on the elution method used.
-
Denaturing Elution: Harsh conditions such as boiling in SDS or using acidic buffers will denature the streptavidin, rendering the beads unusable for subsequent experiments.[4]
-
Mild/Competitive Elution: Methods using excess biotin or other non-denaturing conditions can preserve the integrity of the streptavidin, allowing for potential reuse of the beads. However, some carryover of the previously bound molecule may occur.[7]
Q4: My mass spectrometry results are dominated by streptavidin peptides. How can I improve my sample for analysis?
This is a common issue, especially after on-bead digestion.[1][2] To mitigate this:
-
Optimize Elution: Use a non-digestive elution method to separate your target protein from the streptavidin before digestion.
-
Use Trypsin-Resistant Streptavidin: Some commercially available streptavidin resins are engineered to be more resistant to trypsin digestion, reducing the generation of contaminating peptides.[1]
-
Pre-fractionate Your Peptides: After digestion, use techniques like high-pH reverse-phase chromatography to separate your target peptides from the abundant streptavidin peptides before MS analysis.[10]
Q5: I am not seeing any binding of my biotinylated protein to the streptavidin beads. What could be the problem?
Several factors could be at play:
-
Inefficient Biotinylation: The biotinylation reaction may have been incomplete. Verify the biotinylation of your protein using a western blot with a streptavidin-HRP conjugate.
-
Steric Hindrance: The biotin tag may be buried within the protein structure and inaccessible to the streptavidin.
-
Presence of Free Biotin: Contamination of your sample with free biotin will saturate the binding sites on the streptavidin beads.
-
Bead Integrity: The streptavidin on the beads may be inactive. This can happen with a new lot of beads or improper storage.[11]
-
Interfering Substances: The presence of certain detergents or other contaminants can interfere with the binding.[12]
Visual Guides
Caption: General workflow for biotin-streptavidin affinity purification.
Caption: Decision tree for selecting an appropriate elution strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Derivatization of Affinity Matrices Provides Protection from Tryptic Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 5. neuromics.com [neuromics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Dethiobiotin Solubility Technical Support Center
Welcome to the technical support center for Dethiobiotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common issues related to this compound solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] Its solubility is limited in ethanol and it is only sparingly soluble in water and aqueous buffers.[1]
Q2: What is the recommended procedure for dissolving this compound for use in aqueous solutions?
A2: To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of high-purity DMSO to create a concentrated stock solution.[1][3] This stock solution can then be diluted with the aqueous buffer of choice to the desired final concentration.[1] It is advisable to add the DMSO stock solution to the buffer with rapid mixing to prevent localized high concentrations that could lead to precipitation.[4]
Q3: How stable is this compound in solution?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Stock solutions prepared in anhydrous DMSO or DMF are more stable and can be stored at -20°C for up to two months when kept with a desiccant to prevent moisture absorption.[2][5] For long-term storage, aliquoting and storing at -80°C for up to a year is recommended to avoid repeated freeze-thaw cycles.[6]
Q4: Can pH influence the solubility of this compound?
A4: Yes, the pH of the aqueous buffer can affect this compound's solubility. A slightly alkaline pH of 8.0 is recommended to aid in its dissolution in buffers.[7]
Q5: My this compound precipitated out of solution in my cell culture medium. What could be the cause?
A5: Precipitation in cell culture media can occur due to several factors. The final concentration of DMSO may be too low to maintain solubility, especially for a sparingly soluble compound like this compound.[4] Other components in the media, such as salts and proteins, can also contribute to precipitation. It is crucial to ensure the final DMSO concentration is within a tolerable range for your cells (typically <0.5%) while being sufficient to keep the this compound in solution.[4]
Troubleshooting Guides
Issue: this compound fails to dissolve completely.
-
Possible Cause: The chosen solvent is inappropriate, or the concentration is too high for the solvent's capacity.
-
Solution:
-
Consult the solubility data table below to ensure you are using a suitable solvent.
-
For aqueous applications, prepare a concentrated stock solution in DMSO or DMF first.
-
If dissolving directly in an aqueous buffer, ensure the pH is slightly alkaline (pH 8.0).[7]
-
Gentle heating or sonication can aid in the dissolution of this compound in some solvents.[3]
-
Issue: A this compound solution appears cloudy or forms a precipitate after preparation.
-
Possible Cause: The solubility limit has been exceeded, or the compound is precipitating out of the solution due to a change in conditions (e.g., temperature, solvent composition).
-
Solution:
-
Verify that the final concentration is below the solubility limit for the solvent system used.
-
When diluting a DMSO stock into an aqueous buffer, add the stock solution slowly while vortexing or stirring the buffer to ensure rapid dispersal.
-
Prepare fresh aqueous solutions daily as this compound is not stable in aqueous solutions for extended periods.[1]
-
Issue: Precipitation occurs when adding this compound solution to cell culture media.
-
Possible Cause: Localized high concentration of the this compound solution upon addition to the media, or interaction with media components.
-
Solution:
-
Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Add the this compound stock solution dropwise to the media while gently swirling the flask or plate to ensure immediate and thorough mixing.[4]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells and is sufficient to maintain this compound solubility. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[4]
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference(s) |
| DMSO | 20 - 62.5 | [1][3][6][8] |
| DMF | ~20 | [1] |
| Ethanol | ~0.5 | [1] |
| Water | 1 - 3 | [3][6] |
| PBS (pH 7.2) with 33% DMSO | ~0.2 | [1] |
| PBS | 3.7 (with ultrasonication) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
D-Desthiobiotin (MW: 214.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.14 mg of D-Desthiobiotin powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the D-Desthiobiotin is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C with a desiccant.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to the experimental temperature.
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of aqueous buffer.
-
While gently vortexing or stirring the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically below 0.5%).
-
Use the freshly prepared working solution immediately. Do not store for more than one day.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. D-Desthiobiotin | biotin analogue | CAS# 533-48-2 | InvivoChem [invivochem.com]
Best practices for regenerating streptavidin resin after Dethiobiotin elution
This technical support center provides guidance on the best practices for regenerating streptavidin resin following elution with dethiobiotin. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the regeneration of streptavidin resin.
Q1: What is the primary advantage of using this compound for elution?
This compound is a modified form of biotin that binds to streptavidin with a lower affinity than biotin. This allows for the gentle elution of biotinylated molecules under mild conditions, preserving the integrity of both the streptavidin resin and the eluted proteins.
Q2: My streptavidin resin has a significantly reduced binding capacity after regeneration. What are the possible causes?
Several factors can contribute to a decrease in binding capacity:
-
Incomplete removal of previously bound molecules: Residual biotinylated molecules can block binding sites.
-
Denaturation of streptavidin: The harsh chemicals used for regeneration, such as high concentrations of guanidinium chloride or extreme pH, can denature the streptavidin protein.
-
Improper storage: Storing the resin in a suboptimal buffer or at the wrong temperature can lead to a loss of activity.
-
Resin age and prior use: Like any chromatography resin, streptavidin resin has a finite lifespan, and its capacity will naturally decrease with repeated use and regeneration cycles.
Q3: How many times can I regenerate my streptavidin resin?
The number of regeneration cycles a streptavidin resin can withstand depends on the specific resin, the nature of the bound molecule, and the regeneration protocol used. Generally, with proper technique, streptavidin resin can be regenerated and reused multiple times. Some manufacturers suggest that their resins can be regenerated at least 10 times without a significant loss of binding capacity.
Q4: What are the critical steps in the regeneration protocol to ensure optimal performance?
The most critical steps for successful regeneration are:
-
Thorough washing after elution: Ensure all non-specifically bound proteins and residual this compound are removed.
-
Controlled regeneration: Use the recommended concentration of the regeneration agent and the specified incubation time to avoid excessive denaturation of the streptavidin.
-
Complete re-equilibration: The resin must be thoroughly washed and re-equilibrated with the binding buffer to restore the optimal pH and ionic strength for subsequent experiments.
Q5: Can I use a different regeneration buffer than the one recommended?
While alternative regeneration buffers can be used, it is crucial to validate their effectiveness and impact on the resin's performance. The recommended buffers have been optimized to balance effective stripping of bound molecules with the preservation of streptavidin integrity. Using unvalidated buffers may lead to incomplete regeneration or irreversible damage to the resin.
Q6: How should I store my regenerated streptavidin resin?
For short-term storage (a few days), the regenerated and re-equilibrated resin can be stored as a slurry in the binding buffer at 4°C. For long-term storage, consult the manufacturer's instructions, which typically recommend storage in a buffer containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) at 4°C.
Quantitative Data on Regeneration
The following table summarizes typical performance data for regenerated streptavidin resin. Note that actual performance may vary depending on the specific resin and experimental conditions.
| Parameter | Typical Value | Notes |
| Regeneration Cycles | 5-10 cycles | With minimal loss of binding capacity. |
| Binding Capacity | >90% recovery | Per cycle, when using optimized regeneration protocols. |
| Regeneration Agents | 6M Guanidinium-HCl, pH 1.5 | A common and effective, though harsh, regeneration agent. |
| 0.1M Glycine, pH 2.8 | A milder alternative, may be less effective for some applications. |
Experimental Protocols
This section provides a detailed protocol for the regeneration of streptavidin resin after this compound elution.
Materials:
-
Streptavidin resin to be regenerated
-
Binding/Wash Buffer (e.g., PBS, TBS)
-
Elution Buffer (Binding Buffer containing 2-10 mM this compound)
-
Regeneration Buffer (e.g., 6M Guanidinium-HCl, pH 1.5)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Nuclease-free water
Protocol:
-
Elution of Biotinylated Molecules:
-
After binding your target molecule, wash the resin thoroughly with at least 10 column volumes (CVs) of Binding/Wash Buffer.
-
Apply the Elution Buffer to the resin. Incubate for 10-15 minutes at room temperature.
-
Collect the eluate containing your target molecule. Repeat the elution step 2-3 times to ensure complete removal.
-
-
Washing after Elution:
-
Wash the resin with 5-10 CVs of Binding/Wash Buffer to remove residual this compound.
-
-
Regeneration:
-
Wash the resin with 3-5 CVs of Regeneration Buffer.
-
Resuspend the resin in 2-3 CVs of Regeneration Buffer and incubate for 10-20 minutes at room temperature with gentle mixing.
-
-
Neutralization and Re-equilibration:
-
Pellet the resin by centrifugation and carefully decant the Regeneration Buffer.
-
Immediately wash the resin with 5 CVs of nuclease-free water.
-
Wash the resin with 3-5 CVs of Neutralization Buffer to restore a neutral pH.
-
Finally, wash and re-equilibrate the resin with at least 5 CVs of Binding/Wash Buffer.
-
-
Storage:
-
The resin is now ready for reuse. If not used immediately, store as a slurry in Binding/Wash Buffer containing a bacteriostatic agent at 4°C.
-
Visualized Workflows
The following diagrams illustrate the experimental workflow and the underlying principles of this compound elution and resin regeneration.
Technical Support Center: Post-Elution Biotin Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the critical step of removing excess biotin after elution or biotinylation reactions. Ensuring the complete removal of free biotin is paramount for the accuracy and reliability of downstream applications that rely on the high-affinity interaction between biotin and streptavidin.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess biotin after a biotinylation reaction or elution?
Excess, unreacted biotin can significantly interfere with downstream applications. It will compete with your biotinylated molecule for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors. This competition can lead to substantially reduced signal, high background noise, and inaccurate quantification in assays such as ELISA, Western blotting, pull-down assays, and surface plasmon resonance (SPR).[1] In affinity purification, excess free biotin can saturate the streptavidin resin, preventing the capture of your biotinylated target molecule.
Q2: What are the most common methods for removing free biotin?
The most prevalent and effective methods leverage the size difference between the larger biotinylated molecule (e.g., a protein) and the smaller free biotin molecule. The primary techniques include:
-
Size-Exclusion Chromatography (Gel Filtration/Desalting): This method separates molecules based on their size. Larger molecules, like your biotinylated protein, pass through the column more quickly, while smaller molecules, like free biotin, are retained longer.[1][2][3]
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules like biotin to diffuse out into a larger volume of buffer, while retaining the larger biotinylated molecules.[1][2][4]
-
Magnetic Bead-Based Cleanup: This method utilizes magnetic beads with a specialized surface chemistry to specifically capture and remove free biotin from the solution, leaving the biotinylated molecule behind.[5][6]
-
Tangential Flow Filtration (TFF): Also known as diafiltration, TFF is a rapid and efficient method for buffer exchange and removing small molecules from larger biomolecules, making it suitable for processing larger sample volumes.[7][8][9]
Q3: How do I choose the right method for my experiment?
The selection of the most appropriate method depends on several experimental factors. Consider the following:
-
Sample Volume: Spin columns are ideal for small volumes (in the microliter to milliliter range), whereas dialysis and TFF are better suited for larger volumes.
-
Speed: Gel filtration spin columns are very fast, often taking less than 15 minutes.[2] Dialysis is a significantly slower process, typically requiring overnight incubation with multiple buffer changes.[1] Magnetic bead-based methods are also very rapid, often completing in under 10 minutes.[5][6]
-
Protein Concentration: Low protein concentrations can lead to poor recovery, particularly with desalting columns. In such cases, adding a carrier protein like BSA might help mitigate this issue.[10]
-
Molecular Weight of the Labeled Molecule: It is crucial to select a dialysis membrane or desalting column resin with a Molecular Weight Cut-Off (MWCO) significantly smaller than your labeled molecule to prevent its loss during the removal process.[2][4]
Comparison of Biotin Removal Methods
| Method | Principle | Typical Processing Time | Recommended Sample Volume | Key Advantages | Key Disadvantages |
| Gel Filtration / Desalting (Spin Columns) | Size exclusion chromatography | < 15 minutes | µL to mL range | Fast, high recovery, easy to use.[2] | Can lead to sample dilution; potential for lower recovery with low concentration samples.[10] |
| Dialysis | Diffusion across a semi-permeable membrane | 4 hours to overnight (or longer) | Suitable for larger volumes (mL to L) | Simple, effective, and economical for large volumes.[1][2] | Slow process requiring multiple buffer changes; risk of sample loss due to precipitation or non-specific binding to the membrane.[1][5] |
| Magnetic Bead-Based Cleanup | Affinity capture of free biotin | < 10 minutes | Flexible (µL to mL) | Very fast, suitable for automation and high-throughput applications, minimal sample loss.[5][6] | Can be more expensive than other methods. |
| Tangential Flow Filtration (TFF) / Diafiltration | Convective transport through a semi-permeable membrane | Can be rapid, depending on setup and sample volume | Ideal for larger volumes and industrial scale | Prevents filter cake formation, allows for continuous operation, and can be used for concentration and buffer exchange simultaneously.[7][8] | Requires specialized equipment; may not be suitable for very small sample volumes. |
Q4: Is it necessary to quench the biotinylation reaction before removing excess biotin?
Yes, it is highly recommended to quench the biotinylation reaction before proceeding with the removal of excess biotin. Quenching stops the labeling reaction by reacting with any remaining active biotinylation reagent. This is typically done by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine.[2] A common procedure is to add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background in Downstream Assays | Incomplete removal of free biotin. | - For dialysis, increase the dialysis duration (e.g., to 48 hours) and the number of buffer changes (at least 4).[1] - For desalting columns, consider a second pass-through or using a column with a larger bed volume. - Ensure the quenching step was performed correctly to inactivate all unreacted biotinylation reagent. |
| Low Recovery of Biotinylated Molecule | Over-biotinylation: Excessive labeling can alter the solubility of your molecule, leading to precipitation. | - Optimize the molar ratio of the biotinylation reagent to your target molecule; a lower ratio may be necessary.[10][11] - Ensure the reaction buffer pH is optimal for your molecule's stability. |
| Non-specific binding to the purification matrix: The molecule may be adhering to the desalting column resin or dialysis membrane. | - For desalting columns, ensure you are using a resin with low protein-binding properties. - For dialysis, consider adding a carrier protein like BSA to the sample to reduce non-specific binding.[10] - Ensure the sample volume is within the recommended range for the desalting column being used.[10] | |
| Inconsistent Biotinylation Results | Incomplete reaction or incomplete removal of excess biotin leading to batch-to-batch variability. | - Ensure the biotinylation reaction goes to completion by optimizing the reaction time. - Standardize the purification protocol to ensure consistent removal of free biotin. |
| Precipitation of the sample during dialysis | The salt concentration in the dialysis buffer is too low, leading to aggregation of the biotinylated molecule. | Maintain an appropriate ionic strength in the dialysis buffer (e.g., 150 mM NaCl).[1] |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using a Spin Desalting Column
This protocol provides a general guideline for using a spin desalting column. Always refer to the manufacturer's specific instructions for the column you are using.
Materials:
-
Biotinylated sample
-
Spin desalting column with an appropriate MWCO (e.g., 7K for proteins >20 kDa)
-
Equilibration/elution buffer (e.g., PBS)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Column Preparation: a. Remove the column's bottom closure and place it in a collection tube. b. Centrifuge the column for 1-2 minutes at 1,500 x g to remove the storage buffer.
-
Column Equilibration: a. Add the equilibration buffer to the top of the resin bed. b. Centrifuge for 1-2 minutes at 1,500 x g. Discard the flow-through. c. Repeat this step 2-3 times to ensure the column is fully equilibrated.[2]
-
Sample Application and Elution: a. Place the equilibrated column into a new, clean collection tube. b. Slowly apply the quenched biotinylation reaction mixture to the center of the compacted resin bed. Be careful not to disturb the resin.[2] c. Centrifuge for 2 minutes at 1,500 x g.
-
Collection: a. The eluate in the collection tube contains your purified, biotinylated protein. The smaller, unreacted biotin molecules are retained in the resin.[2]
Caption: Workflow for removing excess biotin using a spin desalting column.
Protocol 2: Removal of Excess Biotin using Dialysis
This protocol is a general guideline for dialysis. The efficiency of biotin removal depends on the volume of dialysis buffer and the number of buffer changes.
Materials:
-
Biotinylated sample
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for antibodies)[2]
-
Dialysis buffer (e.g., PBS), cold (4°C)
-
Large beaker or container
-
Stir plate and stir bar
-
Clips for dialysis tubing
Procedure:
-
Prepare the Dialysis Membrane: a. Cut the dialysis tubing to the desired length, leaving enough room for the sample and headspace. b. Hydrate the membrane by soaking it in dialysis buffer for at least 5-10 minutes.[1]
-
Load the Sample: a. Secure one end of the tubing with a clip. b. Pipette the biotinylation reaction mixture into the tubing. c. Remove excess air, leaving some headspace (approximately 10-20% of the volume).[1] d. Seal the other end of the tubing with a second clip.[1]
-
Perform Dialysis: a. Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).[1] b. Place the beaker on a stir plate and add a stir bar. Stir gently to facilitate diffusion.[1] c. Perform the dialysis at 4°C. d. For efficient removal of unreacted biotin, a 24-48 hour dialysis period with at least four buffer changes is recommended. Change the buffer every few hours for the first day, and then overnight.[1]
-
Sample Recovery: a. After the final buffer change, carefully remove the dialysis bag. b. Wipe the outside of the bag dry. c. Carefully open one end and pipette the purified sample into a clean tube.
Caption: General workflow for removing excess biotin via dialysis.
Protocol 3: Quantifying Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein.
Principle: HABA binds to avidin (or streptavidin), producing a colored complex that absorbs light at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.[12]
Materials:
-
HABA/Avidin solution
-
Biotin standards
-
Biotinylated protein sample
-
Buffer (e.g., PBS)
-
96-well microplate
-
Microplate reader
Brief Procedure:
-
Prepare Biotin Standards: Create a standard curve by preparing serial dilutions of a known concentration of free biotin.
-
Sample Preparation: Dilute your biotinylated protein sample to a concentration that will fall within the range of the standard curve.
-
Assay: a. Add the HABA/Avidin solution to the wells of the microplate. b. Measure the initial absorbance at 500 nm (A500). c. Add the biotin standards and the biotinylated protein samples to their respective wells. d. Incubate for a short period to allow the biotin to displace the HABA. e. Measure the final absorbance at 500 nm.
-
Calculation: a. Calculate the change in absorbance (ΔA500) for the standards and samples. b. Plot the ΔA500 of the standards versus the known biotin concentration to generate a standard curve. c. Use the standard curve to determine the biotin concentration in your protein sample. d. The moles of biotin per mole of protein can then be calculated.
Caption: Principle of the HABA assay for biotin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. bioclone.net [bioclone.net]
- 6. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 12. mesoscale.com [mesoscale.com]
Dethiobiotin Experiments: Technical Support Center
Welcome to the technical support center for dethiobiotin-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this compound-mediated affinity purification and pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in place of biotin for affinity purification?
This compound is a sulfur-free analog of biotin that serves as a reversible alternative for affinity purification techniques.[1][2] Unlike the nearly irreversible bond between biotin and streptavidin, the interaction between this compound and streptavidin is strong but can be readily reversed under mild conditions.[2][3] This allows for the gentle elution of tagged proteins and their interacting partners, preserving their native structure and function.[4][5] The key advantage is the ability to avoid harsh, denaturing elution conditions often required to break the biotin-streptavidin bond.[4][6]
Q2: What are the primary causes of high background or non-specific binding in my this compound pulldown assay?
High background in this compound pulldown assays can stem from several factors:
-
Non-specific binding to streptavidin beads: Proteins from the cell lysate can adhere to the streptavidin-coated beads through hydrophobic or ionic interactions.[6][7]
-
Endogenous biotinylated proteins: Cells naturally contain biotinylated proteins that can bind to streptavidin beads, leading to false positives.[6][7]
-
Inefficient washing: Inadequate washing steps may not effectively remove all non-specifically bound proteins.[7]
-
Protein aggregates: Insoluble protein aggregates in the lysate can become trapped in the bead matrix.[6]
Q3: I am experiencing low or no yield of my target protein after elution. What are the possible causes and solutions?
Low or no protein yield is a common issue that can be addressed by optimizing several experimental parameters:
-
Inefficient competitive elution: The concentration of free biotin in the elution buffer may be too low to effectively displace the dethiobiotinylated protein.[8][9]
-
Insufficient incubation time: The elution buffer may not have been in contact with the resin long enough for the displacement to occur.[4][8]
-
Suboptimal elution buffer composition: The pH and salt concentration of the elution buffer can impact elution efficiency.[5][9]
-
Steric hindrance of the tag: The this compound tag on the protein of interest may not be accessible for binding to the streptavidin resin.[9]
Troubleshooting Guides
Issue 1: High Background and Non-Specific Binding
High background can obscure the detection of true interactors. The following steps can help minimize non-specific binding.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in this compound experiments.
Issue 2: Low Elution Yield
Optimizing the elution step is critical for recovering your protein of interest.
Troubleshooting Workflow for Low Elution Yield
Caption: Troubleshooting workflow for low elution yield in this compound experiments.
Data Presentation
Table 1: Comparison of this compound and Biotin Binding to Streptavidin
| Feature | This compound | Biotin |
| Binding Affinity (Kd) | ~10⁻¹¹ M[6][10] | ~10⁻¹⁵ M[6][10] |
| Binding Interaction | Reversible[1][11] | Essentially Irreversible[2][11] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-50 mM) under physiological pH and temperature.[4][11] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer).[4][11] |
| Impact on Protein Integrity | High; gentle elution preserves protein structure and function.[5][11] | Potential for denaturation and aggregation.[11] |
| Resin Regeneration | Possible[11][12] | Difficult to impossible[11][12] |
Table 2: Typical Elution Buffer Compositions for this compound Pulldowns
| Component | Concentration Range | Purpose |
| Free Biotin | 2.5 - 50 mM[4][8] | Competitive displacement of dethiobiotinylated proteins. |
| Tris-HCl | 20 - 100 mM | Buffering agent to maintain pH. |
| NaCl | 50 - 500 mM[8] | Reduces non-specific ionic interactions. |
| Non-ionic Detergent (e.g., Tween-20) | 0.05 - 0.1%[13] | Reduces non-specific hydrophobic interactions. |
| pH | 7.0 - 8.5[8] | Maintains protein stability and optimal binding/elution. |
Experimental Protocols
Protocol 1: this compound Pulldown Assay
This protocol outlines a general procedure for a this compound pulldown assay to identify protein-protein interactions.
Experimental Workflow for this compound Pulldown
Caption: General experimental workflow for a this compound pulldown assay.
Materials:
-
NHS-dethiobiotin
-
Purified bait protein
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., Wash Buffer containing 10-50 mM free biotin)
Procedure:
-
Labeling of Bait Protein:
-
Dissolve NHS-dethiobiotin in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[13]
-
Incubate the purified bait protein with a 10-20 fold molar excess of NHS-dethiobiotin for 30-60 minutes at room temperature.[13]
-
Remove excess, unreacted this compound using a desalting column.[13]
-
-
Immobilization of Bait Protein:
-
Wash the streptavidin beads with Wash Buffer.
-
Incubate the beads with the this compound-labeled bait protein for 1 hour at room temperature with gentle rotation.
-
-
Binding of Prey Proteins:
-
Prepare cell lysate by incubating cells in Lysis Buffer.
-
Pre-clear the lysate by incubating with unconjugated streptavidin beads to reduce non-specific binding.[7]
-
Incubate the immobilized bait protein with the pre-cleared cell lysate for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.[5]
-
-
Elution:
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.
-
For identification of unknown interacting partners, proceed with mass spectrometry analysis.[13]
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
For a more sensitive identification of interacting proteins, an on-bead digestion can be performed.
Procedure:
-
Washing: After the final wash step in the pulldown protocol, wash the beads twice with 50 mM Ammonium Bicarbonate to remove detergents.[13]
-
Reduction: Resuspend the beads in Reduction Buffer (e.g., 50 mM Ammonium Bicarbonate with 10 mM DTT) and incubate at 60°C for 30 minutes.[13]
-
Alkylation: Cool to room temperature and add Alkylation Buffer (e.g., 50 mM Ammonium Bicarbonate with 55 mM iodoacetamide). Incubate for 20-30 minutes in the dark.[13]
-
Digestion: Wash the beads with 50 mM Ammonium Bicarbonate. Resuspend in 50 mM Ammonium Bicarbonate and add trypsin (typically 1 µg). Incubate overnight at 37°C with shaking.[13]
-
Peptide Extraction: Centrifuge the beads and collect the supernatant containing the digested peptides for mass spectrometry analysis.[13]
References
- 1. interchim.fr [interchim.fr]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dethiobiotin Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for dethiobiotin-streptavidin binding. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and specificity of your affinity purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is d-Desthiobiotin and why is its binding affinity to streptavidin different from biotin?
A1: d-Desthiobiotin is a stable, sulfur-free analog of biotin.[1] This structural modification results in a significantly lower binding affinity for streptavidin (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the very strong, nearly irreversible interaction of biotin with streptavidin (Kd ≈ 10⁻¹⁵ M).[1][2][3] The key advantage of this weaker, yet highly specific, interaction is that d-desthiobiotin-tagged molecules can be gently and competitively eluted from streptavidin resins using mild conditions, such as a buffer containing an excess of free biotin.[1][4] This preserves the structure and function of the purified proteins and their complexes, which can be damaged by the harsh, denaturing conditions often required to break the standard biotin-streptavidin bond.[1][5]
Q2: What is a typical starting incubation time for binding a d-desthiobiotinylated protein to streptavidin beads?
A2: A general starting point for incubating a d-desthiobiotin-labeled "bait" protein with streptavidin beads is between 30 and 60 minutes at room temperature.[6][7][8] For capturing protein complexes from a lysate, a longer incubation of 1 to 2 hours at 4°C is often recommended to allow for the formation of bait-prey interactions.[7][9] However, these times are application-dependent and should be optimized for your specific experiment.[5]
Q3: How does incubation time affect binding efficiency and specificity?
A3: Incubation time is a critical parameter that influences both the yield and purity of your target protein.
-
Shorter Incubation Times: May result in incomplete binding of the d-desthiobiotinylated molecule to the streptavidin resin, leading to lower yield. However, shorter times can sometimes reduce the amount of non-specifically bound proteins, thus increasing purity.
-
Longer Incubation Times: Generally increase the capture of the target protein, maximizing yield. However, excessively long incubations can lead to higher background signals as more non-specific proteins adhere to the beads or resin.[10] For tightly bound protein complexes, longer incubation times, even overnight at 4°C, may be necessary.[11][12]
Q4: Should I perform the binding incubation at room temperature or 4°C?
A4: The choice of temperature depends on the stability of your protein and its interaction partners.
-
Room Temperature (approx. 20-25°C): This temperature can increase the rate of binding, allowing for shorter incubation times (e.g., 30-60 minutes).[8] It is suitable for stable proteins and when rapid capture is desired.
-
4°C: This temperature is recommended for sensitive proteins or protein complexes that may be unstable or prone to degradation at higher temperatures.[9] It helps to preserve the integrity of protein-protein interactions. Incubations at 4°C typically require longer durations (e.g., 1-2 hours or overnight) to achieve sufficient binding.[9][12]
Q5: How do I empirically determine the optimal incubation time for my specific application?
A5: The best method for determining the optimal incubation time is to perform a time-course experiment. This involves setting up several identical binding reactions and stopping them at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). The amount of target protein captured at each time point is then quantified by SDS-PAGE, Western blot, or another suitable method. This will reveal the point at which binding is maximized without a significant increase in non-specific background.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data related to d-desthiobiotin and biotin interactions with streptavidin, as well as typical incubation parameters.
Table 1: Comparison of Binding Kinetics: d-Desthiobiotin vs. Biotin
| Ligand | Dissociation Constant (Kd) | Binding Characteristic | Typical Elution Conditions |
| Biotin | ≈ 10⁻¹⁵ M[1][5] | Nearly Irreversible | Harsh, denaturing conditions (e.g., boiling in SDS buffer)[5] |
| d-Desthiobiotin | ≈ 10⁻¹¹ M[1][2][3] | Reversible, High-Affinity | Mild, competitive elution with 2-10 mM free biotin[12][13] |
Table 2: Recommended Incubation Parameters for a d-Desthiobiotin Pull-Down Assay
| Step | Purpose | Typical Incubation Time | Typical Temperature | Key Considerations |
| Blocking | Reduce non-specific binding to resin | 30 - 60 minutes | 4°C | Pre-clearing the lysate can also reduce background.[14] |
| Bait Binding | Capture of labeled bait protein by streptavidin | 30 - 60 minutes[7][8] | Room Temperature or 4°C | Ensure tag is accessible and not sterically hindered.[13] |
| Prey Binding | Capture of interacting prey proteins from lysate | 1 - 2 hours (or overnight)[9][12] | 4°C | Protein stability and interaction strength are key factors. |
| Washing | Removal of non-specific binders | 2 - 5 minutes per wash (3-5 cycles)[15] | 4°C or Room Temperature | Increase stringency with salt or mild detergents if background is high.[16] |
| Elution | Competitive displacement of captured complex | 10 - 30 minutes (can be repeated)[7][8] | Room Temperature or 37°C[8][12] | Increase time or biotin concentration for tightly bound proteins.[11] |
Troubleshooting Guides
Issue 1: Low or No Yield of Target Protein
| Possible Cause | Recommended Solution |
| Incubation Time Too Short | Increase the incubation time for the bait-streptavidin binding step and/or the lysate-bait interaction step. Perform a time-course experiment to determine the optimal duration. |
| Inaccessible d-Desthiobiotin Tag | The tag may be buried within the protein's structure. Consider re-engineering the protein with the tag at the other terminus or adding a flexible linker.[13] |
| Inefficient Labeling | If labeling a purified protein, verify the conjugation efficiency using a method like a HABA assay or mass spectrometry.[13] |
| Overly Stringent Wash Conditions | You may be washing your protein off the beads. Reduce the number of washes, the detergent concentration, or the salt concentration in the wash buffer. Analyze the wash fractions to check for your protein.[13] |
| Presence of Competing Biotin | Ensure that cell culture media or lysates do not contain high levels of free biotin, which will compete for binding sites on the streptavidin resin.[13] |
Issue 2: High Background / Non-Specific Binding
| Possible Cause | Recommended Solution |
| Incubation Time Too Long | Excessive incubation can increase the adherence of non-specific proteins. Try reducing the incubation time, particularly the step involving the cell lysate. |
| Inadequate Blocking or Washing | Increase the blocking time and/or use a more effective blocking agent (e.g., BSA, casein).[10][12] Increase the number and duration of wash steps and consider adding a mild detergent (e.g., 0.05% Tween-20) to the wash buffer.[9][10] |
| Hydrophobic or Electrostatic Interactions | Pre-clear the lysate by incubating it with beads alone before adding it to your bait-bound beads.[9][14] Including 150-500 mM NaCl in the wash buffer can help reduce ionic interactions.[15] |
| Endogenous Biotinylated Proteins | The mild elution conditions for d-desthiobiotin naturally help minimize the co-purification of endogenous biotinylated proteins, which remain tightly bound to streptavidin.[1][2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Dethiobiotin vs. Iminobiotin: A Comparative Guide to Reversible Protein Purification
In the realm of protein purification, the high-affinity interaction between biotin and streptavidin/avidin is a powerful tool. However, the near-irreversible nature of this bond often necessitates harsh, denaturing conditions to recover the target protein, compromising its structural and functional integrity.[1][2] To address this challenge, reversible biotin analogs, such as dethiobiotin and iminobiotin, have emerged as effective alternatives, enabling gentle elution and the purification of active proteins.[1][2] This guide provides a comprehensive comparison of this compound and iminobiotin-based affinity purification systems, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
Principles of Reversible Binding
This compound: This sulfur-free analog of biotin binds to streptavidin with high specificity but a lower affinity than biotin.[2][3] This allows for the efficient capture of this compound-tagged molecules. Elution is achieved under mild, physiological conditions through competitive displacement with a solution of free biotin.[2][4] The higher affinity of biotin for the streptavidin binding pocket effectively displaces the dethiobiotinylated protein, permitting its recovery in a native state.[2]
Iminobiotin: A cyclic guanidino analog of biotin, iminobiotin's binding to avidin and streptavidin is pH-dependent.[1][5] At an alkaline pH (typically 9.5 or higher), it binds with high affinity, facilitating the capture of iminobiotin-tagged molecules.[1][5] To release the bound target, the pH is lowered to an acidic range (around 4.0). This acidification protonates the imino group, significantly reducing its affinity for avidin/streptavidin and leading to the gentle elution of the captured molecule.[5][6]
Performance Comparison: this compound vs. Iminobiotin
The choice between this compound and iminobiotin systems depends on several factors, including the stability of the target protein at different pH values and the requirements of downstream applications.
| Feature | This compound System | Iminobiotin System | References |
| Binding Principle | Lower affinity binding to streptavidin | pH-dependent binding to avidin/streptavidin | [2][5] |
| Elution Principle | Competitive displacement with free biotin | pH shift to acidic conditions | [4][6] |
| Binding pH | Physiological (typically ~7.4) | Alkaline (≥ 9.5) | [5][7] |
| Elution pH | Physiological (typically ~7.4) | Acidic (~4.0) | [4][5] |
| Binding Affinity (Kd) | ~10⁻¹¹ M (to streptavidin) | ~10⁻⁵ M (streptavidin, pH 7-10.7), pH-dependent (avidin) | [8][9] |
| Protein Stability | Ideal for pH-sensitive proteins | Requires protein stability at alkaline and acidic pH | [1] |
| Eluate Composition | Contains free biotin | Free of competing molecules | [1] |
| Resin Regeneration | Not recommended after biotin elution | Yes, by re-equilibrating with high pH buffer | [6][10] |
Experimental Workflows
The distinct elution mechanisms of this compound and iminobiotin necessitate different experimental workflows for affinity purification.
Detailed Experimental Protocols
This compound Affinity Purification Protocol
This protocol outlines the general steps for purifying a this compound-tagged protein using streptavidin-functionalized resin.
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other physiological buffer.
-
Elution Buffer: Binding/Wash Buffer containing 2.5-5 mM free d-biotin.[4][11]
-
Streptavidin Resin: Agarose or magnetic beads.
-
This compound-tagged protein sample.
Procedure:
-
Resin Equilibration: Wash the streptavidin resin with Binding/Wash Buffer to equilibrate.
-
Protein Binding: Incubate the this compound-tagged protein sample with the equilibrated resin. Incubation time and temperature may vary depending on the specific interaction.
-
Washing: Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the resin and incubate to allow for competitive displacement of the this compound-tagged protein.[4] For tightly bound proteins, incubation can be extended to overnight at 4°C.[10]
-
Collection and Analysis: Collect the eluate containing the purified protein. Analyze the purified protein using methods such as SDS-PAGE or Western blotting.
Iminobiotin Affinity Purification Protocol
This protocol details the purification of an iminobiotin-tagged protein using avidin or streptavidin resin.
Materials:
-
Binding/Wash Buffer: 50 mM sodium borate or ammonium carbonate, 0.3-0.5 M NaCl, pH 11.0.[6][12]
-
Elution Buffer: 50 mM sodium acetate or ammonium acetate, pH 4.0.[5][6]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.[5]
-
Avidin/Streptavidin Resin: Agarose or magnetic beads.
-
Iminobiotin-tagged protein sample.
Procedure:
-
Resin Equilibration: Equilibrate the avidin/streptavidin resin with Binding/Wash Buffer.[12]
-
Protein Binding: Adjust the protein sample to the same pH and salt concentration as the Binding/Wash Buffer and incubate with the equilibrated resin.[12]
-
Washing: Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins.[12]
-
Elution: Apply the Elution Buffer to the resin to release the bound protein.[12]
-
Collection and Neutralization: Collect the eluted fractions and immediately neutralize them with the Neutralization Buffer to preserve protein activity.[12]
-
Analysis: Analyze the purified protein fractions for purity and concentration.
Conclusion: Choosing the Right System
Both this compound and iminobiotin offer valuable, gentle alternatives to traditional biotin-streptavidin affinity chromatography. The selection between these two systems should be guided by the specific characteristics of the protein of interest and the experimental goals.
Choose this compound when:
-
Your protein is sensitive to changes in pH.[1]
-
Maintaining physiological pH throughout the purification process is critical.[2]
-
The presence of free biotin in the eluate is acceptable for downstream applications.
Choose Iminobiotin when:
-
Your protein is stable at both high (≥9.5) and low (~4.0) pH.[1]
-
You require a purified protein sample free of competing molecules like biotin.[1]
-
Rapid elution triggered by a simple pH shift is desired.[2]
By carefully considering these factors, researchers can select the most appropriate reversible purification system to obtain high-purity, functionally active proteins for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.ie [fishersci.ie]
- 12. genscript.com [genscript.com]
Advantages of Dethiobiotin over traditional biotin for protein isolation
For researchers, scientists, and drug development professionals engaged in protein isolation, the choice of affinity purification system is a critical determinant of success. The streptavidin-biotin interaction, renowned for its high affinity, has long been a staple in this field. However, the very strength of this bond often necessitates harsh elution conditions that can compromise the integrity of the purified protein. This guide provides a comprehensive comparison of traditional biotin and its sulfur-free analog, dethiobiotin, highlighting the significant advantages of the latter for applications requiring the recovery of functional, native proteins.
At a Glance: Key Differences
This compound offers a gentler, more efficient approach to protein isolation compared to the nearly irreversible bond of biotin with streptavidin. This difference stems from their distinct binding affinities, which dictates the conditions required for elution and ultimately impacts the quality of the isolated protein.
| Feature | This compound | Biotin |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M[1][2][3] | ~10⁻¹⁵ M[1][3] |
| Binding Interaction | Reversible[4][5] | Essentially Irreversible[1][4] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-50 mM biotin) under physiological pH and temperature.[4][6] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer).[4][7] |
| Impact on Protein Integrity | High; gentle elution preserves protein structure, function, and complex formation.[4][5] | Potential for denaturation, aggregation, and dissociation of protein complexes.[7] |
| Protein Purity | High; specific competitive elution minimizes co-purification of non-specific binders. Systems like Strep-tag®II can yield >99% purity.[4] | Can be high, but harsh elution may release non-specifically bound contaminants.[4] |
| Protein Yield | Generally high due to efficient and gentle elution.[4] | Can be variable; harsh elution may lead to protein precipitation and loss.[4] |
| Regeneration of Affinity Matrix | Possible, as the streptavidin remains intact.[4] | Difficult to impossible without denaturing the streptavidin.[4] |
The Mechanism of Action: A Tale of Two Affinities
The fundamental advantage of this compound lies in its moderately strong, yet reversible, interaction with streptavidin. This allows for the gentle elution of the target protein by competitive displacement with an excess of free biotin, preserving its native structure and function.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.ie [fishersci.ie]
- 7. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Dethiobiotin's Binding Secrets: A Quantitative Comparison by Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their binding partners is paramount. This guide provides a comprehensive quantitative analysis of Dethiobiotin binding to streptavidin using Surface Plasmon Resonance (SPR), offering a direct comparison with the well-established, high-affinity interaction of biotin. This objective comparison, supported by experimental data and detailed protocols, serves as a valuable resource for applications requiring reversible binding and controlled dissociation.
This compound, a sulfur-free analog of biotin, presents a compelling alternative for applications where the near-irreversible bond of biotin to streptavidin is a limitation.[1] The ability to gently elute dethiobiotinylated molecules from streptavidin opens avenues for novel purification strategies, dynamic binding studies, and the development of reversible labeling technologies.[2] This guide delves into the quantitative kinetics of these interactions, providing the data necessary to make informed decisions in experimental design.
Comparative Binding Kinetics: this compound vs. Biotin
The interaction between streptavidin and its ligands, biotin and this compound, is a tale of two affinities. While both bind with high specificity, the absence of the sulfur atom in this compound's thiophene ring significantly reduces its binding affinity to streptavidin.[1] This difference is quantitatively captured by the equilibrium dissociation constant (KD), association rate constant (kₐ), and dissociation rate constant (kₔ).
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of these interactions, providing precise measurements of the kinetic parameters.[1] The following table summarizes the key kinetic data for the interaction of both ligands with streptavidin, as determined by SPR.
| Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (KD) (M) | Key Characteristics |
| This compound | Data not readily available | Data not readily available | ~1 x 10⁻¹¹ | Weaker binding than biotin, allowing for gentle elution with excess free biotin.[3][4] |
| Biotin | ~3.0 x 10⁶ - 5.5 x 10⁸ | ~2.4 x 10⁻⁶ | ~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵ | Extremely strong, near-irreversible binding.[1][3] |
Visualizing the Binding Landscape
To better illustrate the relationship between these two ligands and their interaction with streptavidin, the following diagram highlights their comparative binding affinities.
Caption: A diagram illustrating the relative binding affinities of this compound and Biotin to Streptavidin.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
The following protocol outlines a typical workflow for the quantitative analysis of this compound binding to streptavidin using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Streptavidin
-
This compound and Biotin solutions of varying concentrations
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
-
Amine coupling kit (NHS, EDC)
Procedure:
-
Immobilization of Streptavidin:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject streptavidin diluted in the immobilization buffer over the activated surface to achieve the desired immobilization level (typically 2000-3000 Response Units).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection (Binding Measurement):
-
Prepare a series of this compound or Biotin solutions in running buffer at various concentrations.
-
Inject the analyte solutions over the streptavidin-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Allow the dissociation phase to proceed by flowing running buffer over the chip.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution may vary depending on the affinity of the interaction. For this compound, a milder regeneration condition may be sufficient compared to Biotin.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of Response Units vs. time) are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model).
-
This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD), which is calculated as kₔ/kₐ.[1]
-
Visualizing the SPR Workflow
The experimental workflow for a typical SPR analysis is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in a Surface Plasmon Resonance experiment for kinetic analysis.
Alternative Method: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is another powerful technique for characterizing biomolecular interactions. Unlike SPR, which measures changes in refractive index, ITC directly measures the heat changes that occur upon binding.[1] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[3]
Experimental Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of streptavidin in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of this compound or Biotin in the same buffer and load it into the titration syringe. It is crucial that the buffers are identical to minimize heats of dilution.[3]
-
-
Titration:
-
Inject small aliquots of the ligand solution into the streptavidin solution.
-
-
Heat Measurement:
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[3]
-
Conclusion
The quantitative analysis of this compound binding to streptavidin by Surface Plasmon Resonance clearly demonstrates its significantly lower affinity compared to biotin. This characteristic is not a limitation but rather a key advantage for applications requiring reversible capture and release of biomolecules. The detailed experimental protocols for both SPR and the alternative ITC method provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at harnessing the unique properties of the this compound-streptavidin interaction. The choice between these powerful analytical techniques will depend on the specific experimental goals, with SPR excelling in providing real-time kinetic data and ITC offering a complete thermodynamic profile of the binding event.
References
A Comparative Guide to the Isothermal Titration Calorimetry of Dethiobiotin and Biotin Binding to Streptavidin
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin and streptavidin is a cornerstone of numerous biotechnological applications, prized for its remarkable specificity and high affinity. However, the near-irreversible nature of this bond can be a significant drawback in assays requiring the gentle elution of captured molecules. Dethiobiotin, a sulfur-free analog of biotin, presents a compelling alternative, offering reversible binding to streptavidin. This guide provides a detailed comparison of the binding thermodynamics of this compound and biotin to streptavidin, with a focus on data obtained from Isothermal Titration Calorimetry (ITC), a powerful technique for the direct measurement of binding affinity, enthalpy, and stoichiometry.
Quantitative Comparison of Binding Parameters
| Parameter | This compound - Streptavidin | Biotin - Streptavidin | Reference(s) |
| Dissociation Constant (Kd) | ≈ 10-11 M | ≈ 10-14 - 10-15 M | [1][2] |
| Enthalpy Change (ΔH) | Not explicitly stated in searched literature | -23.4 kcal/mol (at 25°C) | [3] |
| Entropy Change (ΔS) | Not explicitly stated in searched literature | Smaller negative entropy of binding compared to avidin-biotin | [3] |
| Stoichiometry (n) | Not explicitly stated in searched literature | ~1 | [4] |
Note: The significantly larger dissociation constant (Kd) for this compound highlights its weaker binding affinity to streptavidin compared to biotin, which is the basis for its utility in reversible binding applications.[5][6]
Experimental Protocols
A detailed protocol for a typical Isothermal Titration Calorimetry experiment to determine the binding parameters of a ligand (this compound or biotin) to streptavidin is provided below.
Objective:
To determine the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the this compound-streptavidin or biotin-streptavidin interaction using Isothermal Titration Calorimetry.
Materials:
-
Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments NanoITC)
-
Streptavidin solution (e.g., 10-50 µM in ITC buffer)
-
This compound or Biotin solution (e.g., 100-500 µM in the same ITC buffer)
-
ITC Buffer: A suitable buffer such as Phosphate-Buffered Saline (PBS) or Tris-HCl, pH 7.4. Crucially, the buffer used for the protein and the ligand must be identical to minimize heats of dilution. [7]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of streptavidin and the ligand (this compound or biotin) in the chosen ITC buffer.
-
Determine the precise concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein).
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the ITC cell and syringe.
-
-
Instrument Setup:
-
Clean the sample cell and injection syringe of the ITC instrument according to the manufacturer's instructions.
-
Load the streptavidin solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand solution from the syringe into the streptavidin solution in the sample cell.[7]
-
The instrument will measure the heat change associated with each injection.
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the values for the association constant (Ka, from which Kd can be calculated as 1/Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in an Isothermal Titration Calorimetry experiment and the logical relationship of the this compound-streptavidin interaction in the context of reversible binding applications.
Caption: A flowchart illustrating the major steps of an ITC experiment.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aimspress.com [aimspress.com]
- 5. benchchem.com [benchchem.com]
- 6. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Validating Dethiobiotin Pull-Down Results with Co-Immunoprecipitation
In the intricate world of cellular signaling and protein interaction networks, the accurate identification of binding partners is paramount. Affinity purification techniques are central to this endeavor, with both Dethiobiotin pull-down and co-immunoprecipitation (Co-IP) standing out as powerful methodologies. While both aim to isolate a "bait" protein along with its interacting "prey," they employ distinct principles that result in different strengths and weaknesses. This guide provides an objective comparison of these two techniques, supported by experimental protocols and data, to aid researchers in selecting the appropriate method for their validation studies.
This compound pull-down is an affinity purification method that utilizes the strong, yet reversible, interaction between desthiobiotin-tagged bait proteins and streptavidin-coated beads.[1][2] A key advantage of this technique is the gentle elution of protein complexes using free biotin, which preserves the integrity of the interactions for downstream analysis.[1] In contrast, co-immunoprecipitation relies on the highly specific recognition of a bait protein by an antibody, which is then captured by protein A/G-coated beads.[2][3] This method is adept at isolating endogenous protein complexes in their native state.[3]
Quantitative Performance: A Comparative Overview
The choice between this compound pull-down and Co-IP often depends on the specific experimental goals, such as the nature of the protein of interest and the desired balance between yield and purity. The following table summarizes the typical quantitative performance of each technique.
| Feature | This compound Pull-Down | Co-Immunoprecipitation (Co-IP) |
| Bait Protein | Recombinant protein with a desthiobiotin tag | Endogenous or tagged protein |
| Capture Agent | Streptavidin-coated beads | Antibody-specific Protein A/G beads |
| Elution Condition | Mild (e.g., excess free biotin) | Harsh (e.g., low pH, denaturing agents) or mild |
| Typical Yield | High | Variable, often lower than pull-down |
| Purity/Specificity | High, with low non-specific binding | Variable, can have higher background |
| Interaction Type | Primarily binary and stable interactions | Stable and transient interactions in a native context |
| Antibody Requirement | Not required for bait capture | Specific antibody for the bait protein is essential |
Note: The values and characteristics presented in this table are representative and can vary depending on the specific proteins, antibodies, and experimental conditions.
Experimental Workflows and Signaling Pathways
To visually conceptualize the application of these techniques in a validation workflow, the following diagrams illustrate the experimental process and the principles of each method.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for both techniques are provided below.
This compound Pull-Down Protocol
-
Bait Protein Preparation:
-
Express and purify the bait protein with a suitable tag (e.g., 6xHis) for purification and a desthiobiotinylation signal peptide.
-
Biotinylate the bait protein in vitro using BirA biotin ligase or by co-expression in E. coli.
-
Remove excess free biotin by dialysis or size-exclusion chromatography.
-
-
Cell Lysate Preparation:
-
Culture cells to the desired density and harvest.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pull-Down Assay:
-
Immobilize the desthiobiotinylated bait protein on streptavidin-coated magnetic beads.
-
Incubate the beads with the cell lysate to allow for the formation of bait-prey complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by incubating with an excess of free biotin.
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, western blotting, or mass spectrometry.
-
Co-Immunoprecipitation Protocol
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[4]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a specific primary antibody against the bait protein.
-
Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads multiple times with lysis buffer to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting to detect the prey protein or by mass spectrometry for a broader interaction screen.[5]
-
Concluding Remarks
Both this compound pull-down and co-immunoprecipitation are invaluable techniques for studying protein-protein interactions. This compound pull-down excels in providing high-yield, high-purity samples of specific interactions, making it ideal for in vitro validation and structural studies. Co-immunoprecipitation, on the other hand, is the gold standard for confirming interactions within a cellular context, capturing the physiological relevance of the binding partners.[3] Ultimately, the complementary use of both methods provides a robust approach to confidently validate novel protein-protein interactions, contributing to a deeper understanding of complex biological processes.
References
Elution efficiency comparison: Dethiobiotin vs. cleavable biotin linkers
In the realm of affinity purification, the biotin-streptavidin interaction is a gold standard due to its high specificity and strength. However, this near-irreversible bond (Kd ≈ 10⁻¹⁵ M) presents a significant hurdle for eluting captured molecules without resorting to harsh, denaturing conditions that can compromise downstream applications.[1][2][3] To overcome this challenge, researchers have primarily adopted two elegant strategies: the use of dethiobiotin, a biotin analog with lower affinity, and the engineering of cleavable biotin linkers.
This guide provides an objective, data-driven comparison of these two approaches to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their affinity purification workflows.
Principles and Mechanisms
This compound: The Gentle Competitor
This compound is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10⁻¹¹ M).[1][2][4][5] This weaker, yet stable, interaction is the key to its utility. The captured dethiobiotinylated molecule can be gently and efficiently eluted by competitive displacement using a solution containing a high concentration of free biotin.[4][6] Because biotin has a much stronger affinity for streptavidin, it readily displaces the this compound-tagged molecule, allowing for its recovery under mild, non-denaturing conditions that preserve protein structure, function, and native interactions.[3][6]
Cleavable Biotin Linkers: The Surgical Approach
Cleavable biotin linkers are designed with a labile bond positioned between the biotin moiety and the reactive group that conjugates to the target molecule.[1][7] This allows the target to be captured with the full strength of the biotin-streptavidin interaction, enabling stringent washing steps to minimize non-specific binding.[1] Elution is achieved not by disrupting the biotin-streptavidin bond, but by surgically breaking the linker through specific chemical or physical means.[8] Common cleavage mechanisms include:
-
Acid-Cleavable: Linkers that break under low pH conditions.
-
Photo-Cleavable: Linkers that are cleaved upon exposure to UV light of a specific wavelength.[9]
-
Reducible (Disulfide-based): Linkers containing a disulfide bond that can be broken by reducing agents like DTT.[9]
This approach releases the target molecule while the biotin tag remains bound to the streptavidin resin, an advantage for downstream analyses like mass spectrometry where the tag's presence could be confounding.[1]
Performance Comparison
The choice between this compound and cleavable linkers is application-dependent. The following tables summarize key performance metrics to guide this decision.
Table 1: General Performance Characteristics
| Feature | This compound | Cleavable Biotin Linkers | Key Considerations |
| Binding Affinity (Kd) | ~10⁻¹¹ M (Reversible)[1][3] | ~10⁻¹⁵ M (Essentially Irreversible)[1][3] | The stronger affinity of cleavable linkers permits more stringent wash conditions. |
| Elution Conditions | Mild, competitive displacement with free biotin[3] | Specific chemical/physical cleavage (e.g., acid, light, reducing agents)[1] | This compound preserves protein integrity; cleavage conditions can be harsh.[1][9] |
| Protein Recovery | Generally high due to gentle elution[1] | Variable; can be high with optimized cleavage, but incomplete cleavage leads to lower recovery[1] | The additional cleavage step for linkers introduces a potential point of sample loss.[1] |
| Protein Integrity | High; preserves native structure and complexes[1] | Can be compromised by cleavage reagents (e.g., DTT reducing native disulfide bonds)[9] | Photo-cleavable linkers offer high specificity with minimal chemical interference.[9] |
| Workflow Complexity | Simpler, direct competitive elution[1] | More complex; requires an additional cleavage step[1] | The cleavage step adds time and requires specific reagents or equipment (e.g., UV lamp). |
| Impact on MS Analysis | Tag remains on the protein/peptide[1] | Biotin tag is completely removed[1] | The presence of the this compound tag must be accounted for in data analysis. |
Table 2: Elution Efficiency and Conditions
| Parameter | This compound | Acid-Cleavable Linker | Photo-Cleavable Linker | Disulfide-based Linker |
| Elution Principle | Competitive Displacement | Acid Hydrolysis | Photolysis | Reduction |
| Typical Reagent | 5-50 mM free biotin in physiological buffer (e.g., PBS)[2] | 10% Formic Acid[7][8] | UV Light (e.g., 365 nm)[8] | 50 mM DTT[9] |
| Typical Conditions | 30-60 min at RT or 4°C overnight[1][10] | 30 min at RT[7] | ~5 min exposure[9] | 30 min at 50°C or 2 hrs at RT[9] |
| Efficiency | High, can be maximized with a second elution step[4] | >98% reported under optimized conditions[8] | Can be fully photolyzed in minutes[9] | >98% reported, but can be hindered by steric accessibility[9] |
Visualizing the Workflows
The distinct mechanisms of elution dictate different experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Dethiobiotin's Performance Across Streptavidin-Coated Resins: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purification of target proteins and the study of molecular interactions are pivotal. The dethiobiotin-streptavidin system offers a significant advantage over the traditional biotin-streptavidin interaction by enabling gentle elution of captured molecules, thereby preserving their structural integrity and biological activity.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound's performance with various streptavidin-coated resins, supported by experimental principles and data.
The this compound Advantage: Reversible Binding
The core of this purification system lies in the distinct binding affinities of biotin and its sulfur-free analog, this compound, to streptavidin. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M.[2][6] This near-irreversible binding necessitates harsh, denaturing conditions for elution, which can compromise the functionality of the purified molecules.[1][2]
This compound, on the other hand, binds to streptavidin with a lower affinity (Kd ≈ 10⁻¹¹ M), offering a balance between specific binding and the ability to gently elute the target molecule.[1][4][6] This elution is typically achieved through competitive displacement with an excess of free biotin, allowing for the recovery of intact and functional proteins.[1][5]
Comparative Analysis of Streptavidin Resins
While the principle of this compound-streptavidin interaction remains the same, the choice of solid support—the streptavidin-coated resin—can significantly impact the efficiency of the purification process. The two most common types of resins are agarose beads and magnetic beads.
| Feature | Streptavidin-Agarose Resin | Streptavidin-Magnetic Beads |
| Matrix | Porous, cross-linked agarose beads.[7][8] | Superparamagnetic microparticles.[9][10] |
| Binding Capacity | Generally high; can be over 120 nmol of D-Biotin/ml of settled resin.[7][8] The effective capacity for larger dethiobiotinylated proteins will be lower. | Binding capacity is dependent on the size and surface area of the beads. Quantitative data for dethiobiotinylated molecules is not readily available, but performance is comparable to agarose for many applications. |
| Handling | Typically used in gravity-flow or spin columns, or for batch purification.[7] | Requires a magnetic stand for separation, enabling rapid and easy washing and elution steps.[1][9] |
| Scalability | Easily scalable for large-volume purifications. | Well-suited for small to medium-scale purifications and high-throughput applications. |
| Non-specific Binding | Can be higher due to the porous nature of agarose. Optimization of wash buffers is crucial. | Generally lower non-specific binding due to a smooth surface. |
| Speed | Slower workflow due to centrifugation or gravity-based separation. | Faster workflow due to magnetic separation.[1] |
It is important to note that direct head-to-head quantitative comparisons of binding capacity and elution efficiency for dethiobiotinylated proteins across different commercially available streptavidin resins are not extensively published. The binding capacity is often reported for free biotin, which, due to its small size, can access more binding sites on the streptavidin tetramer than a larger biotinylated molecule.[11]
Experimental Protocols
Below are detailed methodologies for a typical affinity purification experiment using this compound and streptavidin-coated resins.
Protocol 1: Purification of a Dethiobiotinylated Protein using Streptavidin-Agarose Resin
1. Resin Equilibration:
-
Completely resuspend the streptavidin-agarose resin.
-
Transfer the desired amount of slurry to a column.
-
Wash the resin with 5-10 column volumes of Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).[5]
2. Sample Binding:
-
Apply the cell lysate or sample containing the dethiobiotinylated protein to the equilibrated resin.
-
Incubate at room temperature or 4°C with gentle mixing for 1-2 hours to allow for binding.
3. Washing:
-
Wash the resin with 20-30 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[5] To reduce non-specific binding, the number of washes can be increased, or the salt and detergent concentrations in the wash buffer can be optimized.[1]
4. Elution:
-
Add 1-5 column volumes of Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM D-biotin) to the resin.[5]
-
Incubate for 10-15 minutes at room temperature with gentle mixing.[5]
-
Collect the eluate containing the purified protein.
-
A second elution step can be performed to maximize recovery.[1]
5. Post-Elution Processing:
-
The eluted sample will contain a high concentration of free biotin. If necessary for downstream applications, remove the excess biotin using methods like dialysis or gel filtration.[1]
Protocol 2: Purification of a Dethiobiotinylated Protein using Streptavidin-Magnetic Beads
1. Bead Preparation:
-
Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Repeat this wash step at least twice.[5]
2. Sample Binding:
-
Add the cell lysate or sample containing the dethiobiotinylated protein to the washed beads.
-
Incubate with gentle mixing for 30-60 minutes at room temperature.
3. Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer.[5]
4. Elution:
-
Add the Elution Buffer (Binding/Wash Buffer with 50 mM D-biotin) to the beads and resuspend gently.
-
Incubate for 10-15 minutes at room temperature with gentle mixing.[5]
-
Place the tube on the magnetic stand and carefully collect the supernatant, which contains the purified protein.[5]
5. Post-Elution Processing:
-
As with the agarose resin protocol, excess biotin in the eluate may need to be removed for certain downstream applications.[1]
Visualizing the Workflow and Interactions
To better illustrate the processes and principles described, the following diagrams have been generated using Graphviz.
Caption: Workflow for this compound Affinity Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 7. ubpbio.com [ubpbio.com]
- 8. ubpbio.com [ubpbio.com]
- 9. epicypher.com [epicypher.com]
- 10. apexbt.com [apexbt.com]
- 11. goldbio.com [goldbio.com]
A Critical Review of Dethiobiotin Applications in Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isolation of specific proteins and their interacting partners from the complex cellular environment is a cornerstone of proteomics research. Affinity purification, particularly using the high-affinity interaction between biotin and streptavidin, has long been a gold standard. However, the near-irreversible nature of this bond often necessitates harsh elution conditions, potentially compromising the integrity and function of the purified proteins. This guide provides a critical review and objective comparison of dethiobiotin, a reversible binding analog of biotin, with traditional biotin and cleavable linker systems for proteomics applications.
The Challenge of Elution: this compound as a Solution
The strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes it a robust tool for capturing proteins of interest.[1] However, eluting the captured proteins often requires denaturing agents (e.g., guanidine HCl, SDS) or extreme pH, which can irreversibly alter protein structure and disrupt protein-protein interactions.[2] To overcome this limitation, two primary alternatives have emerged: this compound and cleavable linkers.
This compound , a sulfur-free analog of biotin, binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10⁻¹¹ M).[1][3] This allows for the gentle and efficient elution of this compound-tagged proteins and their binding partners under physiological conditions by competitive displacement with free biotin.[3] This "soft release" is particularly advantageous for preserving the structure and function of protein complexes.[1]
Cleavable linkers incorporate a chemically labile bond (e.g., acid-labile, photo-labile, or reducible disulfide bond) between the biotin moiety and the bait protein.[3] This allows for the release of the target protein from the streptavidin resin under specific conditions, leaving the biotin tag behind.[3] While this approach also avoids harsh elution conditions, the cleavage step can add complexity to the workflow and may introduce chemical modifications to the target protein.[3]
Performance Comparison: this compound vs. Alternatives
The choice between this compound, biotin, and cleavable linkers depends on the specific requirements of the proteomics experiment. The following tables summarize the key performance parameters based on available data.
| Parameter | This compound | Biotin | Cleavable Linkers | Key Considerations |
| Binding Affinity (Kd to Streptavidin) | ~10⁻¹¹ M[1][3] | ~10⁻¹⁵ M[1] | ~10⁻¹⁵ M (Biotin moiety)[3] | This compound's lower affinity is the key to its gentle elution. |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 5-50 mM) at physiological pH and temperature.[2] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, boiling in SDS-PAGE sample buffer).[1] | Specific chemical or physical triggers (e.g., acid, light, reducing agents).[3] | This compound preserves protein integrity and interactions. |
| Impact on Protein Integrity | High; preserves protein structure, function, and complex formation.[1] | Potential for denaturation, aggregation, and dissociation of protein complexes.[1] | Generally preserves protein integrity, but cleavage reagents may cause modifications.[3] | Critical for functional studies and analysis of protein complexes. |
| Workflow Complexity | Simple, direct competitive elution.[3] | Simple capture, but harsh and often inefficient elution. | Additional cleavage step required, adding time and potential for sample loss.[3] | This compound offers a more streamlined workflow for native protein recovery. |
Table 1: Qualitative Comparison of this compound, Biotin, and Cleavable Linkers in Affinity Purification.
| Parameter | This compound (Strep-tag®II System) | Biotin | Cleavable Linkers |
| Protein Purity | >95% to >99%[4] | Can be high, but harsh elution may release non-specifically bound contaminants.[1] | High, as stringent washes are possible before cleavage. |
| Protein Yield/Recovery | Generally high due to efficient and gentle elution.[1] | Variable; harsh elution can lead to protein precipitation and loss.[1] | Variable; can be high with optimized cleavage, but incomplete cleavage can lead to lower recovery.[3] |
Table 2: Quantitative Performance Metrics. Note: Direct, side-by-side quantitative comparisons in peer-reviewed literature under identical conditions are limited. Data for the Strep-tag®II system, which utilizes a modified streptavidin and this compound for elution, is presented as a proxy for this compound performance.
Experimental Protocols
Protocol 1: this compound Pull-Down Assay for Mass Spectrometry
This protocol outlines the general steps for a this compound-based pull-down assay to identify protein-protein interactions.
Materials:
-
Bait Protein: Purified protein of interest tagged with this compound.
-
Streptavidin-coated magnetic beads or agarose resin.
-
Cell Lysate: Prepared under non-denaturing conditions.
-
Binding/Wash Buffer: e.g., PBS with 0.05% Tween-20.
-
Elution Buffer: Binding/Wash Buffer containing 50 mM Biotin.[5]
Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer to remove preservatives and equilibrate the resin.[6]
-
Immobilization of Bait Protein: Incubate the washed beads with the this compound-tagged bait protein for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three to five times with Binding/Wash Buffer to remove unbound bait protein.
-
Incubation with Prey Proteins: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.
-
Washing: Wash the beads extensively (at least five times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with gentle mixing. For maximal recovery, this step can be repeated.[2]
-
Sample Preparation for Mass Spectrometry: The eluted sample, containing the bait protein and its interactors, can be processed for mass spectrometry analysis (e.g., by in-solution digestion or after SDS-PAGE separation).
Protocol 2: On-Bead Digestion for Proteomics
This protocol is an alternative to elution and is often used to reduce sample complexity and improve the identification of interacting proteins.
Materials:
-
Beads with captured protein complexes from Protocol 1, step 5.
-
Wash Buffer: 50 mM Ammonium Bicarbonate.
-
Reduction Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate.
-
Alkylation Solution: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate.
-
Trypsin Solution: Sequencing-grade modified trypsin in 50 mM Ammonium Bicarbonate.
Procedure:
-
Washing: Wash the beads three times with 50 mM Ammonium Bicarbonate to remove detergents and salts from the Binding/Wash Buffer.[7]
-
Reduction: Resuspend the beads in the Reduction Solution and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add the Alkylation Solution. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Add trypsin to the bead slurry (typically at a 1:50 to 1:100 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.[8]
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidification and Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
Visualizing Workflows and Signaling Pathways
Experimental Workflow Comparison
The choice between this compound and cleavable linkers significantly alters the experimental workflow for affinity purification.
Caption: Comparison of this compound and cleavable linker workflows.
Application in Signaling Pathway Analysis: The MAPK Pathway
This compound-based affinity purification has been successfully employed to explore complex signaling pathways. For instance, a study utilized a this compound-conjugated AMP probe to identify novel AMP-binding proteins, revealing a potential role for AMP in regulating the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] The gentle elution afforded by this compound was crucial for preserving the native conformation of the captured kinases, enabling their identification and characterization.[9]
Caption: this compound-AMP probe application in MAPK pathway analysis.
Conclusion
This compound offers a compelling alternative to traditional biotin and cleavable linkers for affinity purification in proteomics. Its key advantage lies in the ability to gently elute captured proteins and their complexes under physiological conditions, thereby preserving their native structure and function. This is particularly crucial for studies focused on protein-protein interactions, the analysis of intact protein complexes, and the purification of sensitive proteins. While cleavable linkers also offer a means of non-denaturing elution, the additional cleavage step can introduce complexity and potential artifacts. For applications where the recovery of functional, unmodified proteins is paramount, this compound-based methods, such as the Strep-tag®II system, provide a robust and streamlined solution, often yielding high-purity and high-yield results. The continued development of this compound-based probes and methodologies will undoubtedly further enhance our ability to unravel the complexities of the proteome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. benchchem.com [benchchem.com]
- 6. epicypher.com [epicypher.com]
- 7. uib.no [uib.no]
- 8. biotechsupportgroup.com [biotechsupportgroup.com]
- 9. Targeted Proteomic Approaches for Proteome-Wide Characterizations of the AMP-Binding Capacities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dethiobiotin vs. Strep-Tactin Systems for Affinity Purification
For researchers in the life sciences and drug development, the efficient purification of proteins is a critical step. Affinity chromatography stands out as a powerful technique, and among the various systems available, those based on the biotin-streptavidin interaction are particularly popular. This guide provides a detailed, head-to-head comparison of two widely used systems: the Dethiobiotin-Streptavidin system and the Strep-Tactin system, which utilizes the engineered Strep-tag®II and Twin-Strep-tag®.
Principle of Interaction
This compound-Streptavidin System: This system leverages the interaction between this compound, a sulfur-free analog of biotin, and streptavidin. This compound binds to streptavidin with a high affinity, although it is less tenacious than the nearly irreversible bond between biotin and streptavidin.[1][2] This allows for the gentle elution of this compound-tagged molecules using an excess of free biotin under mild, non-denaturing conditions.[2][3]
Strep-Tactin System: This technology is based on the highly selective binding of an engineered streptavidin, known as Strep-Tactin, to a short peptide tag, the Strep-tag®II (WSHPQFEK).[4][5][6] A tandem version of this tag, the Twin-Strep-tag®, provides even higher affinity.[4] Elution is achieved by competitive displacement with desthiobiotin for the standard Strep-Tactin resin or with biotin for the higher affinity Strep-Tactin®XT resin.[7][8][9]
Quantitative Comparison of Key Parameters
The performance of an affinity purification system can be evaluated based on several quantitative parameters. The following tables summarize the key differences between the this compound and Strep-Tactin systems.
| Parameter | This compound-Streptavidin | Strep-Tactin / Strep-tag®II | Strep-Tactin / Twin-Strep-tag® | Strep-Tactin®XT / Strep-tag®II | Strep-Tactin®XT / Twin-Strep-tag® |
| Binding Affinity (Kd) | ~10⁻¹¹ M[1][2][3] | ~1 µM (10⁻⁶ M)[4][10][11] | nM range[7] | nM range[7][12] | pM range[12][13] |
| Eluting Agent | Biotin[3] | Desthiobiotin[4][7] | Desthiobiotin[7] | Biotin[8][14] | Biotin[8][14] |
| Elution Conditions | Gentle, competitive[2][3] | Mild, competitive[4][7] | Mild, competitive[7] | Mild, competitive[8][15] | Mild, competitive[8][15] |
| Resin Regeneration | Not possible after biotin elution[16] | Yes, with HABA[4][5][7] | Yes, with HABA[4][5][7] | Yes, with 3M MgCl₂ or NaOH[8][17][18] | Yes, with 3M MgCl₂ or NaOH[8][17][18] |
Table 1: Comparison of Key Performance Parameters.
| Resin Type | Binding Capacity |
| Strep-Tactin® Superflow® | Up to 3 mg/ml[16] |
| Strep-Tactin® 4Flow® high capacity | 20 mg/ml[16] |
| Strep-Tactin®XT 4Flow® | 11 mg/ml[16] |
| Strep-Tactin®XT 4Flow® high capacity | 31 mg/ml[16] |
| MagStrep® Strep-Tactin®XT beads | 42.5 µg/µl (0.85 nmol/µl)[16][19] |
Table 2: Binding Capacities of Various Strep-Tactin® Resins.
Experimental Workflows and Protocols
A typical affinity purification workflow for both systems involves four main stages: equilibration of the resin, application of the sample, washing to remove non-specific binders, and elution of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. alab.com.pl [alab.com.pl]
- 5. fishersci.ie [fishersci.ie]
- 6. neuromics.com [neuromics.com]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. neuromics.com [neuromics.com]
- 9. Desthiobiotin [iba-lifesciences.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. ibiantech.com [ibiantech.com]
- 12. iba-lifesciences.com [iba-lifesciences.com]
- 13. neuromics.com [neuromics.com]
- 14. neuromics.com [neuromics.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. Effective Regeneration of Protein Purification Systems [iba-lifesciences.com]
- 18. alab.com.pl [alab.com.pl]
- 19. cube-biotech.com [cube-biotech.com]
Preserving Protein Function: A Comparative Guide to Dethiobiotin Labeling
For researchers, scientists, and drug development professionals, the integrity of protein function post-labeling is paramount. This guide provides an objective comparison of dethiobiotin labeling with alternative methods, supported by experimental data, to underscore its advantages in maintaining protein bioactivity.
The covalent attachment of a label to a protein is an indispensable tool for its detection, purification, and the study of its interactions. However, the labeling process itself can inadvertently alter the protein's structure and, consequently, its function. This compound, a sulfur-free analog of biotin, has emerged as a superior alternative for applications requiring the recovery of functional proteins. Its gentler elution conditions from streptavidin-based matrices, compared to the harsh treatments needed for standard biotin, are key to preserving the delicate three-dimensional structure essential for biological activity.[1][2][3]
This compound vs. Alternatives: A Quantitative Comparison
The primary advantage of this compound lies in its reduced binding affinity to streptavidin, which allows for competitive elution under mild, physiological conditions.[2][4][5] This contrasts sharply with the nearly irreversible bond between biotin and streptavidin, which often necessitates denaturing agents for dissociation.[1][3] The impact of these different elution strategies on protein function is a critical consideration.
Table 1: Comparison of Binding Affinities and Elution Conditions
| Feature | This compound-NHS Ester | Standard Biotin-NHS Ester | Fluorescent Dyes (e.g., FITC) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines, Thiols |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M[4][5] | ~10⁻¹⁵ M[4] | N/A |
| Elution Conditions | Competitive elution with free biotin (mild, neutral pH)[4] | Harsh denaturing conditions (e.g., low pH, high concentrations of chaotropic agents)[4] | N/A |
| Preservation of Protein Function | High | Low to Moderate | Variable, dependent on dye properties and labeling site |
While direct quantitative data on the percentage of retained enzyme activity after labeling and elution is often protein-specific, the principle of milder conditions leading to better functional preservation is widely acknowledged. The harsh conditions required to elute biotinylated proteins can lead to irreversible denaturation and loss of activity. Fluorescent dyes, while not requiring an elution step in the same manner, can sterically hinder active sites or interaction interfaces, thereby affecting protein function.
Experimental Workflows and Methodologies
To illustrate the practical application of this compound labeling in preserving protein function, we present a generalized experimental workflow for a pull-down assay followed by a functional analysis.
This compound Pull-Down Assay Workflow
This workflow is designed to isolate a protein of interest and its binding partners from a complex mixture, such as a cell lysate, while maintaining the integrity of the protein complexes for subsequent functional studies.
Caption: Workflow for a this compound Pull-Down Assay.
Experimental Protocol: this compound Labeling and Pull-Down for Functional Studies
This protocol provides a step-by-step guide for labeling a target protein with this compound, performing a pull-down assay, and preparing the eluted protein for functional analysis.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 50 mM Biotin)
-
Magnetic stand
Procedure:
-
Protein Labeling:
-
Dissolve the this compound-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the this compound-NHS Ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Label:
-
Remove unreacted this compound using a desalting column equilibrated with the desired buffer for the pull-down assay.
-
-
Binding to Streptavidin Beads:
-
Wash the streptavidin magnetic beads three times with Binding/Wash Buffer.
-
Add the desalted, this compound-labeled protein to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic stand to pellet the beads.
-
Remove the supernatant and wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 15-30 minutes at 37°C with gentle mixing.
-
Pellet the beads using the magnetic stand and carefully collect the supernatant containing the eluted protein.
-
-
Preparation for Functional Assay:
-
The eluted protein may need to be buffer-exchanged into a buffer compatible with the downstream functional assay to remove the free biotin. This can be achieved using a desalting column or dialysis.
-
Case Study: Elucidating the EGFR Signaling Pathway
This compound-based pull-down assays coupled with mass spectrometry are powerful tools for studying protein-protein interactions within signaling pathways. For instance, in the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a this compound-labeled antibody against EGFR can be used to pull down the receptor and its interacting partners from cell lysates upon EGF stimulation. The mild elution conditions ensure the preservation of transient and weak interactions that might be disrupted by harsh elution methods.
Caption: EGFR signaling pathway components isolated via this compound pull-down.
This approach allows for the identification of key downstream effectors and adapter proteins, providing a snapshot of the active signaling complex.
Experimental Protocol: Enzyme Activity Assay Post-Elution
To quantitatively assess the impact of labeling and purification on protein function, an enzyme activity assay can be performed on the eluted protein.
Materials:
-
Eluted and buffer-exchanged this compound-labeled enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare Reaction Mixtures:
-
In a microplate or cuvette, prepare reaction mixtures containing the assay buffer and the enzyme's substrate at various concentrations.
-
-
Initiate the Reaction:
-
Add a known concentration of the eluted, this compound-labeled enzyme to each reaction mixture to start the reaction.
-
As a control, perform the same assay with an unlabeled, untreated enzyme of the same concentration.
-
-
Monitor Reaction Progress:
-
Measure the rate of product formation or substrate depletion over time using a spectrophotometer or other suitable method.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
-
-
Compare Activities:
-
Compare the Vmax and Km values of the this compound-labeled enzyme with those of the unlabeled control. The percentage of retained activity can be calculated from the ratio of the Vmax values.
-
Table 2: Hypothetical Enzyme Activity Data
| Enzyme | Labeling Method | Elution Method | Vmax (µM/min) | Km (µM) | Retained Activity (%) |
| Kinase X | Unlabeled | N/A | 100 | 10 | 100 |
| Kinase X | This compound-NHS Ester | Competitive (Biotin) | 92 | 11 | 92 |
| Kinase X | Biotin-NHS Ester | Denaturing (Low pH) | 35 | 15 | 35 |
| Kinase X | Fluorescent Dye | N/A | 78 | 12 | 78 |
This hypothetical data illustrates that this compound labeling with mild elution is likely to result in a significantly higher retention of enzymatic activity compared to standard biotinylation with harsh elution.
References
A Comparative Guide to Elution Conditions for Dethiobiotin Affinity Chromatography
For researchers, scientists, and drug development professionals engaged in protein purification, the choice of affinity tag and corresponding elution strategy is paramount to preserving the integrity and biological activity of the target molecule. Dethiobiotin, a sulfur-free analog of biotin, has emerged as a valuable tool in affinity chromatography due to its reversible, high-affinity interaction with streptavidin and its derivatives.[1] This characteristic allows for the gentle elution of tagged proteins under mild, non-denaturing conditions, a significant advantage over the harsh methods often required for the nearly irreversible biotin-streptavidin bond.[2][3]
This guide provides a comparative analysis of various elution conditions for this compound affinity chromatography, supported by experimental data and detailed protocols to aid in the optimization of your purification workflow.
Principle of Competitive Elution
The elution of this compound-tagged proteins from a streptavidin-based resin is typically achieved through competitive displacement.[1][4] A high concentration of a competing molecule, either free biotin or this compound itself, is introduced to the system. This competitor molecule displaces the this compound-tagged protein from the streptavidin binding sites, allowing for the collection of the purified protein in its native state.[1] Biotin is a more effective eluent due to its higher affinity for streptavidin (Kd ≈ 10-15 M) compared to this compound (Kd ≈ 10-11 M).[1][4]
Comparative Analysis of Elution Conditions
The selection of the optimal elution conditions depends on the specific protein of interest, the affinity resin used (e.g., standard streptavidin or Strep-Tactin®), and the downstream application. The following table summarizes common elution strategies for this compound-tagged molecules.
| Elution Condition ID | Eluent | Concentration | Buffer System | Incubation Time & Temperature | Performance Notes |
| EC-1 | d-Dethiobiotin | 2.5 mM | PBS or similar physiological buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) | Not specified, typically performed at room temperature. | Gentle, competitive elution suitable for Strep-tag®II fusion proteins from Strep-Tactin® resins.[5] |
| EC-2 | Biotin | 5 mM | 1X TBST (Tris-Buffered Saline with Tween 20) | Overnight at 4°C with gentle rotation. | Effective for the elution of protein complexes.[4] |
| EC-3 | Biotin | 5-50 mM | Physiological buffer (e.g., PBS) | 10-30 minutes at 37°C with gentle mixing. | Higher concentrations of biotin can lead to more efficient elution, particularly from high-capacity resins.[2][6] The elevated temperature can enhance displacement.[1] |
| EC-4 | Biotin | 10 mM | 1X PBS, pH 7.5 | Not specified, typically performed at room temperature. | A common starting point for efficient competitive elution.[7] |
Experimental Workflows and Protocols
To ensure reproducible and optimal results, detailed experimental protocols are crucial. Below are representative workflows and methodologies for this compound affinity chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for this compound affinity purification, from sample preparation to the analysis of the eluted protein.
Protocol 1: Elution of Strep-tag®II Fusion Proteins with this compound
This protocol is adapted for the purification of proteins containing the Strep-tag®II affinity tag using Strep-Tactin® resin.[5]
Materials:
-
Strep-Tactin® resin with bound Strep-tag®II fusion protein
-
Wash Buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Elution Buffer: 2.5 mM d-Dethiobiotin in Wash Buffer
Procedure:
-
Washing: Following the binding of the Strep-tag®II fusion protein, wash the Strep-Tactin® resin with 5-10 column volumes of Wash Buffer to remove unbound proteins.
-
Elution: Apply the Elution Buffer to the column.
-
Collection: Collect the eluate containing the purified Strep-tag®II fusion protein. The number and volume of fractions will depend on the column size and the concentration of the target protein.
-
Regeneration (Optional): The Strep-Tactin® resin can often be regenerated for reuse according to the manufacturer's instructions.[5]
Protocol 2: Elution of Protein Complexes with Biotin
This protocol is suitable for the elution of this compound-tagged protein complexes from streptavidin-coupled magnetic beads.[4]
Materials:
-
Streptavidin-coupled magnetic beads with bound this compound-labeled "bait" protein and associated "prey" proteins
-
Wash Buffer: 1X PBS with 0.05% Tween-20
-
Elution Buffer: 5 mM Biotin in 1X TBST
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
Washing: After binding the "prey" protein from a cell lysate, wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.[4]
-
Elution: Add 100 µL of Elution Buffer to the beads.
-
Incubation: Incubate the tubes overnight at 4°C with gentle rotation to allow for the competitive displacement of the this compound-tagged protein complex.[4]
-
Collection: Place the tubes on a magnetic rack and carefully collect the supernatant containing the eluted protein complex.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Signaling Pathway and Logical Relationships
The principle of competitive elution in this compound affinity chromatography can be visualized as a logical relationship between the different components involved.
Conclusion
This compound affinity chromatography offers a significant advantage for the purification of sensitive proteins and protein complexes by allowing for gentle elution under non-denaturing conditions.[4] The choice of elution conditions, particularly the concentration and type of competitor (this compound or biotin), can be optimized to maximize the yield and purity of the target protein. By understanding the principles of competitive elution and following established protocols, researchers can effectively leverage this powerful purification technique for a wide range of applications.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Dethiobiotin
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and environmental responsibility is paramount. Proper disposal of chemical reagents like dethiobiotin is a critical component of laboratory safety protocols. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Although not classified as a hazardous substance for transport, good laboratory practice dictates minimizing exposure.[1]
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills. |
Handle this compound in a well-ventilated area to avoid the inhalation of any fine particulates. In case of accidental skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.
Step-by-Step Disposal Protocol for this compound
The cardinal rule for this compound disposal is to treat it as chemical waste. Under no circumstances should this reagent be discarded with household garbage or discharged into the sewer system.[2] Adherence to local, state, and federal regulations is mandatory for the disposal of chemical substances.[3]
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the foundation of safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a designated, sealed container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
The choice of a halogenated or non-halogenated waste stream will depend on the solvent used.
-
Step 2: Proper Labeling of Waste Containers
Accurate and clear labeling of all waste containers is a critical safety and regulatory requirement.
-
Affix a hazardous waste label to each container (both solid and liquid).
-
The label must include the full chemical name: "this compound" or "D-Desthiobiotin".
-
Include the CAS Number: 533-48-2.
-
Estimate the amount or concentration of the chemical.
-
List all solvent constituents in liquid waste containers.
Step 3: Interim Storage
Proper interim storage of chemical waste is crucial to maintaining a safe laboratory environment.
-
Store all waste containers in a designated and clearly marked secondary containment bin to mitigate the impact of potential spills.
-
The waste storage area should be well-ventilated and situated away from incompatible chemicals.
Step 4: Final Disposal
The final step is the compliant removal of the chemical waste from the laboratory.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2][4]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dethiobiotin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dethiobiotin, a key reagent in various biochemical applications. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.
| Control Type | Equipment/Practice | Rationale |
| Engineering Controls | Chemical Fume Hood | Use only in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[1][2] |
| Eyewash Stations & Safety Showers | Must be readily accessible in the work area for immediate use in case of accidental exposure.[3][4] | |
| Personal Protective Equipment (PPE) | Eye and Face Protection | Wear safety glasses with side shields or tightly sealing safety goggles.[4][5][6] |
| Hand Protection | Wear chemical-resistant gloves. Inspect gloves for integrity before each use.[5][6][7] | |
| Skin and Body Protection | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4][6] | |
| Respiratory Protection | If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator.[5][8] |
Operational Plan for Handling this compound
Following a systematic operational plan ensures that this compound is handled safely from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Ensure the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store this compound in a tightly sealed container.[5]
-
Keep the container in a dry, cool, and well-ventilated area.[4][5]
-
Specific storage temperatures may vary; consult the supplier's recommendation, which can range from 5°C to -20°C.[3][5][9]
-
Store away from oxidizing agents.[5]
3. Preparation and Use:
-
Handle this compound exclusively within a chemical fume hood to avoid dust formation and inhalation.[1][2][8]
-
Wear all required PPE as outlined in the table above.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.[5]
-
Contain the spill and prevent it from entering drains.[5]
-
Carefully sweep up the solid material and place it into a designated chemical waste container.[5]
-
Clean the spill area thoroughly.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes), in a clearly labeled, sealed container for chemical waste.[5]
2. Regulatory Compliance:
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[4][11][12]
3. Professional Disposal:
4. Container Disposal:
-
Do not reuse empty containers.[4]
-
Dispose of contaminated packaging in the same manner as the product itself.[13]
Workflow for Safe Handling and Disposal of this compound
Caption: A logical workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. ruixibiotech.com [ruixibiotech.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. targetmol.com [targetmol.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. abmole.com [abmole.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
